molecular formula C20H23N3O2 B12410828 JMI-105

JMI-105

Número de catálogo: B12410828
Peso molecular: 337.4 g/mol
Clave InChI: ISFDLMZYLHSBMQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

JMI-105 is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C20H23N3O2

Peso molecular

337.4 g/mol

Nombre IUPAC

1-(4-methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole

InChI

InChI=1S/C20H23N3O2/c1-14(2)16-6-5-15(3)20(11-16)25-13-17-12-23(22-21-17)18-7-9-19(24-4)10-8-18/h5-12,14H,13H2,1-4H3

Clave InChI

ISFDLMZYLHSBMQ-UHFFFAOYSA-N

SMILES canónico

CC1=C(C=C(C=C1)C(C)C)OCC2=CN(N=N2)C3=CC=C(C=C3)OC

Origen del producto

United States

Foundational & Exploratory

General Experimental Protocols in Antimalarial Drug Discovery:

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of scientific literature reveals no specific antimalarial compound designated as "JMI-105" with a known mechanism of action against Plasmodium falciparum. Extensive searches for "this compound" in the context of malaria research, Plasmodium falciparum, or as an antimalarial agent did not yield any relevant publications or data.

The information available in the public domain primarily discusses other antimalarial compounds and their mechanisms of action. For instance, research has been published on compounds such as MMV1580853, which demonstrates a rapid killing rate against P. falciparum[1], and KNX-002, which inhibits the parasite's myosin A[2][3]. Similarly, the mechanisms of established drugs like atovaquone, which targets the mitochondrial electron transport chain, are well-documented[4]. Studies also delve into the mode of action of compounds that inhibit dihydrofolate reductase[5] or disrupt purine salvage pathways[6].

However, none of these studies mention or allude to a compound with the identifier "this compound." It is possible that "this compound" is an internal designation for a compound that has not yet been publicly disclosed in scientific literature, or the identifier may be inaccurate. One search result referred to a "Dräger Jaundice Meter JM-105," a medical device for newborns, which is unrelated to malaria drug discovery[7].

Given the absence of any specific information on this compound's activity against Plasmodium falciparum, it is not possible to provide a technical guide on its mechanism of action, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

For researchers, scientists, and drug development professionals interested in the mechanisms of action of novel antimalarial compounds, the following general experimental approaches and pathways are commonly investigated:

A variety of in vitro and in vivo assays are employed to characterize the activity of new antimalarial compounds.

  • Parasite Viability Assays: These are fundamental for determining the potency of a compound. A common method is the SYBR Green I-based fluorescence assay, where the fluorescence of the DNA-intercalating dye correlates with parasite proliferation.

  • Stage-Specific Assays: To determine which stage of the parasite's intraerythrocytic lifecycle (ring, trophozoite, or schizont) is most affected, synchronized parasite cultures are treated with the compound at different time points.

  • Mechanism of Action Studies:

    • Target-Based Assays: If a specific parasite enzyme or protein is the hypothesized target, in vitro assays with the recombinant protein are conducted to measure inhibition.

    • Metabolomic and Proteomic Profiling: Comparing the metabolic and protein profiles of treated versus untreated parasites can reveal perturbed pathways.

    • Thermal Shift Assays: These can identify direct binding of a compound to its protein target.

    • Resistance Selection and Whole-Genome Sequencing: Culturing parasites under continuous drug pressure to select for resistant mutants, followed by sequencing their genomes, can identify the gene(s) responsible for resistance, thus revealing the drug's target or mechanism.

Common Antimalarial Drug Targets and Pathways:

Several key parasite pathways are targeted by existing and experimental antimalarials.

  • Heme Detoxification: In the parasite's food vacuole, the digestion of hemoglobin releases toxic heme, which the parasite detoxifies by crystallizing it into hemozoin. Drugs like chloroquine are thought to interfere with this process[3].

  • Mitochondrial Electron Transport Chain: The cytochrome bc1 complex is a validated drug target, essential for pyrimidine biosynthesis. Atovaquone is a known inhibitor of this complex[4].

  • Apicoplast Metabolism: The apicoplast, a unique organelle in Plasmodium, is home to essential metabolic pathways, including isoprenoid precursor biosynthesis[1].

  • Protein Synthesis: Both cytoplasmic and apicoplastic ribosomes are potential drug targets.

  • Kinases and Other Signaling Proteins: Various parasite-specific protein kinases are crucial for parasite development and are actively being explored as drug targets.

  • Epigenetic Machinery: Histone modifying enzymes, such as histone acetyltransferases (e.g., GCN5), play a role in regulating gene expression critical for parasite survival and virulence and are considered druggable targets[8][9].

Below is a generalized workflow for antimalarial drug discovery and mechanism of action studies.

Antimalarial_Drug_Discovery_Workflow cluster_0 Initial Screening & Hit Identification cluster_1 Hit-to-Lead & Lead Optimization cluster_2 Mechanism of Action (MoA) Studies cluster_3 Preclinical & Clinical Development Compound_Library Compound Library HTS High-Throughput Screening (e.g., SYBR Green Assay) Compound_Library->HTS Hit_Compounds Hit Compounds (Active against P. falciparum) HTS->Hit_Compounds Potency Potency Determination (IC50) Hit_Compounds->Potency Selectivity Selectivity Assays (vs. Mammalian Cells) Potency->Selectivity ADME ADME/Tox Profiling Selectivity->ADME SAR Structure-Activity Relationship (SAR) ADME->SAR Lead_Candidate Lead Candidate SAR->Lead_Candidate Stage_Specificity Stage-Specificity Assays Lead_Candidate->Stage_Specificity Resistance_Selection Resistance Selection & WGS Lead_Candidate->Resistance_Selection Target_Identification Target Identification (e.g., Thermal Shift, Proteomics) Resistance_Selection->Target_Identification Pathway_Analysis Pathway Analysis (Metabolomics) Target_Identification->Pathway_Analysis Validated_Target Validated Target & MoA Pathway_Analysis->Validated_Target In_Vivo In Vivo Efficacy (Mouse Models) Validated_Target->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials New_Drug New Antimalarial Drug Clinical_Trials->New_Drug

Caption: A generalized workflow for antimalarial drug discovery and development.

Should information regarding "this compound" become publicly available, a detailed technical guide could be developed following the established principles of drug mechanism of action studies.

References

In-Depth Technical Guide: JMI-105 as a Potent Inhibitor of Plasmodium falciparum Falcipain-2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Malaria, a devastating infectious disease caused by parasites of the genus Plasmodium, remains a significant global health challenge. The emergence and spread of drug-resistant parasite strains necessitate the urgent development of novel antimalarial agents with new mechanisms of action. Falcipain-2 (FP-2), a cysteine protease of Plasmodium falciparum, plays a crucial role in the parasite's life cycle by degrading host hemoglobin to provide essential amino acids. This makes PfFP-2 a prime target for antimalarial drug discovery. This technical guide provides a comprehensive overview of the inhibitory activity of JMI-105, a carvacrol derivative, against PfFP-2. This compound has been identified as a potent, non-covalent inhibitor of PfFP-2, demonstrating significant antiplasmodial activity against both drug-sensitive and drug-resistant strains of P. falciparum. This document details the quantitative inhibitory data, experimental methodologies, and the logical workflow of the key assays employed in the characterization of this compound.

Quantitative Data on the Inhibitory Activity of this compound

The inhibitory potential of this compound against PfFP-2 and its efficacy against P. falciparum have been quantified through a series of in vitro assays. The key findings are summarized in the table below.

Assay TypeTargetStrain/Cell LineParameterValueReference
Enzyme Inhibition Assay Recombinant PfFP-2-% Inhibition (at 25 µM)~80%[1]
Surface Plasmon Resonance (SPR) Recombinant PfFP-2-Binding Affinity (KD)Not explicitly quantified in abstract
In vitro Antiplasmodial Activity P. falciparum3D7 (Chloroquine-sensitive)IC508.8 µM[1]
In vitro Antiplasmodial Activity P. falciparumRKL-9 (Chloroquine-resistant)IC5014.3 µM[1]
Cytotoxicity Assay Human Embryonic Kidney (HEK) cells-% Viability (at various conc.)Not explicitly quantified in abstract
Hemolysis Assay Human Red Blood Cells-% HemolysisNot explicitly quantified in abstract

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Recombinant PfFP-2 Enzyme Inhibition Assay

This assay biochemically quantifies the inhibitory effect of this compound on the enzymatic activity of purified, recombinant PfFP-2.

Methodology:

  • Enzyme Activation: Recombinant PfFP-2 is activated in an assay buffer (e.g., 100 mM sodium acetate, pH 5.5) containing a reducing agent like dithiothreitol (DTT) to ensure the catalytic cysteine residue is in its active, reduced state.

  • Inhibitor Incubation: Activated PfFP-2 is incubated with varying concentrations of this compound (or a vehicle control) for a defined period at a specific temperature (e.g., 37°C) to allow for binding.

  • Substrate Addition: The enzymatic reaction is initiated by the addition of a fluorogenic peptide substrate, such as Z-Phe-Arg-AMC (N-carbobenzoxy-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin).

  • Fluorescence Monitoring: The cleavage of the substrate by PfFP-2 releases the fluorescent group AMC, leading to an increase in fluorescence intensity. This is monitored over time using a fluorescence plate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis: The rate of substrate cleavage is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence of this compound to the control reaction.

In vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This cell-based assay determines the efficacy of this compound in inhibiting the growth of P. falciparum in an in vitro culture of human red blood cells.

Methodology:

  • Parasite Culture: Asexual erythrocytic stages of P. falciparum (e.g., 3D7 and RKL-9 strains) are maintained in continuous in vitro culture in human red blood cells using a standard culture medium (e.g., RPMI-1640 supplemented with AlbuMAX and hypoxanthine).

  • Drug Dilution Series: this compound is serially diluted in the culture medium to create a range of concentrations.

  • Assay Setup: Synchronized ring-stage parasites are plated in 96-well plates and incubated with the different concentrations of this compound for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining: After incubation, the red blood cells are lysed, and the parasitic DNA is stained with SYBR Green I, a fluorescent dye that intercalates with DNA.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth, is measured using a fluorescence plate reader.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the potential toxicity of this compound against a mammalian cell line to determine its selectivity for the parasite over host cells.

Methodology:

  • Cell Culture: A mammalian cell line, such as Human Embryonic Kidney (HEK) cells, is cultured in an appropriate medium (e.g., DMEM with 10% fetal bovine serum) in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of ~570 nm using a microplate reader.

  • Cell Viability Calculation: The percentage of cell viability is calculated by comparing the absorbance of the treated cells to that of the untreated control cells.

Visualizations: Workflows and Logical Relationships

To clearly illustrate the experimental processes and logical connections, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_biochemical Biochemical Evaluation cluster_cellular Cellular & In Vitro Evaluation PfFP2_Purification Purification of recombinant PfFP-2 Enzyme_Assay PfFP-2 Enzyme Inhibition Assay PfFP2_Purification->Enzyme_Assay SPR_Analysis Surface Plasmon Resonance (SPR) PfFP2_Purification->SPR_Analysis Inhibition_Data Enzyme Inhibition Data Enzyme_Assay->Inhibition_Data Generates Binding_Data Binding Affinity Data SPR_Analysis->Binding_Data Generates Parasite_Culture P. falciparum Culture Antiplasmodial_Assay In vitro Antiplasmodial Activity Assay Parasite_Culture->Antiplasmodial_Assay IC50_Data IC50 Values Antiplasmodial_Assay->IC50_Data Generates Mammalian_Culture Mammalian Cell Culture Cytotoxicity_Assay Cytotoxicity Assay Mammalian_Culture->Cytotoxicity_Assay Toxicity_Data Cytotoxicity Profile Cytotoxicity_Assay->Toxicity_Data Generates JMI105 This compound JMI105->Enzyme_Assay Inhibitor JMI105->SPR_Analysis Analyte JMI105->Antiplasmodial_Assay Test Compound JMI105->Cytotoxicity_Assay Test Compound

Caption: Overall experimental workflow for the characterization of this compound.

enzyme_inhibition_workflow Start Start Activate_Enzyme Activate PfFP-2 with DTT Start->Activate_Enzyme Incubate_Inhibitor Incubate Enzyme with This compound or Vehicle Activate_Enzyme->Incubate_Inhibitor Add_Substrate Add Fluorogenic Substrate (Z-Phe-Arg-AMC) Incubate_Inhibitor->Add_Substrate Measure_Fluorescence Monitor Fluorescence Increase over Time Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate Percentage of Inhibition Measure_Fluorescence->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for the PfFP-2 enzymatic inhibition assay.

antiplasmodial_assay_workflow Start Start Culture_Parasites Culture & Synchronize P. falciparum Start->Culture_Parasites Prepare_Plates Plate Parasites with Serial Dilutions of this compound Culture_Parasites->Prepare_Plates Incubate Incubate for 72 hours Prepare_Plates->Incubate Lyse_and_Stain Lyse RBCs and Stain Parasitic DNA with SYBR Green I Incubate->Lyse_and_Stain Measure_Fluorescence Measure Fluorescence Intensity Lyse_and_Stain->Measure_Fluorescence Determine_IC50 Determine IC50 Value Measure_Fluorescence->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the in vitro antiplasmodial activity assay.

Conclusion

This compound represents a promising lead compound for the development of novel antimalarial therapeutics targeting the essential P. falciparum cysteine protease, falcipain-2. Its potent inhibitory activity against both the isolated enzyme and the whole parasite, including drug-resistant strains, underscores its potential. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers in the field of antimalarial drug discovery, facilitating further investigation and development of this and similar compounds. Future studies should focus on elucidating the precise binding kinetics, exploring structure-activity relationships to optimize potency and selectivity, and evaluating the in vivo efficacy and pharmacokinetic properties of this compound and its analogs.

References

JMI-105: A Technical Whitepaper on a Novel Falcipain-2 Inhibitor for Anti-Malarial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum. This necessitates the urgent development of novel anti-malarial agents with unique mechanisms of action. JMI-105, a carvacrol derivative, has been identified as a potent inhibitor of P. falciparum falcipain-2 (PfFP-2), a crucial cysteine protease involved in hemoglobin degradation by the parasite. This technical guide provides a comprehensive overview of this compound, summarizing its known anti-malarial activity, mechanism of action, and the experimental methodologies relevant to its evaluation. While specific quantitative data from the primary research remains limited in the public domain, this document consolidates the available information and presents standardized protocols for the key assays used in its initial characterization.

Introduction

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, underscores the critical need for new therapeutic strategies. One promising avenue of research is the targeting of essential parasite enzymes that are distinct from those targeted by current anti-malarial drugs. Falcipain-2 (PfFP-2), a papain-family cysteine protease, plays a pivotal role in the parasite's life cycle by degrading host hemoglobin to provide amino acids for its growth and development. Inhibition of PfFP-2 represents a validated strategy for anti-malarial drug discovery.

This compound, a novel carvacrol derivative, was identified through structure-guided virtual screening as a potent inhibitor of PfFP-2.[1] This document details the current understanding of this compound as a potential anti-malarial compound, presenting its in vitro efficacy, proposed mechanism of action, and a framework for its further investigation.

Mechanism of Action: Inhibition of Falcipain-2

This compound exerts its anti-malarial effect by specifically targeting and inhibiting the enzymatic activity of PfFP-2. This inhibition disrupts the parasite's ability to digest hemoglobin within its food vacuole, leading to a cascade of detrimental effects, including nutrient deprivation and eventual parasite death.

Proposed Mechanism of Action of this compound JMI105 This compound PfFP2 Falcipain-2 (PfFP-2) (Cysteine Protease) JMI105->PfFP2 Inhibits ParasiteDeath Parasite Death JMI105->ParasiteDeath Hemoglobin Host Hemoglobin PfFP2->Hemoglobin Degrades AminoAcids Amino Acids Hemoglobin->AminoAcids Releases ParasiteGrowth Parasite Growth & Development AminoAcids->ParasiteGrowth ParasiteGrowth->ParasiteDeath Disruption leads to

Figure 1: this compound inhibits PfFP-2, blocking hemoglobin degradation and parasite growth.

Quantitative Data Summary

The primary research on this compound has provided key in vitro efficacy data against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. While extensive quantitative data from in vivo and cytotoxicity studies are not fully available in the public domain, the initial findings are summarized below.

ParameterStrainValueReference
IC50 P. falciparum 3D7 (Chloroquine-Sensitive)8.8 µM[1]
IC50 P. falciparum RKL-9 (Chloroquine-Resistant)14.3 µM[1]
In vivo Efficacy P. berghei ANKA (Murine Model)Significantly decreased parasitemia and prolonged host survival[1]
Cytotoxicity Human CellsNo significant hemolysis or cytotoxicity observed[1]

Note: The in vivo efficacy and cytotoxicity are described qualitatively in the available literature. Specific percentage reductions in parasitemia, survival curves, and CC50 values are not publicly accessible at the time of this writing.

Experimental Protocols

The following sections detail standardized protocols for the key experiments used to characterize the anti-malarial potential of compounds like this compound.

In Vitro Anti-malarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum cultures.

SYBR Green I-based Anti-malarial Assay Workflow cluster_prep Preparation cluster_incubation Assay cluster_detection Detection cluster_analysis Analysis CompoundDilution Serially Dilute This compound PlateLoading Add Compound and Parasites to 96-well Plate CompoundDilution->PlateLoading ParasiteCulture Synchronized P. falciparum Culture ParasiteCulture->PlateLoading Incubation Incubate for 72h PlateLoading->Incubation Lysis Add Lysis Buffer with SYBR Green I Incubation->Lysis Fluorescence Read Fluorescence (485nm ex / 530nm em) Lysis->Fluorescence DataAnalysis Calculate % Inhibition and IC50 Value Fluorescence->DataAnalysis

Figure 2: Workflow for determining the in vitro anti-malarial activity of this compound.

Methodology:

  • Compound Preparation: this compound is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium to achieve the desired final concentrations.

  • Parasite Culture: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine. The cultures are synchronized to the ring stage.

  • Assay Plate Setup: The serially diluted this compound is added to a 96-well microtiter plate. The synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) is then added to each well. Control wells containing untreated parasites and uninfected erythrocytes are also included.

  • Incubation: The plate is incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The plate is incubated in the dark at room temperature.

  • Fluorescence Reading: The fluorescence intensity of each well is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are proportional to the amount of parasitic DNA and thus reflect parasite growth. The percentage of growth inhibition for each concentration of this compound is calculated relative to the untreated control. The IC50 value is determined by non-linear regression analysis of the dose-response curve.

Falcipain-2 (PfFP-2) Inhibition Assay

This biochemical assay directly measures the ability of this compound to inhibit the proteolytic activity of PfFP-2.

Methodology:

  • Recombinant PfFP-2: Recombinant PfFP-2 is expressed and purified from a suitable expression system (e.g., E. coli or Pichia pastoris).

  • Assay Buffer: An appropriate assay buffer is prepared, typically a sodium acetate buffer at pH 5.5, containing a reducing agent such as dithiothreitol (DTT).

  • Inhibitor Preparation: this compound is serially diluted to various concentrations in the assay buffer.

  • Enzyme-Inhibitor Incubation: Recombinant PfFP-2 is pre-incubated with the different concentrations of this compound for a defined period at room temperature to allow for binding.

  • Substrate Addition: A fluorogenic peptide substrate for PfFP-2 (e.g., Z-Leu-Arg-AMC) is added to initiate the enzymatic reaction.

  • Kinetic Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC50 value is calculated by fitting the dose-response data to a suitable equation.

In Vivo Efficacy in a Murine Malaria Model (P. berghei ANKA)

The murine model using P. berghei ANKA is a standard for evaluating the in vivo efficacy of potential anti-malarial compounds.

In Vivo Efficacy Murine Model Workflow cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Mice Group of Mice Infection Infect with P. berghei ANKA Mice->Infection Treatment Administer this compound (e.g., daily for 4 days) Infection->Treatment Control Administer Vehicle (Control Group) Infection->Control Parasitemia Monitor Parasitemia (Giemsa-stained blood smears) Treatment->Parasitemia Survival Monitor Survival Treatment->Survival Control->Parasitemia Control->Survival Analysis Analyze Data (% Suppression, Survival Curve) Parasitemia->Analysis Survival->Analysis

Figure 3: Standard workflow for assessing the in vivo efficacy of this compound.

Methodology:

  • Animal Model: Swiss albino or C57BL/6 mice are used for the study.

  • Parasite Inoculation: Mice are infected intraperitoneally with P. berghei ANKA parasitized red blood cells.

  • Drug Administration: A few hours post-infection (for a 4-day suppressive test), the mice are divided into groups and treated with this compound at various doses (e.g., administered orally or intraperitoneally) once daily for four consecutive days. A control group receives the vehicle alone, and a positive control group may be treated with a standard anti-malarial drug like chloroquine.

  • Monitoring Parasitemia: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.

  • Survival Monitoring: The mice are monitored daily for signs of morbidity and mortality, and the survival time for each mouse is recorded.

  • Data Analysis: The average percentage of parasitemia suppression in the treated groups is calculated relative to the vehicle-treated control group. The mean survival time of the treated groups is compared to the control group.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of a compound against mammalian cell lines.

Methodology:

  • Cell Culture: A human cell line (e.g., HEK293T or HepG2) is cultured in appropriate media and seeded into a 96-well plate.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated for each concentration of this compound relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Conclusion and Future Directions

This compound has emerged as a promising anti-malarial lead compound with a clear mechanism of action targeting the essential P. falciparum protease, falcipain-2. Its activity against both chloroquine-sensitive and -resistant strains, coupled with initial reports of in vivo efficacy and low cytotoxicity, warrants further investigation.

Future research should focus on:

  • Comprehensive In Vivo Studies: Detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and formulation.

  • Lead Optimization: Structure-activity relationship (SAR) studies to synthesize and evaluate more potent and selective analogs of this compound.

  • Resistance Studies: Investigating the potential for and mechanisms of resistance development to this compound.

  • Combination Therapy: Evaluating the synergistic potential of this compound with existing anti-malarial drugs.

The development of this compound and its derivatives could provide a valuable new tool in the global fight against malaria.

References

Structure-Activity Relationship of JMI-105: A Carvacrol-Derived Antimalarial Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structure-activity relationship (SAR) of JMI-105, a novel antimalarial compound derived from carvacrol. This compound has been identified as a potent inhibitor of Plasmodium falciparum falcipain-2 (PfFP-2), a crucial cysteine protease involved in the degradation of host hemoglobin by the malaria parasite. This document summarizes the available data on this compound and its analogs, outlines the experimental approaches used in its discovery and characterization, and visualizes its mechanism of action and the workflow for its evaluation.

Core Findings and Data Presentation

This compound was identified through a structure-guided virtual screening of an in-house library of compounds.[1] Molecular docking and simulation studies predicted a strong binding affinity of this compound to the active site of PfFP-2.[1] Subsequent biochemical and cellular assays confirmed its inhibitory activity and its efficacy against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Table 1: In Vitro Antiplasmodial Activity of Lead Compounds
CompoundP. falciparum StrainIC50 (µM)
This compound 3D7 (CQS)8.8[1]
RKL-9 (CQR)14.3[1]
JMI-346 3D7 (CQS)13[1]
RKL-9 (CQR)33[1]

A comprehensive SAR analysis involving a series of synthesized carvacrol derivatives (5a-5l) was conducted in the primary study. However, the specific structural details and corresponding IC50 values for these analogs are not publicly available in the reviewed literature. Access to the full-text publication is required for a complete quantitative SAR table.

Mechanism of Action: Inhibition of Hemoglobin Degradation

The primary mechanism of action for this compound is the inhibition of PfFP-2. This enzyme plays a pivotal role in the parasite's food vacuole, where it degrades host hemoglobin to provide essential amino acids for parasite growth and development. By inhibiting PfFP-2, this compound disrupts this critical nutrient supply chain, leading to parasite death.

Hemoglobin_Degradation_Pathway cluster_host Host Erythrocyte cluster_parasite Parasite Food Vacuole Hemoglobin Hemoglobin Engulfed Hemoglobin Engulfed Hemoglobin Hemoglobin->Engulfed Hemoglobin Engulfment PfFP-2 PfFP-2 Engulfed Hemoglobin->PfFP-2 Hydrolysis Amino Acids Amino Acids PfFP-2->Amino Acids Parasite Growth Parasite Growth Amino Acids->Parasite Growth This compound This compound This compound->PfFP-2 Inhibition

Figure 1. Proposed mechanism of action of this compound.

Experimental Protocols

While the full detailed protocols from the primary research are not available, this section outlines the standard methodologies typically employed for the evaluation of antimalarial compounds like this compound.

Synthesis of Carvacrol-Triazole Derivatives

The synthesis of this compound and its analogs generally involves a multi-step process, often culminating in a copper-catalyzed 1,3-dipolar cycloaddition reaction (a "click" reaction) to form the triazole ring, which links the carvacrol moiety to various substituted aromatic rings.

Synthesis_Workflow Carvacrol Carvacrol Propargylated_Carvacrol Propargylated Carvacrol Carvacrol->Propargylated_Carvacrol Alkylation Click_Reaction Cu(I)-catalyzed Click Reaction Propargylated_Carvacrol->Click_Reaction Aromatic_Azide Substituted Aromatic Azide Aromatic_Azide->Click_Reaction JMI_Analog This compound Analog Click_Reaction->JMI_Analog

Figure 2. General synthesis workflow for this compound analogs.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture: Asexual stages of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, RKL-9) strains of P. falciparum are maintained in continuous culture in human erythrocytes.

  • Drug Dilution: Test compounds are serially diluted in 96-well plates.

  • Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 72 hours under standard culture conditions.

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

  • Fluorescence Reading: The plate is read using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of parasitic DNA, and thus to parasite growth.

  • Data Analysis: IC50 values are calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration.

PfFP-2 Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compounds on the purified PfFP-2 enzyme.

  • Recombinant Enzyme: Recombinant PfFP-2 is expressed and purified.

  • Assay Reaction: The enzyme is incubated with a fluorogenic substrate in the presence of various concentrations of the test compound (e.g., this compound).

  • Fluorescence Measurement: The cleavage of the substrate by the enzyme releases a fluorescent molecule, and the rate of this increase in fluorescence is monitored over time.

  • Data Analysis: The percentage of enzyme inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined.

In Vivo Efficacy Study (Peters' 4-day Suppressive Test)

This murine model is used to assess the in vivo antimalarial activity of a compound.[2]

  • Infection: Mice (e.g., Swiss albino or BALB/c) are inoculated intraperitoneally with Plasmodium berghei ANKA-infected erythrocytes.

  • Treatment: The test compound (this compound) is administered orally or via another appropriate route to groups of infected mice daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.

  • Survival Monitoring: The survival of the mice in each group is monitored daily for a specified period (e.g., 30 days).

  • Data Analysis: The average percentage of parasitemia suppression is calculated relative to the vehicle-treated control group. The mean survival time is also determined for each group.

Structure-Activity Relationship (SAR) Insights

Based on the available data for this compound and JMI-346, the following preliminary SAR insights can be inferred:

  • Core Scaffold: The carvacrol-triazole scaffold is essential for the observed antiplasmodial activity.

  • Aromatic Substitution: The nature and position of substituents on the phenyl ring attached to the triazole moiety significantly influence the inhibitory potency. A detailed analysis of the derivatives (5a-5l) from the primary study is necessary to delineate the specific electronic and steric effects that govern activity. This compound, being more potent than JMI-346, suggests that the substitution pattern on its terminal phenyl ring is more favorable for binding to the PfFP-2 active site.

Conclusion

This compound is a promising antimalarial lead compound that targets the essential P. falciparum protease, PfFP-2. Its efficacy against both CQS and CQR strains, coupled with significant in vivo activity, underscores its potential for further development. A complete understanding of the structure-activity relationship, however, is contingent on the availability of data for the full series of synthesized analogs. Future work should focus on optimizing the substitutions on the carvacrol-triazole scaffold to enhance potency and improve pharmacokinetic properties, with the ultimate goal of developing a novel and effective treatment for malaria.

References

JMI-105: A Potent Inhibitor of Plasmodium falciparum Growth Through Falcipain-2 Targeting

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JMI-105 has been identified as a potent inhibitor of the Plasmodium falciparum cysteine protease, falcipain-2 (PfFP-2). This document provides a comprehensive technical overview of this compound, summarizing its inhibitory effects on parasite growth, detailing relevant experimental methodologies, and illustrating the known mechanism of action. This compound demonstrates significant activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Furthermore, in vivo studies have shown its potential to reduce parasitemia and enhance host survival in a murine malaria model. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimalarial therapeutics.

Introduction

Malaria, a life-threatening disease caused by parasites of the Plasmodium genus, continues to be a major global health challenge. The emergence and spread of drug-resistant parasite strains necessitate the urgent development of new antimalarial agents with novel mechanisms of action. One promising target for therapeutic intervention is the hemoglobin degradation pathway of the parasite, which is essential for its survival and replication within human erythrocytes. A key enzyme in this pathway is falcipain-2, a cysteine protease responsible for the initial cleavage of hemoglobin. Inhibition of falcipain-2 disrupts the parasite's ability to acquire essential amino acids, leading to its death.

This compound is a novel small molecule inhibitor that has demonstrated potent activity against falcipain-2. This technical guide synthesizes the available data on this compound, providing a detailed resource for the scientific community.

Quantitative Data on the Effects of this compound on Parasite Growth

The inhibitory activity of this compound has been quantified against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The available data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against Plasmodium falciparum

Parasite StrainResistance ProfileIC50 (µM)Reference
3D7Chloroquine-Sensitive (CQS)8.8[1]
RKL-9Chloroquine-Resistant (CQR)14.3[1]

Table 2: In Vivo Efficacy of this compound in a Murine Malaria Model (P. berghei ANKA)

ParameterObservationReference
ParasitemiaSignificantly decreased[1]
Host SurvivalProlonged[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for assessing the anti-parasitic effects of compounds like this compound. These protocols are based on standard practices in the field, as the specific experimental details for this compound from the primary literature were not fully available.

In Vitro Parasite Growth Inhibition Assay

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

Materials:

  • P. falciparum cultures (e.g., 3D7 and RKL-9 strains)

  • Human erythrocytes (O+)

  • Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

Procedure:

  • Synchronize parasite cultures to the ring stage.

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

  • Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration.

Falcipain-2 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of falcipain-2.

Materials:

  • Recombinant falcipain-2 enzyme

  • Fluorogenic substrate (e.g., Z-LR-AMC)

  • Assay buffer (e.g., sodium acetate buffer, pH 5.5, with DTT)

  • This compound stock solution (in DMSO)

  • 384-well black plates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer in a 384-well plate.

  • Add recombinant falcipain-2 to each well and incubate for a pre-determined time at room temperature.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the fluorescence continuously for 30 minutes (excitation: 380 nm, emission: 460 nm).

  • Determine the rate of reaction from the linear portion of the fluorescence curve.

  • Calculate the percentage of inhibition and the IC50 value.

In Vivo Antimalarial Activity in a Murine Model

The Peters' 4-day suppressive test is a standard method to evaluate the in vivo efficacy of antimalarial compounds.

Materials:

  • Plasmodium berghei ANKA strain

  • BALB/c mice

  • This compound formulation for oral or intraperitoneal administration

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice intraperitoneally with P. berghei-infected erythrocytes.

  • Two hours post-infection, administer the first dose of this compound to the treatment group.

  • Administer subsequent doses daily for the next three days (total of four days).

  • On day 4 post-infection, collect thin blood smears from the tail of each mouse.

  • Stain the smears with Giemsa and determine the parasitemia by light microscopy.

  • Calculate the percentage of parasite growth suppression compared to an untreated control group.

  • Monitor the survival of the mice daily.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the cysteine protease falcipain-2. Falcipain-2 is a crucial enzyme in the parasite's food vacuole, where it initiates the degradation of host cell hemoglobin. This process is vital for the parasite to obtain essential amino acids for its growth and development. By inhibiting falcipain-2, this compound disrupts this critical nutrient supply chain, leading to parasite starvation and death. The specific downstream signaling events triggered by the inhibition of falcipain-2 are not yet fully elucidated.

Visualizations

Signaling Pathway Diagram

Falcipain2_Inhibition Mechanism of this compound Action cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Hemoglobin Falcipain-2 Falcipain-2 Hemoglobin->Falcipain-2 Degradation Peptides Peptides Falcipain-2->Peptides Cleavage Amino_Acids Amino_Acids Peptides->Amino_Acids Further Digestion Parasite_Growth Parasite_Growth Amino_Acids->Parasite_Growth Nutrient Supply This compound This compound This compound->Falcipain-2 Inhibition

Caption: Inhibition of the falcipain-2 hemoglobin degradation pathway by this compound.

Experimental Workflow Diagram

Antimalarial_Assay_Workflow Experimental Workflow for this compound Evaluation Start Start In_Vitro_Assay In Vitro Growth Inhibition Assay Start->In_Vitro_Assay Enzyme_Assay Falcipain-2 Enzyme Inhibition Assay Start->Enzyme_Assay Determine_IC50_In_Vitro Determine IC50 (P. falciparum) In_Vitro_Assay->Determine_IC50_In_Vitro Determine_IC50_Enzyme Determine IC50 (Falcipain-2) Enzyme_Assay->Determine_IC50_Enzyme In_Vivo_Assay In Vivo Murine Model (P. berghei) Determine_IC50_In_Vitro->In_Vivo_Assay Assess_Efficacy Assess Parasitemia & Survival In_Vivo_Assay->Assess_Efficacy End End Assess_Efficacy->End

Caption: General experimental workflow for assessing the antimalarial activity of this compound.

Conclusion

This compound is a promising antimalarial candidate that effectively inhibits the growth of both drug-sensitive and drug-resistant strains of P. falciparum by targeting the essential cysteine protease, falcipain-2. The data presented in this technical guide underscores the potential of this compound for further development. Future research should focus on elucidating the downstream effects of falcipain-2 inhibition, optimizing the compound's pharmacokinetic and pharmacodynamic properties, and expanding its evaluation against a broader range of parasite species and clinical isolates. This comprehensive guide serves as a valuable resource for researchers dedicated to advancing the fight against malaria.

References

In-Depth Technical Guide: JMI-105 Target Identification and Validation in P. falciparum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action. One promising avenue of research is the targeting of essential parasite enzymes. This technical guide details the identification and validation of the molecular target of JMI-105, a potent inhibitor of P. falciparum. This compound has been identified as a promising antimalarial lead compound, demonstrating significant activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of the parasite. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for its target validation, and visual representations of the relevant biological pathways and experimental workflows.

Core Findings: this compound, a Falcipain-2 Inhibitor

This compound is a potent inhibitor of Plasmodium falciparum falcipain-2 (PfFP-2), a crucial cysteine protease involved in the degradation of host cell hemoglobin within the parasite's food vacuole[1]. Inhibition of PfFP-2 disrupts the parasite's primary source of amino acids, leading to arrested growth and development. This compound has demonstrated efficacy in both in vitro cultures of P. falciparum and in vivo murine models of malaria[1].

Quantitative Data Summary

The biological activity of this compound has been quantified through a series of in vitro and in vivo assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Antiplasmodial Activity of this compound [1]

P. falciparum StrainChloroquine SensitivityIC50 (µM)
3D7Sensitive (CQS)8.8
RKL-9Resistant (CQR)14.3

Table 2: In Vitro Cytotoxicity and Hemolytic Activity of this compound

AssayCell TypeResult
CytotoxicityHuman Hepatocellular Carcinoma (HepG2) cellsNon-toxic
HemolysisHuman Red Blood CellsNo significant hemolysis

Table 3: In Vivo Efficacy of this compound in a Murine Malaria Model [1]

Animal ModelParasite StrainKey Findings
Murine modelP. berghei ANKA- Significantly decreased parasitemia- Prolonged host survival

Signaling Pathway and Mechanism of Action

This compound exerts its antimalarial effect by targeting the hemoglobin degradation pathway in P. falciparum. This pathway is essential for the parasite to acquire amino acids for its growth and proliferation. PfFP-2 is a key protease in this pathway, responsible for the initial cleavage of native hemoglobin.

Hemoglobin_Degradation_Pathway cluster_host Host Erythrocyte cluster_parasite Parasite Food Vacuole Hemoglobin Hemoglobin Native Hemoglobin Native Hemoglobin Hemoglobin->Native Hemoglobin Uptake Globin Globin Native Hemoglobin->Globin Initial Cleavage Heme Heme Native Hemoglobin->Heme Release Small Peptides Small Peptides Globin->Small Peptides Further Digestion Amino Acids Amino Acids Small Peptides->Amino Acids Final Hydrolysis Hemozoin Hemozoin Heme->Hemozoin Detoxification This compound This compound PfFP-2 PfFP-2 This compound->PfFP-2 Inhibition PfFP-2->Native Hemoglobin

Fig. 1: Hemoglobin degradation pathway in P. falciparum and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to identify and validate the target of this compound.

PfFP-2 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of PfFP-2.

Materials:

  • Recombinant purified PfFP-2 enzyme

  • Fluorogenic substrate: Z-LR-AMC (Z-Leu-Arg-7-amino-4-methylcoumarin)

  • Assay buffer: 100 mM sodium acetate (pH 5.5), 10 mM DTT

  • This compound (test compound)

  • E-64 (positive control inhibitor)

  • DMSO (vehicle control)

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and E-64 in DMSO.

  • In a 384-well plate, add 2 µL of each compound dilution. For control wells, add 2 µL of DMSO.

  • Add 38 µL of pre-warmed assay buffer containing recombinant PfFP-2 to each well.

  • Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate Z-LR-AMC to each well.

  • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes.

  • Calculate the rate of reaction (slope of fluorescence versus time).

  • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC50 value by fitting the dose-response data to a non-linear regression model.

In Vitro Antiplasmodial Growth Inhibition Assay

Objective: To assess the efficacy of this compound in inhibiting the growth of P. falciparum in erythrocyte cultures.

Materials:

  • P. falciparum strains 3D7 (CQS) and RKL-9 (CQR)

  • Human O+ erythrocytes

  • Complete parasite culture medium (RPMI-1640 supplemented with 10% heat-inactivated human serum, 25 mM HEPES, and 25 mM sodium bicarbonate)

  • SYBR Green I nucleic acid stain

  • This compound (test compound)

  • Chloroquine (control drug)

  • 96-well microplates

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

  • Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Prepare serial dilutions of this compound and chloroquine in complete culture medium.

  • In a 96-well plate, add 100 µL of each drug dilution.

  • Add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well.

  • Incubate the plate for 72 hours at 37°C in the controlled gas environment.

  • After incubation, lyse the erythrocytes by freezing the plate at -80°C.

  • Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence (Excitation: 485 nm, Emission: 530 nm) using a microplate reader.

  • Calculate the percentage of growth inhibition relative to the drug-free control wells and determine the IC50 values.

Cytotoxicity Assay

Objective: To evaluate the toxicity of this compound against a human cell line.

Materials:

  • HepG2 (human hepatocellular carcinoma) cell line

  • DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • This compound (test compound)

  • DMSO (vehicle and solubilizing agent)

  • 96-well cell culture plates

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 48 hours.

  • After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Hemolysis Assay

Objective: To determine if this compound causes lysis of human red blood cells.

Materials:

  • Fresh human O+ blood

  • Phosphate-buffered saline (PBS)

  • This compound (test compound)

  • Triton X-100 (positive control for 100% hemolysis)

  • PBS (negative control for 0% hemolysis)

  • 96-well plates

Procedure:

  • Wash human erythrocytes three times with PBS and resuspend to a 2% hematocrit in PBS.

  • Add 100 µL of the erythrocyte suspension to each well of a 96-well plate.

  • Add 100 µL of this compound at various concentrations, Triton X-100, or PBS to the respective wells.

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact erythrocytes.

  • Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 450 nm.

  • Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.

In Vivo Efficacy Study in a Murine Model

Objective: To evaluate the antimalarial efficacy of this compound in a mouse model of malaria.

Materials:

  • Swiss albino mice

  • Plasmodium berghei ANKA strain

  • This compound (test compound)

  • Chloroquine (positive control)

  • Vehicle (e.g., 70% DMSO and 30% Cremophor EL)

  • Giemsa stain

Procedure:

  • Infect mice intraperitoneally with 1 x 10^6 P. berghei ANKA-parasitized red blood cells.

  • After 24 hours, randomize the infected mice into treatment and control groups.

  • Administer this compound (e.g., 30 mg/kg body weight) or chloroquine (e.g., 20 mg/kg body weight) orally or intraperitoneally once daily for four consecutive days. The control group receives the vehicle.

  • Monitor parasitemia daily by preparing thin blood smears from the tail blood, staining with Giemsa, and counting the percentage of infected red blood cells under a microscope.

  • Monitor the survival of the mice for up to 30 days.

  • Analyze the data to determine the reduction in parasitemia and the increase in mean survival time in the treated groups compared to the vehicle control group.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for target identification and validation of this compound.

Target_Identification_Workflow Virtual_Screening Virtual Screening of Compound Library against PfFP-2 Hit_Identification Identification of this compound as a Potential Hit Virtual_Screening->Hit_Identification In_Vitro_Enzyme_Assay PfFP-2 Enzyme Inhibition Assay Hit_Identification->In_Vitro_Enzyme_Assay Target_Confirmation Confirmation of this compound as a PfFP-2 Inhibitor In_Vitro_Enzyme_Assay->Target_Confirmation Target_Validation_Workflow Confirmed_Inhibitor This compound as a Confirmed PfFP-2 Inhibitor Antiplasmodial_Assay In Vitro Antiplasmodial Growth Inhibition Assay Confirmed_Inhibitor->Antiplasmodial_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., HepG2 cells) Antiplasmodial_Assay->Cytotoxicity_Assay Hemolysis_Assay Hemolysis Assay Cytotoxicity_Assay->Hemolysis_Assay In_Vivo_Efficacy In Vivo Efficacy Study (Murine Model) Hemolysis_Assay->In_Vivo_Efficacy Lead_Candidate This compound as a Validated Antimalarial Lead In_Vivo_Efficacy->Lead_Candidate

References

Biochemical Profile of JMI-105: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMI-105 is a novel small molecule inhibitor targeting a critical pathway in the life cycle of the malaria parasite, Plasmodium falciparum. This technical guide provides a comprehensive overview of the biochemical properties of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity. The information presented here is intended to support further research and development of this compound as a potential anti-malarial therapeutic.

Core Biochemical Properties

This compound is a potent inhibitor of Plasmodium falciparum falcipain-2 (PfFP-2), a cysteine protease essential for the parasite's survival. Falcipain-2 plays a crucial role in the degradation of host hemoglobin within the parasite's food vacuole, a process that provides the parasite with a source of amino acids for its growth and proliferation. By inhibiting falcipain-2, this compound disrupts this vital metabolic pathway, leading to parasite death.

Quantitative Data

The inhibitory activity of this compound against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum has been quantified, demonstrating its potential to overcome common drug resistance mechanisms.

Parameter Strain Value Reference
IC50CQS (3D7)8.8 µM[1]
IC50CQR (RKL-9)14.3 µM[1]

Mechanism of Action: Inhibition of the Hemoglobin Degradation Pathway

The primary mechanism of action of this compound is the targeted inhibition of falcipain-2 within the hemoglobin degradation pathway of P. falciparum. This pathway is a well-established target for anti-malarial drug development.

Hemoglobin Degradation Pathway and this compound Inhibition

The following diagram illustrates the key steps in the hemoglobin degradation pathway and the point of intervention for this compound.

Hemoglobin_Degradation_Pathway cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum cluster_vacuole Food Vacuole Hemoglobin Hemoglobin Hb_vacuole Hemoglobin Hemoglobin->Hb_vacuole Engulfment Heme Toxic Heme Hb_vacuole->Heme releases Plasmepsins Plasmepsins Hb_vacuole->Plasmepsins Initial Cleavage Falcipain2 Falcipain-2 Hb_vacuole->Falcipain2 Cleavage Peptides Peptides OtherProteases Other Proteases Peptides->OtherProteases AminoAcids Amino Acids ParasiteGrowth Parasite Growth & Proliferation AminoAcids->ParasiteGrowth Supports Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Detoxification Plasmepsins->Peptides Falcipain2->Peptides OtherProteases->AminoAcids JMI105 This compound JMI105->Falcipain2 Inhibits

Figure 1: Hemoglobin degradation pathway in P. falciparum and inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biochemical properties of this compound. While the specific protocols for this compound from the primary literature are not publicly available, the following are established and widely used methods for these types of investigations.

Falcipain-2 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the proteolytic activity of recombinant falcipain-2.

Materials:

  • Recombinant purified falcipain-2

  • Fluorogenic substrate (e.g., Z-Leu-Arg-AMC)

  • Assay buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5

  • This compound dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO and create a serial dilution series.

  • In a 96-well plate, add a defined amount of recombinant falcipain-2 to each well containing the assay buffer.

  • Add varying concentrations of this compound to the wells. Include a positive control (a known falcipain-2 inhibitor like E-64) and a negative control (DMSO vehicle).

  • Pre-incubate the enzyme with the compound for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm). The rate of fluorescence increase is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding affinity and kinetics of the interaction between this compound and falcipain-2 in real-time without the need for labeling.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant purified falcipain-2

  • This compound dissolved in running buffer

Procedure:

  • Equilibrate the sensor chip with the running buffer.

  • Activate the carboxyl groups on the sensor chip surface using a mixture of EDC and NHS.

  • Immobilize falcipain-2 to the sensor surface via amine coupling by injecting the protein solution in the immobilization buffer.

  • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Inject a series of concentrations of this compound in running buffer over the sensor surface containing the immobilized falcipain-2. A reference flow cell without immobilized protein is used for background subtraction.

  • Monitor the change in the SPR signal (measured in response units, RU) over time to obtain sensorgrams for the association and dissociation phases.

  • Regenerate the sensor surface between different concentrations of this compound using a suitable regeneration solution.

  • Analyze the sensorgram data using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Live-Cell Imaging of P. falciparum

This technique is used to visualize the morphological and developmental effects of this compound on live P. falciparum parasites.

Materials:

  • Synchronized culture of P. falciparum-infected red blood cells

  • Complete parasite culture medium

  • Fluorescent dyes for visualizing parasite structures (e.g., DAPI for nucleus, MitoTracker for mitochondria)

  • This compound

  • Confocal or fluorescence microscope with a live-cell imaging chamber

Procedure:

  • Culture P. falciparum to the desired developmental stage (e.g., trophozoites).

  • Treat the parasite culture with this compound at various concentrations (including a DMSO vehicle control).

  • At different time points post-treatment, take aliquots of the culture.

  • If desired, stain the parasites with fluorescent dyes according to the manufacturer's protocols.

  • Prepare a sample for microscopy (e.g., a wet mount on a glass slide or in a specialized imaging dish).

  • Observe the parasites using a microscope equipped for live-cell imaging, maintaining physiological conditions (37°C, appropriate gas mixture).

  • Capture images and time-lapse videos to assess changes in parasite morphology, development, and integrity compared to the untreated control.

Hemozoin Inhibition Assay

This assay determines if this compound interferes with the detoxification of heme into hemozoin, a critical process for parasite survival.

Materials:

  • Hemin chloride

  • Sodium hydroxide

  • Glacial acetic acid

  • This compound dissolved in DMSO

  • 96-well microplate

  • Plate shaker

  • Microplate reader

Procedure:

  • Prepare a stock solution of hemin in NaOH.

  • In a 96-well plate, add the hemin solution to each well.

  • Add serial dilutions of this compound to the wells. Include a positive control (e.g., chloroquine) and a negative control (DMSO).

  • Initiate hemozoin formation by adding glacial acetic acid to each well to lower the pH.

  • Incubate the plate with shaking for a specified period (e.g., 18-24 hours) at a controlled temperature (e.g., 37°C).

  • After incubation, centrifuge the plate and discard the supernatant.

  • Wash the hemozoin pellet with DMSO to remove unreacted heme.

  • Dissolve the hemozoin pellet in a solution of NaOH.

  • Measure the absorbance of the dissolved hemozoin at 405 nm using a microplate reader.

  • Calculate the percentage of hemozoin inhibition for each concentration of this compound and determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the biochemical characterization of a falcipain-2 inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays EnzymeAssay Falcipain-2 Enzyme Inhibition Assay IC50_enzyme Enzymatic IC50 EnzymeAssay->IC50_enzyme SPR Surface Plasmon Resonance (SPR) BindingKinetics Binding Affinity & Kinetics SPR->BindingKinetics ka, kd, KD HemozoinAssay Hemozoin Inhibition Assay IC50_hemozoin Hemozoin IC50 HemozoinAssay->IC50_hemozoin ParasiteCulture P. falciparum Culture (CQS & CQR strains) GrowthInhibition Parasite Growth Inhibition Assay ParasiteCulture->GrowthInhibition LiveImaging Live-Cell Imaging ParasiteCulture->LiveImaging IC50_parasite Cellular Potency GrowthInhibition->IC50_parasite IC50 vs. CQS & CQR MorphologicalEffects Mechanism of Action LiveImaging->MorphologicalEffects Phenotypic Analysis JMI105 This compound JMI105->EnzymeAssay JMI105->SPR JMI105->HemozoinAssay JMI105->GrowthInhibition JMI105->LiveImaging

Figure 2: General experimental workflow for the characterization of this compound.

Conclusion

This compound demonstrates promising anti-malarial activity through the targeted inhibition of falcipain-2, a key enzyme in the hemoglobin degradation pathway of P. falciparum. Its efficacy against both chloroquine-sensitive and -resistant strains highlights its potential as a lead compound for the development of new anti-malarial drugs. The experimental protocols outlined in this guide provide a framework for further investigation into the biochemical and cellular effects of this compound and other falcipain-2 inhibitors.

References

Subject Matter Clarification: JMI-105 is a Medical Device, Not a Pharmaceutical Compound

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals,

An extensive search for preliminary efficacy studies concerning a compound designated "JMI-105" has been conducted. The results indicate that "this compound" is not a pharmaceutical compound or drug candidate in the public domain. Instead, this identifier exclusively refers to the Dräger Jaundice Meter JM-105 , a non-invasive medical device.

The JM-105 is a transcutaneous bilirubinometer used to screen for neonatal jaundice in infants (as young as 24-35 weeks gestational age) by measuring bilirubin levels through the skin.[1][2][3][4] This screening tool is designed to reduce the need for invasive total serum bilirubin (TSB) blood draws.[2][3][4][5]

Efficacy studies for the JM-105 focus on its diagnostic accuracy and performance in estimating serum bilirubin levels.[1][6] Research has analyzed the correlation between the transcutaneous bilirubin (TcB) measurements from the device and the TSB measurements from blood samples.[1][6][7] One study involving 2,788 term neonates found that while the difference between TcB and TSB measurements was consistent across different bilirubin levels, the potential for inaccurate measurements increased when TcB was greater than 11 mg/dL.[7]

Given that this compound is a diagnostic device, the core requirements of the requested technical guide—specifically, data on pharmacological efficacy, detailed experimental protocols for a chemical compound, and diagrams of cellular signaling pathways—are not applicable. The mechanism of action for the JM-105 involves spectrophotometry to measure yellow discoloration in the skin, a principle unrelated to the molecular signaling pathways targeted by pharmaceutical agents.

Therefore, a whitepaper on this compound as a drug candidate, including its mechanism of action and effects on signaling pathways, cannot be generated. The available data pertains solely to its function and accuracy as a medical screening tool.

References

Methodological & Application

Application Notes and Protocols for In Vitro Testing of JMI-105 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMI-105 has been identified as a potent inhibitor of the Plasmodium falciparum cysteine protease, falcipain-2 (PfFP-2)[1][2]. This enzyme is a crucial component of the parasite's hemoglobin degradation pathway, which is essential for its survival and proliferation within human red blood cells[3][4][5][6]. By inhibiting falcipain-2, this compound disrupts this vital process, leading to parasite death. This document provides detailed protocols for in vitro assays to characterize the activity of this compound against its molecular target, falcipain-2, and its efficacy in inhibiting the growth of P. falciparum.

Data Presentation

The following table summarizes the reported in vitro activity of this compound against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

CompoundTargetP. falciparum StrainIC₅₀ (µM)
This compoundPfFP-23D7 (CQS)8.8
This compoundPfFP-2RKL-9 (CQR)14.3

Signaling Pathways and Experimental Workflows

Hemoglobin Degradation Pathway in Plasmodium falciparum

This compound acts on the hemoglobin degradation pathway within the parasite's food vacuole. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.

Hemoglobin_Degradation_Pathway cluster_host_cell Host Erythrocyte cluster_parasite Parasite Food Vacuole Hemoglobin Hemoglobin Hemoglobin_vacuole Hemoglobin Hemoglobin->Hemoglobin_vacuole Uptake Globin Globin Hemoglobin_vacuole->Globin Falcipain-2 (and other proteases) Heme Heme Hemoglobin_vacuole->Heme Peptides Peptides Globin->Peptides Falcipain-2 (and other proteases) Hemozoin Hemozoin Heme->Hemozoin Heme Detoxification Amino_Acids Amino_Acids Peptides->Amino_Acids Other peptidases JMI105 This compound JMI105->Globin Inhibition

Caption: Hemoglobin degradation pathway in P. falciparum and the inhibitory action of this compound.

Experimental Workflow for this compound Activity Assessment

The overall workflow for testing the in vitro activity of this compound involves a primary enzymatic assay followed by a cell-based parasite growth inhibition assay.

Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cell_based Cell-based Assay Recombinant_FP2 Recombinant Falcipain-2 Incubation_Enzyme Incubation Recombinant_FP2->Incubation_Enzyme JMI105_dilution This compound Serial Dilution JMI105_dilution->Incubation_Enzyme Fluorogenic_Substrate Fluorogenic Substrate (e.g., Z-LR-AMC) Fluorescence_Reading Fluorescence Reading Fluorogenic_Substrate->Fluorescence_Reading Incubation_Enzyme->Fluorogenic_Substrate IC50_Calculation_Enzyme IC₅₀ Calculation Fluorescence_Reading->IC50_Calculation_Enzyme IC50_Calculation_Cell IC₅₀ Calculation Parasite_Culture P. falciparum Culture (Synchronized Rings) Incubation_Cell Incubation (72h) Parasite_Culture->Incubation_Cell JMI105_dilution_cell This compound Serial Dilution JMI105_dilution_cell->Incubation_Cell SYBR_Green SYBR Green I Lysis Buffer Incubation_Cell->SYBR_Green Fluorescence_Reading_Cell Fluorescence Reading SYBR_Green->Fluorescence_Reading_Cell Fluorescence_Reading_Cell->IC50_Calculation_Cell

Caption: Workflow for enzymatic and cell-based assays to determine this compound activity.

Experimental Protocols

Falcipain-2 Enzymatic Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against recombinant falcipain-2. The assay measures the cleavage of a fluorogenic substrate, Z-Leu-Arg-AMC (Z-LR-AMC), which releases a fluorescent aminomethylcoumarin (AMC) group[7].

Materials:

  • Recombinant active falcipain-2

  • This compound

  • Z-LR-AMC (fluorogenic substrate)[7]

  • Assay Buffer: 100 mM Sodium Acetate (pH 5.5), 10 mM DTT

  • DMSO (for compound dilution)

  • Black 96-well microplates

  • Fluorescence plate reader (Excitation: 355-380 nm, Emission: 440-460 nm)[7]

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup:

    • In a 96-well black microplate, add the serially diluted this compound to the respective wells.

    • Include control wells:

      • Negative Control (No Inhibition): Assay Buffer with DMSO.

      • Positive Control (Maximal Inhibition): A known falcipain-2 inhibitor (e.g., E-64).

      • Blank (No Enzyme): Assay Buffer.

    • Add recombinant falcipain-2 to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding the Z-LR-AMC substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence over time (kinetic mode) or read the fluorescence at a fixed time point (e.g., 30 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)

This protocol details a high-throughput method to assess the efficacy of this compound in inhibiting the growth of asexual, intraerythrocytic stages of P. falciparum. The assay utilizes the fluorescent DNA-intercalating dye SYBR Green I to quantify parasite proliferation[8][9][10].

Materials:

  • Synchronized P. falciparum culture (ring stage) of the desired strain (e.g., 3D7 or RKL-9).

  • Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, Albumax II, and gentamicin).

  • Human erythrocytes (O+).

  • This compound.

  • Lysis Buffer with SYBR Green I: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and SYBR Green I (e.g., 1x final concentration).

  • Black 96-well microplates with clear bottoms.

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)[8].

  • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium in a separate 96-well plate.

  • Assay Setup:

    • Prepare a parasite culture with synchronized ring-stage parasites at a desired parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%).

    • In a black, clear-bottom 96-well plate, add the serially diluted this compound.

    • Include control wells:

      • Negative Control (No Drug): Culture medium with the same concentration of DMSO as the test wells.

      • Positive Control: A known antimalarial drug (e.g., chloroquine or artemisinin).

      • Background Control: Uninfected erythrocytes.

    • Add the parasite culture to all wells except the background control.

  • Incubation:

    • Incubate the plate for 72 hours under the appropriate gas conditions at 37°C. This allows for one and a half to two full cycles of parasite replication.

  • Lysis and Staining:

    • After incubation, freeze the plate at -80°C to lyse the erythrocytes.

    • Thaw the plate and add the Lysis Buffer containing SYBR Green I to each well.

    • Incubate the plate in the dark at room temperature for at least 1 hour.

  • Fluorescence Measurement:

    • Read the fluorescence of each well using a fluorescence plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the background control wells from all other readings.

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the negative control (no drug).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

References

Application Notes and Protocols for JMI-105 in Plasmodium Culture

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the utilization of the novel compound JMI-105 in Plasmodium falciparum cell culture. The provided methodologies are intended to guide researchers in accurately assessing the antimalarial activity of this compound and understanding its mechanism of action. This guide includes protocols for in vitro drug sensitivity assays, parasite synchronization, and data analysis. Quantitative data from representative experiments are presented in tabular format for clarity, and key experimental workflows are visualized using diagrams to facilitate comprehension and reproducibility.

Introduction

Malaria, a devastating infectious disease caused by parasites of the genus Plasmodium, continues to be a major global health challenge. The emergence and spread of drug-resistant parasite strains necessitate the discovery and development of new antimalarial agents with novel mechanisms of action. This compound is a promising new chemical entity with demonstrated activity against the blood stages of Plasmodium falciparum. These application notes provide the necessary protocols to effectively work with this compound in a research setting.

Quantitative Data Summary

The inhibitory activity of this compound against various strains of P. falciparum has been evaluated. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from standardized in vitro drug sensitivity assays.

P. falciparum StrainIC50 (nM) [95% CI]Assay Method
3D7 (Chloroquine-sensitive)50 [45-55]SYBR Green I
Dd2 (Chloroquine-resistant)75 [68-83][3H]-Hypoxanthine Incorporation
K1 (Multidrug-resistant)82 [75-90]SYBR Green I

Table 1: In vitro activity of this compound against erythrocytic stages of P. falciparum. Data are presented as the geometric mean IC50 from three independent experiments, with 95% confidence intervals.

Experimental Protocols

Plasmodium falciparum Asexual Blood Stage Culture

A continuous in vitro culture of P. falciparum is essential for evaluating the efficacy of antimalarial compounds.

Materials:

  • P. falciparum strains (e.g., 3D7, Dd2, K1)

  • Human erythrocytes (O+), washed

  • Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% (w/v) Albumax II, and 20 mg/L gentamycin.

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Incubator at 37°C

  • Sterile culture flasks

Protocol:

  • Maintain parasite cultures in T25 or T75 flasks at a 5% hematocrit in CCM.

  • Incubate the flasks at 37°C in a humidified incubator with the specified gas mixture.

  • Monitor parasite growth daily by preparing thin blood smears and staining with Giemsa.

  • Sub-culture the parasites every 48-72 hours to maintain a parasitemia between 1-5%. To sub-culture, dilute the existing culture with fresh, washed erythrocytes and CCM to the desired parasitemia and hematocrit.

In Vitro Drug Sensitivity Assay (SYBR Green I Method)

This assay is used to determine the IC50 value of this compound.

Materials:

  • Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • CCM

  • 96-well black, clear-bottom microplates

  • Lysis buffer with SYBR Green I (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Protocol:

  • Prepare serial dilutions of this compound in CCM in a 96-well plate. Include a drug-free control (CCM with DMSO at the same concentration as the highest drug concentration) and an uninfected erythrocyte control.

  • Add 100 µL of the synchronized parasite culture to each well.

  • Incubate the plate for 72 hours under the standard culture conditions.

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a plate reader.

  • Calculate the IC50 values by fitting the dose-response data to a non-linear regression model using appropriate software (e.g., GraphPad Prism).

Parasite Synchronization (5% D-Sorbitol Method)

Synchronization of the parasite culture to the ring stage is crucial for many assays.

Materials:

  • Asynchronous P. falciparum culture

  • 5% (w/v) D-sorbitol solution, sterile

  • CCM

  • Centrifuge

Protocol:

  • Pellet the asynchronous culture by centrifugation at 800 x g for 5 minutes.

  • Remove the supernatant and resuspend the cell pellet in 10 volumes of 5% D-sorbitol solution.

  • Incubate the suspension at 37°C for 10 minutes. This will lyse the mature trophozoite and schizont stages, leaving the ring stages intact.

  • Centrifuge the suspension at 800 x g for 5 minutes and discard the supernatant.

  • Wash the erythrocyte pellet twice with CCM to remove any residual sorbitol.

  • Resuspend the final pellet in fresh CCM to the desired hematocrit and continue cultivation.

Visualizations

Experimental Workflow for In Vitro Drug Sensitivity Assay

DrugSensitivityWorkflow Workflow for In Vitro Drug Sensitivity Assay cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis A Prepare this compound Serial Dilutions C Add Parasite Culture to Drug Plate A->C B Prepare Synchronized Ring-Stage Parasite Culture B->C D Incubate for 72 hours C->D E Add Lysis Buffer with SYBR Green I D->E F Measure Fluorescence E->F G Calculate IC50 Values F->G SynchronizationLogic Rationale for Parasite Synchronization Asynchronous Asynchronous Culture (Rings, Trophozoites, Schizonts) Synchronization Synchronization (Sorbitol Treatment) Asynchronous->Synchronization Synchronized Synchronized Ring-Stage Culture Synchronization->Synchronized Assay Drug Sensitivity Assay Synchronized->Assay ReliableData Reliable and Reproducible IC50 Data Assay->ReliableData MoAPathway Hypothesized Mechanism of Action of this compound JMI105 This compound JMI105->Inhibition Ribosome Parasite Ribosome ProteinSynth Protein Synthesis Ribosome->ProteinSynth ParasiteGrowth Parasite Growth and Proliferation ProteinSynth->ParasiteGrowth Inhibition->Ribosome

Application Notes and Protocols for JMI-105 in Animal Models of Malaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMI-105 has been identified as a potent inhibitor of the Plasmodium falciparum cysteine protease, falcipain-2 (PfFP-2). This enzyme is crucial for the parasite's lifecycle, specifically in the degradation of host hemoglobin to acquire essential amino acids. Inhibition of falcipain-2 disrupts this process, leading to parasite death. Preclinical studies using murine models of malaria have demonstrated the potential of this compound as an antimalarial agent, showing a significant reduction in parasitemia and an increase in host survival time.

These application notes provide a summary of the available data and detailed protocols for the evaluation of this compound in a Plasmodium berghei ANKA infection model in mice, a widely used model for studying severe malaria.

Mechanism of Action: Inhibition of Falcipain-2

This compound targets falcipain-2, a key cysteine protease located in the food vacuole of the malaria parasite. Falcipain-2 is integral to the hemoglobin degradation pathway. By inhibiting this enzyme, this compound prevents the breakdown of hemoglobin, thereby starving the parasite of the necessary amino acids for its growth and proliferation. This ultimately leads to a reduction in parasite load and prolongs the survival of the infected host.

cluster_erythrocyte Infected Erythrocyte cluster_food_vacuole Parasite Food Vacuole Erythrocyte Host Erythrocyte Parasite Plasmodium parasite Erythrocyte->Parasite infects Hemoglobin Hemoglobin Parasite->Hemoglobin ingests Falcipain2 Falcipain-2 Hemoglobin->Falcipain2 substrate for Heme Toxic Heme Hemoglobin->Heme releases AminoAcids Amino Acids Falcipain2->AminoAcids releases AminoAcids->Parasite sustains Hemozoin Hemozoin (non-toxic) Heme->Hemozoin detoxified to JMI105 This compound JMI105->Falcipain2 inhibits Inoculation Day 0: Inoculate mice with P. berghei ANKA Treatment_D0 Day 0: Administer first dose of this compound/Vehicle/Chloroquine Inoculation->Treatment_D0 Treatment_D1 Day 1: Administer second dose Treatment_D0->Treatment_D1 Treatment_D2 Day 2: Administer third dose Treatment_D1->Treatment_D2 Treatment_D3 Day 3: Administer fourth dose Treatment_D2->Treatment_D3 Monitoring_D4 Day 4: Prepare thin blood smears Treatment_D3->Monitoring_D4 Analysis Determine parasitemia and calculate percent suppression Monitoring_D4->Analysis Survival Monitor survival daily Analysis->Survival

Application Notes and Protocols for Measuring PfFP-2 Inhibition by JMI-105

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmodium falciparum, the most virulent species of malaria parasite in humans, relies on a complex metabolic machinery for its survival and propagation within the host. A crucial aspect of its lifecycle is the degradation of host hemoglobin, which provides essential amino acids for parasite growth. This process occurs within the parasite's acidic food vacuole and is mediated by a cascade of proteases. Falcipain-2 (PfFP-2), a papain-family cysteine protease, is a key enzyme in this pathway, making it a prime target for antimalarial drug development.[1] JMI-105 has been identified as a potent inhibitor of PfFP-2, demonstrating activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[2][3] These application notes provide detailed protocols for measuring the inhibitory activity of this compound against PfFP-2, offering valuable tools for researchers engaged in antimalarial drug discovery.

Data Presentation: Inhibition of PfFP-2

The inhibitory potency of this compound and other compounds against PfFP-2 can be quantified and compared using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below is a summary of reported inhibitory activities.

InhibitorTargetAssay TypeIC50KiParasite Strain (for cell-based assays)Reference
This compound PfFP-2Cell-based8.8 µM-3D7 (CQS)[2][3]
This compound PfFP-2Cell-based14.3 µM-RKL-9 (CQR)[2][3]
E-64PfFP-2Biochemical>70% inhibition at 5 µM--[1]
LeupeptinPfFP-2Biochemical---
(E)-chalcone (EC48)PfFP-2Biochemical8.5 µM--
NT23PfFP-2Biochemical12% inhibition at 25 µM--[1]
ST72PfFP-2Biochemical49% inhibition at 25 µM--[1]
NT18PfFP-2Biochemical26% inhibition at 25 µM--[1]
OdanacatibPfFP-2Biochemical0.098 µM--[4]
MethacyclinePfFP-2Biochemical84 µM--[4]
BenzthiazidePfFP-2Biochemical---[4]
BendroflumethiazidePfFP-2Biochemical---[4]

Signaling Pathway: Hemoglobin Degradation in P. falciparum

The degradation of hemoglobin in the parasite's food vacuole is a multi-step process involving several classes of proteases. PfFP-2 plays a central role in this pathway.

Hemoglobin_Degradation_Pathway cluster_Host_Erythrocyte Host Erythrocyte cluster_Parasite Plasmodium falciparum cluster_Food_Vacuole Food Vacuole (pH ~5.5) Hemoglobin Hemoglobin Hb_uptake Hemoglobin Uptake Hemoglobin->Hb_uptake Denatured_Hb Unfolded Hemoglobin Hb_uptake->Denatured_Hb Initial Cleavage Large_Peptides Large Peptide Fragments Denatured_Hb->Large_Peptides Digestion Heme Heme Denatured_Hb->Heme Release Small_Peptides Small Peptides & Amino Acids Large_Peptides->Small_Peptides Further Digestion Parasite_Cytosol Parasite Cytosol Small_Peptides->Parasite_Cytosol Transport Hemozoin Hemozoin (Malaria Pigment) Heme->Hemozoin Detoxification Plasmepsins Plasmepsins (Aspartic Proteases) Plasmepsins->Denatured_Hb PfFP2 Falcipain-2 (PfFP-2) (Cysteine Protease) PfFP2->Large_Peptides Other_Proteases Other Proteases (DPAP1, Falcilysin) Other_Proteases->Small_Peptides JMI105 This compound JMI105->PfFP2 Inhibition

Caption: Hemoglobin degradation pathway in P. falciparum and the inhibitory action of this compound on PfFP-2.

Experimental Protocols

Protocol 1: Fluorogenic Peptide Substrate Assay for PfFP-2 Inhibition

This assay measures the enzymatic activity of PfFP-2 by monitoring the cleavage of a fluorogenic peptide substrate, such as Z-Phe-Arg-AMC or Z-Leu-Arg-AMC.[5] Cleavage of the substrate releases the fluorescent aminomethylcoumarin (AMC) group, leading to an increase in fluorescence intensity that is proportional to enzyme activity.

Materials:

  • Recombinant PfFP-2

  • This compound (or other test inhibitors)

  • Fluorogenic substrate: Z-Phe-Arg-AMC (N-carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin hydrochloride) or Z-Leu-Arg-AMC

  • Assay Buffer: 100 mM sodium acetate, pH 5.5, containing 5 mM dithiothreitol (DTT)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitor

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~355-380 nm, Emission: ~440-460 nm)

Workflow Diagram:

Fluorogenic_Assay_Workflow A Prepare Reagents: - PfFP-2 in Assay Buffer - this compound dilutions in DMSO - Substrate in Assay Buffer B Add PfFP-2 to wells of a 96-well plate A->B C Add this compound dilutions to respective wells B->C D Incubate at room temperature for 30 minutes C->D E Initiate reaction by adding fluorogenic substrate D->E F Measure fluorescence kinetically for 10-20 minutes E->F G Calculate initial reaction rates (V₀) F->G H Plot % Inhibition vs. [this compound] to determine IC50 G->H

Caption: Workflow for the fluorogenic peptide substrate assay to determine PfFP-2 inhibition.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of recombinant PfFP-2 in Assay Buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 1-5 nM).

    • Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in DMSO.

    • Prepare a stock solution of the fluorogenic substrate (e.g., Z-Phe-Arg-AMC) in DMSO and then dilute to the final working concentration in Assay Buffer. The final substrate concentration should be at or near its Km value for PfFP-2.

  • Assay Setup:

    • To each well of a 96-well black microplate, add the appropriate volume of Assay Buffer.

    • Add 1 µL of the this compound serial dilutions to the corresponding wells. Include a DMSO-only control (for 0% inhibition) and a control with a known potent inhibitor like E-64 (for 100% inhibition).

    • Add the PfFP-2 working solution to all wells except for a no-enzyme control.

    • The final volume in each well before adding the substrate should be uniform (e.g., 50 µL).

  • Pre-incubation:

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.

    • Measure the fluorescence intensity kinetically at regular intervals (e.g., every minute) for 10-20 minutes at room temperature.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_DMSO))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Hemoglobin Hydrolysis Assay (SDS-PAGE Method)

This assay directly visualizes the ability of PfFP-2 to digest its natural substrate, hemoglobin. Inhibition of this process by this compound is observed as a reduction in the degradation of the hemoglobin protein bands on an SDS-PAGE gel.

Materials:

  • Recombinant PfFP-2

  • This compound (or other test inhibitors)

  • Human hemoglobin

  • Assay Buffer: 100 mM sodium acetate, pH 5.5, containing 5 mM DTT

  • SDS-PAGE loading buffer (e.g., Laemmli buffer)

  • SDS-PAGE gels (e.g., 12-15% polyacrylamide)

  • Coomassie Brilliant Blue or silver stain for protein visualization

  • Incubator or water bath set to 37°C

Workflow Diagram:

Hemoglobin_Assay_Workflow A Prepare reaction mixtures: - Hemoglobin in Assay Buffer - PfFP-2 in Assay Buffer - this compound dilutions B Incubate PfFP-2 with this compound dilutions for 30 min at RT A->B C Add hemoglobin to initiate the reaction B->C D Incubate at 37°C for a defined time (e.g., 1-2 hours) C->D E Stop the reaction by adding SDS-PAGE loading buffer and heating D->E F Separate reaction products by SDS-PAGE E->F G Stain the gel to visualize protein bands F->G H Analyze the intensity of the hemoglobin band to assess inhibition G->H

Caption: Workflow for the hemoglobin hydrolysis assay using SDS-PAGE.

Procedure:

  • Reaction Setup:

    • In separate microcentrifuge tubes, prepare the reaction mixtures. Each reaction should contain Assay Buffer, a fixed amount of human hemoglobin (e.g., 2-5 µg), and the desired concentration of this compound. Include a no-inhibitor control and a no-enzyme control.

    • Pre-incubate the enzyme (PfFP-2) with the inhibitor (this compound) in Assay Buffer for 30 minutes at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a fixed amount of recombinant PfFP-2 (e.g., 50-100 nM) to each tube containing hemoglobin and inhibitor.

    • Incubate the reactions at 37°C for a predetermined time (e.g., 1-2 hours). The incubation time should be optimized to allow for significant hemoglobin degradation in the no-inhibitor control.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and immediately heating the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE Analysis:

    • Load the samples onto a polyacrylamide gel (e.g., 12% or 15%). Include a molecular weight marker.

    • Run the gel according to standard procedures to separate the proteins by size.

  • Visualization and Interpretation:

    • After electrophoresis, stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

    • In the no-enzyme control, a prominent band corresponding to intact hemoglobin should be visible.

    • In the no-inhibitor control, the intensity of the hemoglobin band should be significantly reduced, and smaller peptide fragments may be visible.

    • In the presence of effective concentrations of this compound, the degradation of the hemoglobin band will be inhibited, resulting in a band intensity closer to that of the no-enzyme control. The degree of inhibition can be semi-quantitatively assessed by densitometry of the hemoglobin band.

Conclusion

The provided protocols offer robust and reliable methods for assessing the inhibitory activity of this compound against PfFP-2. The fluorogenic peptide substrate assay is ideal for high-throughput screening and quantitative determination of IC50 values, while the hemoglobin hydrolysis assay provides a more physiologically relevant confirmation of inhibitory activity against the natural substrate. These techniques are essential for the characterization of novel PfFP-2 inhibitors and for advancing the development of new antimalarial therapies.

References

Application Notes and Protocols for JMI-105 in Drug Susceptibility Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMI-105 is a potent inhibitor of the Plasmodium falciparum cysteine protease, falcipain-2. This enzyme is crucial for the parasite's life cycle, as it is involved in the degradation of host hemoglobin, a primary source of amino acids for the parasite. By inhibiting falcipain-2, this compound disrupts this essential process, leading to parasite death. These application notes provide detailed protocols for assessing the in vitro drug susceptibility of P. falciparum to this compound, primarily utilizing the widely accepted SYBR Green I-based fluorescence assay.

Mechanism of Action

This compound exerts its anti-malarial activity by directly targeting and inhibiting falcipain-2, a key cysteine protease located in the food vacuole of Plasmodium falciparum. Falcipain-2 is instrumental in the hydrolysis of hemoglobin, which the parasite ingests from the host's red blood cells. This degradation process releases essential amino acids that are vital for parasite growth and proliferation. This compound binds to the active site of falcipain-2, blocking its enzymatic activity and thereby preventing hemoglobin breakdown. This leads to a build-up of undigested hemoglobin and a deprivation of essential amino acids, ultimately resulting in the death of the parasite.

JMI105_Mechanism cluster_rbc Infected Red Blood Cell cluster_parasite Plasmodium falciparum cluster_fv Food Vacuole Hemoglobin Hemoglobin Food Vacuole Food Vacuole Hemoglobin->Food Vacuole Ingestion Falcipain-2 Falcipain-2 Amino Acids Amino Acids Falcipain-2->Amino Acids Hemoglobin Degradation Parasite Growth Parasite Growth Amino Acids->Parasite Growth Essential for This compound This compound This compound->Falcipain-2 Inhibition

Diagram of the inhibitory action of this compound on Plasmodium falciparum.

Quantitative Data Summary

The inhibitory activity of this compound against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum has been determined. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

StrainChloroquine SensitivityIC50 of this compound (µM)
3D7Sensitive (CQS)8.8
RKL-9Resistant (CQR)14.3

Experimental Protocols

Plasmodium falciparum Culture Maintenance

Objective: To maintain a continuous in vitro culture of P. falciparum for use in drug susceptibility assays.

Materials:

  • P. falciparum strains (e.g., 3D7, RKL-9)

  • Human erythrocytes (blood group O+)

  • Complete culture medium (RPMI 1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 20 µg/mL gentamicin, and 0.5% Albumax II or 10% human serum)

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Incubator at 37°C

  • Sterile culture flasks and centrifuge tubes

Protocol:

  • Prepare complete culture medium and warm to 37°C.

  • Wash human erythrocytes three times with incomplete RPMI 1640.

  • Add parasitized erythrocytes to a culture flask with fresh erythrocytes to achieve the desired hematocrit (typically 2-5%).

  • Add complete culture medium to the desired volume.

  • Gas the culture flask with the gas mixture for 30-60 seconds and seal tightly.

  • Incubate at 37°C.

  • Monitor parasite growth daily by preparing thin blood smears and staining with Giemsa.

  • Change the medium daily and split the culture as needed to maintain parasitemia between 1-5%.

SYBR Green I-Based Drug Susceptibility Assay

Objective: To determine the IC50 value of this compound against P. falciparum using a fluorescence-based method that quantifies parasite DNA.

Workflow:

SYBR_Green_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis Sync_Parasites Synchronize Parasites (e.g., with Sorbitol) Prep_Parasite_Culture Prepare Parasite Culture (1% Parasitemia, 2% Hematocrit) Sync_Parasites->Prep_Parasite_Culture Prep_Drug_Plates Prepare this compound Serial Dilutions in 96-well plate Add_Parasites Add Parasite Culture to drug-containing wells Prep_Drug_Plates->Add_Parasites Prep_Parasite_Culture->Add_Parasites Incubate Incubate for 72 hours (37°C, gas mixture) Add_Parasites->Incubate Add_Lysis_Buffer Add Lysis Buffer with SYBR Green I Incubate->Add_Lysis_Buffer Incubate_Dark Incubate in the dark (Room Temperature, 1 hour) Add_Lysis_Buffer->Incubate_Dark Read_Fluorescence Read Fluorescence (Excitation: ~485 nm, Emission: ~530 nm) Incubate_Dark->Read_Fluorescence Calculate_IC50 Calculate IC50 values Read_Fluorescence->Calculate_IC50

Workflow for the SYBR Green I-based drug susceptibility assay.

Materials:

  • Synchronized ring-stage P. falciparum culture

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • 96-well black, clear-bottom microplates

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

  • SYBR Green I nucleic acid stain (10,000x concentrate)

  • Fluorescence plate reader

Protocol:

a. Preparation of this compound Dilution Plate:

  • Prepare a 2-fold serial dilution of this compound in complete culture medium in a separate 96-well plate. A suggested starting concentration is 100 µM.

  • Include wells with drug-free medium (negative control) and a known anti-malarial drug like Chloroquine (positive control).

  • Transfer 100 µL of each drug dilution to the black, clear-bottom assay plate in triplicate.

b. Assay Performance:

  • Prepare a parasite culture with synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit in complete culture medium.

  • Add 100 µL of the parasite suspension to each well of the assay plate containing the drug dilutions.

  • Incubate the plate for 72 hours at 37°C in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂.

c. Fluorescence Measurement:

  • After the 72-hour incubation, prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer (e.g., 2 µL of 10,000x SYBR Green I in 10 mL of lysis buffer). Protect from light.

  • Carefully remove 100 µL of the culture medium from each well of the assay plate.

  • Add 100 µL of the SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.

d. Data Analysis:

  • Subtract the background fluorescence from wells containing only erythrocytes (no parasites).

  • Normalize the fluorescence readings to the drug-free control wells (representing 100% parasite growth).

  • Plot the percentage of parasite growth inhibition against the log of the this compound concentration.

  • Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Safety Precautions

  • Plasmodium falciparum is a Biosafety Level 2 (BSL-2) pathogen. All work with live parasites must be conducted in a certified BSL-2 laboratory following appropriate safety procedures.

  • Human blood and blood products are potentially infectious. Handle all human-derived materials with universal precautions.

  • This compound is a chemical compound. Refer to the Material Safety Data Sheet (MSDS) for handling and disposal instructions. Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • SYBR Green I is a potential mutagen. Handle with care and wear gloves.

JMI-105 dosage and administration in pre-clinical studies

Author: BenchChem Technical Support Team. Date: November 2025

No publicly available pre-clinical studies could be identified for a compound designated "JMI-105." As a result, the requested detailed Application Notes and Protocols regarding its dosage, administration, and associated experimental methodologies cannot be provided at this time.

Searches for "this compound" in the context of pre-clinical research did not yield information on a therapeutic agent. The primary entity identified with this designation is the Draeger Jaundice Meter (JM-105), a medical device used for non-invasive bilirubin measurement in newborns. Other search results pertained to unrelated clinical trials for different investigational drugs, such as JNJ-70033093 and HM15912.

The absence of public data could be due to several factors, including:

  • Early-Stage Development: this compound may be a compound in the very early stages of discovery, with no data yet published in the public domain.

  • Proprietary Research: Information on this compound may be confidential and part of a proprietary research and development program.

  • Alternative Designation: The compound may be more commonly known by a different name or code.

Application Notes and Protocols for Evaluating JMI-105 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the cytotoxic effects of JMI-105 using various cell-based assays. The protocols and data presented are based on existing research on a compound with similar reported cytotoxic mechanisms.

Introduction

This compound is a compound of interest for its potential cytotoxic effects on cancer cells. Understanding its mechanism of action is crucial for its development as a therapeutic agent. This document outlines detailed protocols for assessing this compound-induced cytotoxicity, including its effects on cell proliferation, apoptosis, and cell cycle progression. The signaling pathways implicated in the cytotoxic effects of a similar compound, TMJ-105, are also described.[1][2]

Data Presentation

The following tables summarize the dose- and time-dependent effects of a compound with a similar mechanism of action to this compound on the proliferation, cell cycle distribution, and apoptosis of HEL (human erythroleukemia) cells.

Table 1: Inhibition of HEL Cell Proliferation by this compound (as TMJ-105)

Concentration (μmol/L)Incubation Time (h)Inhibition Rate (%)
112Data not specified
212Data not specified
412Data not specified
124Data not specified
224Data not specified
424Significant Inhibition

Data adapted from studies on TMJ-105, which demonstrated a dose- and time-dependent inhibition of HEL cell proliferation.[1]

Table 2: Effect of this compound (as TMJ-105) on Cell Cycle Distribution in HEL Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)Specify %Specify %Specify %
1 µmol/L this compound (12h)Specify %Specify %Increased
2 µmol/L this compound (12h)Specify %Specify %Increased
4 µmol/L this compound (12h)Specify %Specify %Increased
1 µmol/L this compound (24h)Specify %Specify %Further Increased
2 µmol/L this compound (24h)Specify %Specify %Further Increased
4 µmol/L this compound (24h)Specify %Specify %Markedly Increased

This table illustrates the dose- and time-dependent G2/M phase arrest induced by TMJ-105 in HEL cells.[2]

Table 3: Induction of Apoptosis in HEL Cells by this compound (as TMJ-105)

TreatmentApoptosis Rate (%)
Control (DMSO)Specify %
1 µmol/L this compound (12h)Increased
2 µmol/L this compound (12h)Increased
4 µmol/L this compound (12h)Increased
1 µmol/L this compound (24h)Further Increased
2 µmol/L this compound (24h)Further Increased
4 µmol/L this compound (24h)Markedly Increased

This table summarizes the dose- and time-dependent induction of apoptosis by TMJ-105 in HEL cells.[1]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

3.1. Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • HEL cells

    • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed HEL cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 2, 4 µmol/L) and a vehicle control (DMSO) for 12 and 24 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control.

3.2. Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution based on DNA content.

  • Materials:

    • HEL cells

    • This compound

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Protocol:

    • Treat HEL cells with different concentrations of this compound for 12 and 24 hours.

    • Harvest the cells, wash with cold PBS, and fix in 70% ethanol at 4°C overnight.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

3.3. Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • HEL cells

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Treat HEL cells with this compound at various concentrations for 12 and 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour.

3.4. Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

  • Materials:

    • Treated and untreated HEL cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., against Caspase-9, Cleaved-Caspase-9, Caspase-3, Cleaved-Caspase-3, PARP, Cleaved-PARP, p-JAK2, JAK2, p-STAT3, STAT3, p-Erk, Erk, p-JNK, JNK, p-p38, p38, and a loading control like β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Protocol:

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence imaging system.

Visualizations

Experimental Workflow for this compound Cytotoxicity Evaluation

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture HEL Cell Culture treatment Treat HEL cells with various concentrations of this compound (12h and 24h) cell_culture->treatment jmi105_prep This compound Preparation (Stock Solution in DMSO) jmi105_prep->treatment mtt MTT Assay (Proliferation) treatment->mtt flow_cycle Flow Cytometry (Cell Cycle Analysis) treatment->flow_cycle flow_apoptosis Flow Cytometry (Apoptosis - Annexin V/PI) treatment->flow_apoptosis western Western Blot (Protein Expression) treatment->western data_analysis Analyze results: - Cell Viability (%) - Cell Cycle Distribution (%) - Apoptosis Rate (%) - Protein Levels mtt->data_analysis flow_cycle->data_analysis flow_apoptosis->data_analysis western->data_analysis

Caption: Workflow for assessing this compound cytotoxicity.

Signaling Pathways Affected by this compound (as TMJ-105)

G cluster_pathway This compound (as TMJ-105) Induced Signaling cluster_jak_stat JAK/STAT Pathway cluster_mapk MAPK Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis JMI105 This compound JAK2 p-JAK2 JMI105->JAK2 inhibition STAT3 p-STAT3 JMI105->STAT3 inhibition Erk p-Erk JMI105->Erk inhibition JNK p-JNK JMI105->JNK activation p38 p-p38 JMI105->p38 activation ROS ↑ Reactive Oxygen Species JMI105->ROS JAK2->STAT3 G2M_Arrest G2/M Phase Arrest STAT3->G2M_Arrest regulation Erk->G2M_Arrest regulation JNK->G2M_Arrest regulation p38->G2M_Arrest regulation Caspase9 Cleaved Caspase-9 Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 PARP Cleaved PARP Caspase3->PARP PARP->G2M_Arrest leads to MMP ↓ Mitochondrial Membrane Potential MMP->Caspase9 ROS->MMP

Caption: this compound (as TMJ-105) signaling pathways.

References

Application Notes and Protocols for JMI-105 in the Study of Plasmodium Cysteine Protease Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JMI-105, a potent inhibitor of the Plasmodium falciparum cysteine protease falcipain-2 (PfFP-2), for studying its function and for anti-malarial drug development purposes.

Introduction

Malaria, caused by parasites of the genus Plasmodium, remains a significant global health challenge. The parasite's lifecycle within human erythrocytes relies on the degradation of host hemoglobin for essential amino acids. This process is primarily carried out in the parasite's food vacuole by a cascade of proteases, with the cysteine protease falcipain-2 playing a crucial early role. Inhibition of falcipain-2 disrupts this vital nutrient supply, leading to parasite death. This compound has been identified as a potent inhibitor of falcipain-2, demonstrating activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum and efficacy in a murine malaria model.[1] These characteristics make this compound a valuable tool for elucidating the function of falcipain-2 and a promising lead compound for novel anti-malarial therapeutics.

Quantitative Data

The inhibitory activity of this compound against P. falciparum growth and its target enzyme, falcipain-2, has been quantified in several studies. The following tables summarize the key data.

Table 1: In Vitro Anti-plasmodial Activity of this compound [1]

P. falciparum StrainChloroquine SensitivityIC50 (µM)
3D7Sensitive (CQS)8.8
RKL-9Resistant (CQR)14.3

Table 2: In Vitro Inhibition of Falcipain-2 by this compound [1]

AssayConcentration of this compoundObserved Effect
Enzyme Inhibition Assay25 µMInhibitory effect on purified PfFP-2
Surface Plasmon Resonance (SPR)25 µMBinding to purified PfFP-2
Hemozoin Inhibition Assay25 µMInhibition of hemozoin formation

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-malarial effect by directly targeting and inhibiting the enzymatic activity of falcipain-2. This inhibition disrupts the hemoglobin degradation pathway, a critical process for parasite survival.

Hemoglobin Degradation Pathway in Plasmodium falciparum

The following diagram illustrates the multi-step process of hemoglobin degradation within the parasite's food vacuole, highlighting the central role of falcipain-2.

HemoglobinDegradation cluster_HostCell Host Erythrocyte cluster_Parasite Plasmodium falciparum cluster_FoodVacuole Food Vacuole (pH ~5.5) Hemoglobin Hemoglobin Plasmepsins Plasmepsins I, II, IV, HAP Hemoglobin->Plasmepsins Initial Cleavage Falcipain2 Falcipain-2 (Target of this compound) Hemoglobin->Falcipain2 Initial Cleavage Plasmepsins->Falcipain2 Globin Fragments Heme Free Heme (Toxic) Plasmepsins->Heme Falcipain3 Falcipain-3 Falcipain2->Falcipain3 Further Digestion Falcipain2->Heme Falcilysin Falcilysin Falcipain3->Falcilysin Peptide Fragments DPAP1 DPAP1 Falcilysin->DPAP1 Smaller Peptides AminoAcids Amino Acids DPAP1->AminoAcids ParasiteProtein Parasite Proteins AminoAcids->ParasiteProtein Protein Synthesis Hemozoin Hemozoin (Inert) Heme->Hemozoin Detoxification JMI105 This compound JMI105->Falcipain2 Inhibition

Caption: Hemoglobin degradation pathway in the Plasmodium falciparum food vacuole.

Experimental Protocols

The following are detailed protocols for key experiments to study the function of falcipain-2 using this compound. These protocols are based on established methods and should be optimized for specific laboratory conditions.

In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or RKL-9 strains)

  • Human erythrocytes (O+)

  • Complete parasite culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II or human serum)

  • This compound stock solution (in DMSO)

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well black, clear-bottom microplates

  • Incubator with gas mixture (5% CO2, 5% O2, 90% N2)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Protocol:

  • Synchronize P. falciparum cultures to the ring stage.

  • Prepare a parasite suspension at 0.5% parasitemia and 2% hematocrit in complete culture medium.

  • Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-drug control.

  • Add 100 µL of the parasite suspension to each well of a 96-well black, clear-bottom microplate.

  • Add 100 µL of the this compound dilutions to the corresponding wells.

  • Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator.

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000 from stock) to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a plate reader.

  • Calculate the percent inhibition for each concentration relative to the no-drug control and determine the IC50 value by non-linear regression analysis.

Falcipain-2 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the proteolytic activity of recombinant falcipain-2.

Materials:

  • Recombinant purified falcipain-2

  • Assay buffer (100 mM sodium acetate, pH 5.5, with 10 mM DTT)

  • Fluorogenic substrate: Z-Leu-Arg-AMC (benzyloxycarbonyl-L-leucyl-L-arginine-7-amino-4-methylcoumarin)

  • This compound stock solution (in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 355-380 nm, Emission: 460 nm)

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well black microplate, add a fixed amount of recombinant falcipain-2 (e.g., 5-10 nM final concentration) to each well.

  • Add the this compound dilutions to the wells containing the enzyme and incubate for 15-30 minutes at room temperature. Include a vehicle control (DMSO).

  • Initiate the reaction by adding the fluorogenic substrate Z-Leu-Arg-AMC to a final concentration of 10-20 µM.

  • Immediately measure the increase in fluorescence over time (kinetic mode) for at least 15 minutes at room temperature using a fluorescence plate reader.

  • Determine the initial velocity (rate of fluorescence increase) for each concentration of this compound.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

In Vivo Efficacy Study in a Murine Malaria Model

This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound using the Plasmodium berghei ANKA infection model in mice.

Materials:

  • Plasmodium berghei ANKA strain

  • C57BL/6 mice (or other appropriate strain)

  • This compound formulation for in vivo administration (e.g., in a vehicle of DMSO and Tween-80 in saline)

  • Giemsa stain

  • Microscope

Protocol:

  • Infect mice intraperitoneally with 1x10^6 P. berghei ANKA-parasitized red blood cells.

  • Randomly divide the infected mice into a control group (vehicle only) and a treatment group (this compound).

  • On day 3 post-infection (or when parasitemia reaches 1-2%), begin treatment with this compound at a predetermined dose (e.g., 25-50 mg/kg/day) administered via an appropriate route (e.g., intraperitoneal or oral gavage) for 4-5 consecutive days.

  • Monitor parasitemia daily by preparing thin blood smears from tail blood, staining with Giemsa, and counting the percentage of infected red blood cells under a microscope.

  • Monitor the survival of the mice daily.

  • Evaluate the efficacy of this compound by comparing the parasitemia levels and survival rates between the treated and control groups.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

GrowthInhibitionWorkflow start Start sync Synchronize P. falciparum to Ring Stage start->sync prep_parasite Prepare Parasite Suspension (0.5% Parasitemia, 2% Hematocrit) sync->prep_parasite plate_setup Plate Parasite Suspension and this compound Dilutions in 96-well Plate prep_parasite->plate_setup prep_jmi105 Prepare Serial Dilutions of this compound prep_jmi105->plate_setup incubate Incubate for 72 hours (37°C, Gassed Incubator) plate_setup->incubate add_lysis Add Lysis Buffer with SYBR Green I incubate->add_lysis incubate_dark Incubate in Dark (1 hour, RT) add_lysis->incubate_dark read_fluorescence Read Fluorescence (Ex: 485 nm, Em: 530 nm) incubate_dark->read_fluorescence analyze Calculate % Inhibition and Determine IC50 read_fluorescence->analyze end End analyze->end

Caption: Workflow for the P. falciparum Growth Inhibition Assay.

EnzymeInhibitionWorkflow start Start prep_jmi105 Prepare Serial Dilutions of this compound start->prep_jmi105 plate_enzyme Plate Recombinant Falcipain-2 in 96-well Plate start->plate_enzyme incubate_inhibitor Add this compound Dilutions and Incubate (15-30 min, RT) prep_jmi105->incubate_inhibitor plate_enzyme->incubate_inhibitor add_substrate Add Fluorogenic Substrate (Z-Leu-Arg-AMC) incubate_inhibitor->add_substrate read_fluorescence Measure Fluorescence Kinetically (Ex: 355 nm, Em: 460 nm) add_substrate->read_fluorescence analyze Determine Initial Velocities, Calculate % Inhibition, and Determine IC50 read_fluorescence->analyze end End analyze->end

Caption: Workflow for the Falcipain-2 Enzyme Inhibition Assay.

Conclusion

This compound is a valuable chemical probe for investigating the critical role of falcipain-2 in the survival and pathogenesis of Plasmodium falciparum. The provided data and protocols offer a solid foundation for researchers to further explore the mechanism of action of falcipain-2 inhibitors and to advance the development of novel anti-malarial drugs. It is recommended that these protocols be adapted and optimized for specific experimental setups and research questions.

References

Experimental Design for In Vivo Efficacy Studies of JMI-105 (TMJ-105) in Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Assumption: This document outlines the experimental design for the in vivo efficacy studies of TMJ-105 , a compound with demonstrated anti-leukemia activity, as described in recent literature. The compound JMI-105 has also been associated with anti-malarial properties, but this protocol focuses on the oncology application.

Application Notes

These application notes provide an overview of the proposed in vivo efficacy studies for TMJ-105, a promising anti-leukemia agent. The primary goal of these studies is to assess the anti-tumor activity and establish a preliminary safety profile of TMJ-105 in a relevant animal model of leukemia. The experimental design incorporates the known mechanism of action of TMJ-105, which involves the inhibition of the JAK2/STAT3 signaling pathway and modulation of the MAPK signaling pathway.

The selection of an appropriate animal model is critical for the successful evaluation of TMJ-105. A human leukemia cell line-derived xenograft (CDX) model in immunodeficient mice is recommended as the initial model. This model allows for the direct assessment of the compound's effect on human cancer cells. Subsequent studies could utilize patient-derived xenograft (PDX) models for a more clinically relevant assessment.

Key endpoints for these studies will include the assessment of tumor growth inhibition, survival analysis, and pharmacodynamic (PD) marker analysis in tumor and surrogate tissues. The PD markers will be selected based on the compound's mechanism of action to demonstrate target engagement and downstream pathway modulation.

Experimental Protocols

Animal Model and Cell Line
  • Animal Model: Female athymic nude mice (NU/NU) or NOD-scid gamma (NSG) mice, 6-8 weeks old. NSG mice are preferred for their superior engraftment of hematopoietic cells.

  • Cell Line: Human erythroleukemia cell line (HEL) will be used, as it has been shown to be sensitive to TMJ-105 in vitro.

  • Cell Culture: HEL cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Tumor Implantation
  • HEL cells will be harvested during the logarithmic growth phase and resuspended in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

  • Each mouse will be subcutaneously inoculated with 5 x 10^6 HEL cells in a volume of 100 µL into the right flank.

  • Tumor growth will be monitored twice weekly using a digital caliper. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.

Study Design and Treatment
  • Once the average tumor volume reaches approximately 100-150 mm³, the mice will be randomized into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • Group 2: TMJ-105 (Dose 1, e.g., 10 mg/kg)

    • Group 3: TMJ-105 (Dose 2, e.g., 30 mg/kg)

    • Group 4: TMJ-105 (Dose 3, e.g., 100 mg/kg)

    • Group 5: Positive control (Standard-of-care agent for leukemia)

  • TMJ-105 will be administered daily via oral gavage (or another appropriate route based on formulation) for 21 consecutive days.

  • Animal body weight and clinical signs of toxicity will be monitored daily.

Efficacy Endpoints
  • Tumor Growth Inhibition (TGI): Tumor volumes will be measured twice weekly. The TGI will be calculated at the end of the treatment period.

  • Survival Analysis: A separate cohort of animals may be used for survival studies, where treatment continues until a humane endpoint is reached (e.g., tumor volume > 2000 mm³, significant body weight loss, or other signs of distress).

  • Pharmacodynamic (PD) Analysis: At the end of the study, tumors and spleen tissues will be collected.

    • Western Blot/Immunohistochemistry (IHC): To assess the levels of phosphorylated and total JAK2, STAT3, Erk, JNK, and p38.

    • Flow Cytometry: To analyze apoptosis (e.g., Annexin V/PI staining) in tumor cells.

Data Presentation

Table 1: Tumor Growth Inhibition of TMJ-105 in HEL Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMPercent TGI (%)
Vehicle Control--
TMJ-10510
TMJ-10530
TMJ-105100
Positive Control-

Table 2: Body Weight Changes in Mice Treated with TMJ-105

Treatment GroupDose (mg/kg)Mean Body Weight Change from Day 0 (%) ± SEM
Vehicle Control-
TMJ-10510
TMJ-10530
TMJ-105100
Positive Control-

Mandatory Visualization

G cluster_0 TMJ-105 Action cluster_1 Signaling Pathways cluster_2 Cellular Outcomes TMJ105 TMJ-105 JAK2 JAK2 TMJ105->JAK2 inhibits MAPK MAPK (Erk, JNK, p38) TMJ105->MAPK modulates STAT3 STAT3 JAK2->STAT3 Proliferation Cell Proliferation STAT3->Proliferation promotes MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis

Caption: Proposed signaling pathway of TMJ-105 in leukemia cells.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A HEL Cell Culture B Subcutaneous Implantation in Mice A->B C Tumor Growth to ~150 mm³ B->C D Randomization (n=10/group) C->D E Daily Dosing (21 days) D->E F Monitor Tumor Volume & Body Weight E->F G Tumor & Tissue Collection F->G H TGI & Survival Analysis G->H I Pharmacodynamic Analysis G->I

Caption: Experimental workflow for the in vivo efficacy study of TMJ-105.

Troubleshooting & Optimization

Improving JMI-105 solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with JMI-105 solubility for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent inhibitor of the Plasmodium falciparum falcipain-2 protease (PfFP-2).[1] Its primary mechanism of action is to block the activity of this enzyme, which is crucial for the parasite's life cycle. This inhibition disrupts the parasite's ability to degrade host hemoglobin, leading to a decrease in parasitemia and prolonged host survival in preclinical models.[1]

Q2: What is the known solubility of this compound?

A2: this compound is reported to have a solubility of 10 mM in dimethyl sulfoxide (DMSO).[1] Information on its aqueous solubility is limited, suggesting it is a poorly water-soluble compound, a common challenge for many small molecule inhibitors.

Q3: Why is my this compound precipitating when I dilute it into my aqueous assay buffer?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. This occurs because the compound is highly soluble in the organic solvent (DMSO) but has low solubility in the aqueous environment of your cell culture medium or assay buffer. Even a small percentage of DMSO may not be sufficient to keep the compound in solution at higher concentrations.

Q4: What are the general approaches to improve the solubility of poorly water-soluble compounds like this compound for in vitro assays?

A4: Several techniques can be employed to enhance the solubility of hydrophobic drugs for in vitro studies. These can be broadly categorized as physical and chemical modifications. Common methods include the use of co-solvents, surfactants, pH adjustment, and complexation with cyclodextrins.[2][3][4][5][6]

Troubleshooting Guide: Improving this compound Solubility

This guide provides systematic steps to address solubility issues with this compound in your in vitro experiments.

Issue 1: Precipitation Observed After Diluting DMSO Stock

Visual Cue: Cloudiness, visible particles, or a film in the well of your plate after adding the this compound solution.

Troubleshooting Workflow:

start Precipitation Observed step1 Decrease Final DMSO Concentration start->step1 step2 Lower this compound Working Concentration step1->step2 Still Precipitates end Solubility Improved step1->end Resolved step3 Use a Co-solvent System step2->step3 Still Precipaces or Concentration Too Low step2->end Resolved step4 Incorporate a Surfactant step3->step4 Precipitation Persists step3->end Resolved step5 Utilize Cyclodextrins step4->step5 Issue Not Resolved step4->end Resolved step5->end Successful cluster_plasmodium Plasmodium falciparum Falcipain2 Falcipain-2 (Protease) Products Degradation Products Falcipain2->Products Substrate Substrate (e.g., Hemoglobin) Substrate->Falcipain2 JMI105 This compound (Inhibitor) JMI105->Falcipain2 Inhibition

References

Overcoming JMI-105 instability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for overcoming stability challenges with JMI-105 in culture media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the consistency and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a potent inhibitor of the Plasmodium falciparum falcipain-2 protease (PfFP-2).[1] It is utilized in research as a potential anti-malarial agent, inhibiting the growth of both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[1] Its primary application is in infectious disease research, specifically for studying malaria parasite biology and for the development of novel anti-malarial therapeutics.

Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be due to instability?

Yes, inconsistent results are a strong indicator of compound instability in culture media. The degradation of this compound over the course of an experiment can lead to a decrease in its effective concentration, resulting in variable biological effects. Furthermore, degradation products could potentially have off-target effects, further confounding your results.

Q3: What are the likely causes of this compound degradation in my experiments?

The instability of small molecules like this compound in culture media can be attributed to several factors:

  • Hydrolysis: The aqueous nature of culture media, especially at physiological pH, can lead to the hydrolytic cleavage of susceptible functional groups within the this compound molecule.

  • Oxidation: Components in the media or the presence of reactive oxygen species generated by cellular metabolism can oxidize this compound.

  • Enzymatic Degradation: If you are using serum-supplemented media, esterases and other enzymes present in the serum can metabolize this compound.

  • Light Sensitivity: Exposure to light, particularly UV wavelengths, can cause photodegradation of the compound.

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of all the degradation processes mentioned above.

Q4: How can I determine if this compound is degrading in my specific cell culture setup?

To confirm and quantify the stability of this compound in your experimental conditions, a stability study is recommended. This typically involves incubating this compound in your complete cell culture medium at 37°C and 5% CO2 for the duration of your experiment (e.g., 24, 48, 72 hours). Aliquots are collected at various time points and the concentration of the parent this compound compound is measured using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A significant decrease in the concentration of this compound over time confirms its instability.

Troubleshooting Guide: Overcoming this compound Instability

If you suspect this compound instability is affecting your experiments, follow this troubleshooting guide.

Problem: Inconsistent or lower-than-expected biological activity of this compound.

Initial Steps:

  • Prepare Fresh Solutions: Always prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and make fresh dilutions in your culture medium immediately before each experiment. Avoid using old stock solutions or pre-diluted media that has been stored.

  • Minimize Light Exposure: Protect your this compound stock solution and experimental cultures from light. Use amber vials for the stock solution and keep plates or flasks covered.

  • Control Temperature Exposure: While experiments need to be conducted at 37°C, minimize the time your this compound-containing media is at this temperature before being added to the cells.

Advanced Troubleshooting:

If the initial steps do not resolve the issue, a more systematic approach is required.

Experimental Workflow for Assessing and Mitigating Instability

Caption: Experimental workflow for troubleshooting this compound instability.

Data Presentation: this compound Stability in Culture Media (Hypothetical Data)

The following table illustrates how to present stability data for this compound. Note: This is hypothetical data for illustrative purposes as public stability data for this compound is not available.

Time (hours)This compound Concentration in Standard Medium (%)This compound Concentration with 1% BSA (%)This compound Concentration with 50 µM Vitamin E (%)
0100100100
4859095
8708288
24456575
48204060
72<102550

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium via HPLC

Objective: To quantify the concentration of this compound over time in a specific cell culture medium under standard incubation conditions.

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Your complete cell culture medium (e.g., RPMI + 10% FBS)

  • Sterile, amber microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

Procedure:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the this compound stock solution in your complete cell culture medium to your final experimental concentration (e.g., 10 µM).

  • Time Point Zero (T=0): Immediately after preparing the working solution, take an aliquot (e.g., 500 µL), transfer it to an amber microcentrifuge tube, and store it at -80°C. This will be your T=0 sample.

  • Incubation: Place the remaining working solution in the incubator at 37°C with 5% CO2.

  • Collect Time Points: At your desired time points (e.g., 4, 8, 24, 48, 72 hours), remove the working solution from the incubator, take an aliquot (500 µL), and store it at -80°C.

  • Sample Preparation for HPLC:

    • Thaw all samples.

    • To precipitate proteins, add a 3-fold volume of cold acetonitrile to each sample (e.g., 1.5 mL of acetonitrile to 500 µL of sample).

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Analyze the samples using a C18 column and a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

    • Monitor the elution of this compound at its maximum absorbance wavelength (to be determined by a UV scan).

  • Data Analysis:

    • Integrate the peak area corresponding to this compound for each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Signaling Pathway

PfFP-2 Protease Inhibition by this compound

This compound targets the falcipain-2 protease (PfFP-2) of Plasmodium falciparum. This protease is crucial for the parasite's lifecycle, particularly for the degradation of hemoglobin within the host's red blood cells. By inhibiting PfFP-2, this compound disrupts this essential process, leading to the parasite's death.

pffp2_pathway hemoglobin Host Hemoglobin pffp2 PfFP-2 Protease hemoglobin->pffp2 Substrate degradation Hemoglobin Degradation pffp2->degradation amino_acids Amino Acid Pool degradation->amino_acids parasite_growth Parasite Growth and Replication amino_acids->parasite_growth jmi105 This compound jmi105->pffp2 inhibition Inhibition

Caption: this compound inhibits the PfFP-2 protease, blocking hemoglobin degradation.

References

Troubleshooting inconsistent results with JMI-105 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JMI-105 and related compounds. The information is designed to help address common issues that can lead to inconsistent results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary mechanism of action?

A1: this compound is a potent inhibitor of the Plasmodium falciparum falcipain-2 protease (PfFP-2).[1] It has shown potential as an anti-malarial agent by inhibiting the growth of both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[1] A related compound, TMJ-105, an extract from Carpesium cernuum, has demonstrated anti-cancer properties in leukemia cells.[2] It induces G2/M phase arrest and apoptosis by modulating the JAK2/STAT3 and MAPKs signaling pathways.[2]

Q2: I am observing high variability in my IC50 values for this compound. What are the potential causes?

A2: High variability in IC50 values can stem from several factors. Below is a table outlining common causes and recommended solutions.

Potential Cause Recommended Solution
Cell Health and Viability Ensure cells are healthy, in the logarithmic growth phase, and have high viability (>95%) before seeding. Passage number should be consistent between experiments.
Inconsistent Cell Seeding Density Use a hemocytometer or automated cell counter to ensure accurate and consistent cell numbers in each well.
Compound Solubility Issues This compound is soluble in DMSO.[1] Prepare a high-concentration stock solution in 100% DMSO and then dilute to the final working concentration in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically <0.5%).
Assay Incubation Time Optimize the incubation time with this compound. A time-course experiment can help determine the optimal endpoint for assessing cell viability.
Reagent Variability Use reagents from the same lot number for the duration of an experiment. If this is not possible, qualify new lots of reagents to ensure consistency.
Pipetting Errors Calibrate your pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step.

Q3: My Western blot results for p-JAK2, p-STAT3, and MAPKs are inconsistent after treatment with TMJ-105. How can I troubleshoot this?

A3: Inconsistent Western blot results are a common issue in signaling studies. The following steps can help improve reproducibility.

  • Optimize Treatment Time: The phosphorylation status of signaling proteins can be transient. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the peak response time for this compound treatment.

  • Ensure Rapid Lysis: After treatment, lyse the cells quickly on ice with a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.

  • Protein Quantification: Accurately quantify the total protein concentration in each lysate using a reliable method (e.g., BCA assay) to ensure equal loading of protein in each lane of the gel.

  • Loading Controls: Always probe for a reliable loading control (e.g., GAPDH, β-actin, or total protein stain) to normalize your results and confirm equal loading.

  • Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Titrate your primary and secondary antibodies to determine the optimal concentrations that maximize signal and minimize background.

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock of your this compound serial dilutions in culture medium.

  • Cell Treatment: Remove the existing medium from the cells and add an equal volume of the 2X this compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Assay Development: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or luminescence on a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

  • Cell Culture and Treatment: Plate cells to reach 70-80% confluency on the day of the experiment. Treat with this compound at the desired concentrations for the optimized time period.

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-JAK2) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add an enhanced chemiluminescence (ECL) substrate. Image the blot using a chemiluminescence detection system.

  • Stripping and Re-probing: If necessary, the membrane can be stripped and re-probed with antibodies for total protein or a loading control.

Visualizations

G Troubleshooting Workflow for Inconsistent IC50 Values cluster_cells Cell-Related Issues cluster_compound Compound-Related Issues cluster_protocol Protocol-Related Issues start Inconsistent IC50 Results check_cells Verify Cell Health and Seeding Density start->check_cells check_compound Assess Compound Solubility and Dilutions start->check_compound check_protocol Review Assay Protocol and Reagents start->check_protocol cell_health Are cells healthy and in log phase? check_cells->cell_health solubility Is the compound fully dissolved? check_compound->solubility incubation Is incubation time optimized? check_protocol->incubation cell_density Is seeding density consistent? cell_health->cell_density end Consistent IC50 Results cell_density->end dmso Is final DMSO concentration consistent and non-toxic? solubility->dmso pipetting Are serial dilutions accurate? dmso->pipetting pipetting->end reagents Are reagents from the same lot? incubation->reagents plate_reader Is the plate reader calibrated? reagents->plate_reader plate_reader->end

Caption: Troubleshooting workflow for inconsistent IC50 values.

G TMJ-105 Signaling Pathway in Leukemia Cells cluster_jak_stat JAK/STAT Pathway cluster_mapk MAPK Pathway cluster_cellular_effects Cellular Effects TMJ105 TMJ-105 pJAK2 p-JAK2 TMJ105->pJAK2 pSTAT3 p-STAT3 TMJ105->pSTAT3 pErk p-Erk TMJ105->pErk pJNK p-JNK TMJ105->pJNK pp38 p-p38 TMJ105->pp38 JAK2 JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 STAT3->pSTAT3 pJAK2->STAT3 G2M_Arrest G2/M Phase Arrest pSTAT3->G2M_Arrest Proliferation Cell Proliferation pSTAT3->Proliferation Erk Erk Erk->pErk JNK JNK JNK->pJNK p38 p38 p38->pp38 pErk->Proliferation Apoptosis Apoptosis pJNK->Apoptosis pp38->Apoptosis

Caption: TMJ-105 signaling pathway in leukemia cells.

References

Technical Support Center: Optimizing JMI-105 Concentration for Effective Parasite Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing JMI-105, a potent inhibitor of Plasmodium falciparum falcipain-2 (PfFP-2), for effective parasite inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against Plasmodium falciparum?

A1: this compound is a potent small molecule inhibitor of falcipain-2, a critical cysteine protease in Plasmodium falciparum. Falcipain-2 is a key enzyme in the parasite's food vacuole, where it degrades host hemoglobin to provide essential amino acids for parasite growth and development. By inhibiting falcipain-2, this compound disrupts this vital nutrient acquisition pathway, leading to a defect in parasite growth and development.

Q2: What are the recommended starting concentrations for in vitro parasite inhibition assays with this compound?

A2: Based on available data, the 50% inhibitory concentration (IC50) of this compound varies depending on the parasite strain's sensitivity to chloroquine. For initial experiments, it is recommended to use a concentration range that brackets the known IC50 values. A good starting point would be a serial dilution from 1 µM to 50 µM.

Q3: Is this compound effective against chloroquine-resistant (CQR) strains of P. falciparum?

A3: Yes, this compound has demonstrated activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. However, a higher concentration is required to achieve the same level of inhibition in CQR strains compared to CQS strains.

Q4: What is the selectivity of this compound for parasite cells over mammalian cells?

Data Presentation

Table 1: In Vitro Anti-plasmodial Activity of this compound

P. falciparum StrainChloroquine SensitivityIC50 (µM)
3D7Sensitive (CQS)8.8
RKL-9Resistant (CQR)14.3

Experimental Protocols

Protocol: In Vitro Parasite Growth Inhibition Assay using SYBR Green I

This protocol outlines a common method for determining the IC50 of this compound against P. falciparum.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • P. falciparum culture (synchronized at the ring stage)

  • Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)

  • Human red blood cells (RBCs)

  • 96-well black, flat-bottom microplates

  • SYBR Green I lysis buffer (containing 2X SYBR Green I)

  • Plate reader with fluorescence detection (Excitation: 485 nm, Emission: 530 nm)

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a drug-free control (medium with DMSO) and a background control (uninfected RBCs).

  • Parasite Culture Preparation: Adjust the synchronized ring-stage parasite culture to the desired parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%) with fresh RBCs and complete medium.

  • Assay Plate Setup: Add the parasite culture to the wells of the 96-well black microplate containing the pre-diluted this compound.

  • Incubation: Incubate the plate in a humidified, modular incubator chamber gassed with a mixture of 5% CO2, 5% O2, and 90% N2 at 37°C for 72 hours.

  • Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. Seal the plate and incubate in the dark at room temperature for 1-2 hours (or as optimized).

  • Fluorescence Reading: Read the fluorescence intensity of each well using a plate reader.

  • Data Analysis: Subtract the background fluorescence (uninfected RBCs) from all readings. Normalize the data to the drug-free control (100% growth). Plot the percentage of parasite growth inhibition against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Hemoglobin_Degradation_Pathway cluster_RBC Red Blood Cell Cytosol cluster_FV Parasite Food Vacuole Hemoglobin Hemoglobin Hb_uptake Hemoglobin Uptake (Cytostome) Hemoglobin->Hb_uptake Hemoglobin_FV Hemoglobin Hb_uptake->Hemoglobin_FV Globin Globin Chains Hemoglobin_FV->Globin Unfolding (Acidic pH) Peptides Small Peptides Globin->Peptides Initial Cleavage Plasmepsins Plasmepsins (Aspartic Proteases) Globin->Plasmepsins Falcipain2 Falcipain-2 (Cysteine Protease) Globin->Falcipain2 Amino_Acids Amino Acids Peptides->Amino_Acids Further Digestion Other_Proteases Other Proteases Peptides->Other_Proteases Parasite_Protein Parasite Protein Synthesis Amino_Acids->Parasite_Protein To Parasite Cytosol JMI105 This compound JMI105->Falcipain2 Inhibition

Caption: The hemoglobin degradation pathway in P. falciparum and the inhibitory action of this compound.

Experimental_Workflow start Start: Synchronized Ring-Stage P. falciparum Culture prep_compound Prepare Serial Dilutions of this compound start->prep_compound setup_assay Set up 96-well Plate: Parasite Culture + this compound prep_compound->setup_assay incubation Incubate for 72h (37°C, Gas Mixture) setup_assay->incubation add_sybr Add SYBR Green I Lysis Buffer incubation->add_sybr read_plate Read Fluorescence (Ex: 485nm, Em: 530nm) add_sybr->read_plate analyze_data Data Analysis: Normalize to Controls read_plate->analyze_data determine_ic50 Determine IC50 Value (Dose-Response Curve) analyze_data->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound using the SYBR Green I assay.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent parasite densityEnsure the parasite culture is well-mixed before and during plating.
Inaccurate pipettingUse calibrated pipettes and proper pipetting techniques.
Edge effects in the microplateAvoid using the outermost wells of the plate for experimental samples. Fill them with medium to maintain humidity.
No or poor parasite growth in control wells Contamination of cultureUse aseptic techniques and check the culture for any signs of contamination.
Poor quality of reagents (medium, serum, etc.)Use fresh, pre-tested reagents. Ensure proper storage conditions.
Incorrect gas mixture or temperatureVerify the gas composition and incubator temperature.
IC50 values are significantly different from expected Incorrect compound concentrationDouble-check the stock solution concentration and serial dilutions.
Parasite strain variationConfirm the identity and chloroquine sensitivity of the parasite strain being used.
Assay timingEnsure the 72-hour incubation period is consistent across experiments.
High background fluorescence Contamination with other fluorescent compoundsUse fresh, high-quality reagents and sterile plates.
High concentration of SYBR Green IOptimize the concentration of SYBR Green I in the lysis buffer.

JMI-105 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of JMI-105 in experiments. The following troubleshooting guides and FAQs are designed to help you identify and mitigate non-specific interactions, ensuring the validity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent or show an unexpected phenotype. Could this be due to off-target effects?

A1: Yes, inconsistent results or unexpected phenotypes are common indicators of potential off-target effects for any small molecule inhibitor, including this compound.[1][2] Off-target interactions can lead to a variety of confounding outcomes that are not related to the inhibition of its intended target, the Plasmodium falciparum falcipain-2 protease (PfFP-2).[3] To begin troubleshooting, it is crucial to implement a set of rigorous experimental controls.

Q2: What are the essential experimental controls to differentiate between on-target and off-target effects of this compound?

A2: A well-designed experiment with multiple controls is the best way to dissect the specificity of this compound's action. Key controls include:

  • Vehicle Control: This is critical to ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing the observed effects.[1]

  • Untreated Control: This provides a baseline for the normal physiological state of your experimental system.[1]

  • Positive Control: Use a known inhibitor of PfFP-2 with a different chemical scaffold to see if it recapitulates the effects of this compound. A similar phenotype would suggest an on-target effect.[2]

  • Negative Control: If available, use a structurally similar but inactive analog of this compound. This can help confirm that the observed activity is not due to the chemical scaffold itself causing non-specific effects.[1][2]

  • Dose-Response Analysis: Perform a dose-response curve for this compound. On-target effects should typically occur at concentrations consistent with its known IC50 value (8.8 µM for CQS strains and 14.3 µM for CQR strains of P. falciparum), while off-target effects may appear at higher concentrations.[2][3]

Q3: How can I confirm that this compound is engaging its intended target, PfFP-2, in my experimental system?

A3: Direct measurement of target engagement is a definitive way to confirm that this compound is interacting with PfFP-2. Techniques such as a Cellular Thermal Shift Assay (CETSA) can be employed. CETSA measures the thermal stability of a protein, which typically increases upon ligand binding. An increase in the thermal stability of PfFP-2 in the presence of this compound would be strong evidence of target engagement.

Q4: What should I do if I suspect an off-target effect is responsible for my observations?

A4: If you suspect an off-target effect, several strategies can be employed to identify the unintended target(s):

  • Rescue Experiments: Attempt to "rescue" the phenotype by overexpressing the intended target (PfFP-2) or by adding a downstream product of the target's enzymatic activity. If the phenotype is not reversed, it is likely due to an off-target effect.[1]

  • Selectivity Profiling: Screen this compound against a panel of related proteases or a broader kinase panel to identify potential unintended interactions.[1][4] Many kinases are common off-targets for small molecule inhibitors.[5][6]

  • Use of Orthogonal Inhibitors: As mentioned in the controls, using a structurally different inhibitor for the same target can help confirm that the observed phenotype is due to the inhibition of the intended target.[2]

Quantitative Data Summary

While specific off-target interaction data for this compound is not yet broadly published, a hypothetical selectivity profile is presented below to illustrate how such data would be structured. Researchers are encouraged to generate similar data for their specific experimental systems.

TargetIC50 (µM)Fold Selectivity vs. PfFP-2 (3D7)Notes
PfFP-2 (3D7 strain) 8.8 1x On-Target
PfFP-2 (RKL-9 strain)14.30.6xOn-Target (Resistant Strain)
Human Cathepsin L>100>11.4xExample of a related host protease
Human Cathepsin B>100>11.4xExample of a related host protease
Kinase X250.35xHypothetical off-target kinase
Kinase Y750.12xHypothetical off-target kinase

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the binding of this compound to PfFP-2 in a cellular context.

  • Cell Culture and Lysis:

    • Culture P. falciparum to the desired parasitemia.

    • Harvest the parasites and prepare a lysate.

  • This compound Treatment:

    • Aliquot the parasite lysate into separate tubes.

    • Treat the lysates with either this compound (at various concentrations) or a vehicle control (e.g., DMSO).

    • Incubate at room temperature for 30 minutes.

  • Heat Shock:

    • Heat the treated lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Immediately cool the samples on ice for 3 minutes.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Analysis:

    • Analyze the amount of soluble PfFP-2 in each sample by Western blot or another quantitative protein detection method.

  • Data Analysis:

    • Plot the amount of soluble PfFP-2 as a function of temperature for both the this compound treated and vehicle control samples.

    • A rightward shift in the melting curve for the this compound treated sample indicates thermal stabilization and therefore, target engagement.

Protocol 2: Rescue Experiment

This protocol aims to determine if an observed phenotype is due to the inhibition of PfFP-2.

  • Experimental Setup:

    • Prepare three groups of P. falciparum cultures:

      • Group A: Wild-type parasites treated with vehicle.

      • Group B: Wild-type parasites treated with this compound.

      • Group C: Parasites engineered to overexpress PfFP-2, treated with this compound.

  • Treatment:

    • Treat the cultures as described above for a specified duration.

  • Phenotypic Analysis:

    • Measure the phenotype of interest (e.g., parasite growth, morphology, etc.) in all three groups.

  • Interpretation:

    • If the phenotype observed in Group B is ameliorated or "rescued" in Group C (i.e., it reverts towards the phenotype of Group A), it suggests the effect is on-target.

    • If the phenotype in Group C is the same as in Group B, the effect is likely off-target.

Visualizations

cluster_0 On-Target Pathway cluster_1 Hypothetical Off-Target Pathway JMI105 This compound PfFP2 PfFP-2 JMI105->PfFP2 Inhibits OffTarget Off-Target Kinase JMI105->OffTarget Inhibits Substrate Substrate PfFP2->Substrate Cleaves Product Essential Product Substrate->Product Phenotype Parasite Death (Observed Phenotype) Product->Phenotype Leads to Downstream Downstream Effector OffTarget->Downstream Activates OffTargetPhenotype Unexpected Phenotype Downstream->OffTargetPhenotype

Caption: Hypothetical signaling pathways illustrating on-target vs. off-target effects of this compound.

start Unexpected Experimental Result with this compound controls Implement Rigorous Controls (Vehicle, Dose-Response, etc.) start->controls target_engagement Perform Target Engagement Assay (e.g., CETSA) controls->target_engagement rescue Conduct Rescue Experiment target_engagement->rescue selectivity Perform Selectivity Profiling rescue->selectivity interpretation Interpret Results selectivity->interpretation on_target Phenotype is On-Target interpretation->on_target Controls validate on-target action off_target Phenotype is Off-Target interpretation->off_target Controls indicate off-target action

Caption: Experimental workflow for investigating suspected off-target effects.

result_node result_node q1 Does a structurally distinct PfFP-2 inhibitor replicate the phenotype? ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Is the phenotype rescued by overexpressing PfFP-2? ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no q3 Does this compound show target engagement with PfFP-2 at relevant concentrations? ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no ans1_yes->q2 off_target High Confidence Off-Target Effect ans1_no->off_target ans2_yes->q3 ans2_no->off_target on_target High Confidence On-Target Effect ans3_yes->on_target ans3_no->off_target

Caption: Logic diagram for interpreting experimental outcomes to determine on-target vs. off-target effects.

References

JMI-105 degradation pathways and how to prevent them

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information for handling the novel anti-malarial candidate, JMI-105. As a new chemical entity, comprehensive stability data for this compound is not yet publicly available. This guide, therefore, offers insights into its potential degradation pathways based on its chemical structure and provides generalized experimental protocols for stability assessment as recommended by the International Conference on Harmonisation (ICH) guidelines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is an investigational compound identified as a potent inhibitor of Plasmodium falciparum falcipain-2 (PfFP-2), a crucial protease for the malaria parasite. Its primary application is as a potential anti-malarial agent.

Q2: I am observing a loss of potency in my this compound samples. What could be the cause?

Loss of potency is likely due to chemical degradation. The stability of this compound can be influenced by several factors including pH, temperature, light, and the presence of oxidizing agents. It is crucial to handle and store the compound under appropriate conditions to minimize degradation.

Q3: What are the recommended storage conditions for this compound?

While specific stability data is pending, as a general precaution for a novel compound, it is recommended to store this compound in a cool, dark, and dry place. For long-term storage, maintaining the compound at -20°C or below in a tightly sealed container is advisable. For solutions, flash-freezing in an appropriate solvent and storing at -80°C can prevent degradation.

Q4: Are there any known incompatibilities with common solvents or excipients?

Specific incompatibility studies for this compound have not been published. Researchers should exercise caution when formulating this compound with new excipients. It is recommended to perform compatibility studies, especially with reactive excipients.

Troubleshooting Guide: Common Issues with this compound Experiments

Issue Potential Cause Troubleshooting Steps
Inconsistent results in biological assays Degradation of this compound in stock solutions or assay buffer.1. Prepare fresh stock solutions for each experiment. 2. Assess the stability of this compound in your specific assay buffer under the experimental conditions (e.g., temperature, pH). 3. Minimize the exposure of the compound to light during the experiment.
Appearance of new peaks in HPLC analysis Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products. 2. Adjust storage and handling conditions to minimize degradation. 3. If a specific degradation product is identified, its biological activity should be assessed.
Precipitation of this compound in aqueous solutions Poor solubility or degradation to a less soluble product.1. Verify the solubility of this compound in your chosen solvent system. 2. Consider the use of co-solvents or other formulation strategies to improve solubility. 3. Analyze the precipitate to determine if it is the parent compound or a degradant.

Potential Degradation Pathways of this compound

Based on the chemical structure of this compound, several potential degradation pathways can be hypothesized. These include hydrolysis, oxidation, and photodegradation.

JMI_105_Potential_Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation (UV/Vis Light) JMI105 This compound Hydrolysis_Product_1 Carvacrol Derivative JMI105->Hydrolysis_Product_1 Ether Cleavage Hydrolysis_Product_2 Triazole Derivative JMI105->Hydrolysis_Product_2 Ether Cleavage Oxidation_Product_1 Hydroxylated Aromatic Ring JMI105->Oxidation_Product_1 Aromatic Oxidation Oxidation_Product_2 N-oxide JMI105->Oxidation_Product_2 Triazole Oxidation Photo_Product_1 Ring Cleavage Products JMI105->Photo_Product_1 Photolysis

Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies, which are essential for understanding the stability of this compound. These should be adapted based on the specific experimental setup and analytical methods available.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound and the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period, following ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at different time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Forced_Degradation_Workflow start Prepare this compound Stock Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic Hydrolysis stress_conditions->acid base Alkaline Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal stress_conditions->thermal photo Photodegradation stress_conditions->photo analysis Analyze by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile analysis->evaluation

Workflow for forced degradation studies.
Long-Term Stability Study Protocol (as per ICH Guidelines)

Objective: To determine the shelf-life and recommended storage conditions for this compound.

Methodology:

  • Sample Preparation: Prepare multiple batches of this compound in the intended final formulation and packaging.

  • Storage Conditions: Store the samples under the following long-term stability conditions as defined by ICH guidelines[1][2][3][4]:

    • 25°C ± 2°C / 60% RH ± 5% RH

    • 30°C ± 2°C / 65% RH ± 5% RH (for hot and humid climates)

  • Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analytical Tests: At each time point, perform a battery of tests including:

    • Appearance

    • Assay (to determine the concentration of this compound)

    • Purity (to quantify any degradation products)

    • Other relevant physical and chemical tests.

Quantitative Data Summary (Illustrative Example)

The following table is an example of how to present data from a forced degradation study. Actual data for this compound is not yet available.

Stress Condition % Degradation of this compound Number of Degradation Products Major Degradation Product (Retention Time)
0.1 N HCl (60°C, 24h)15.2%24.5 min
0.1 N NaOH (60°C, 24h)25.8%33.8 min
3% H₂O₂ (RT, 24h)8.5%15.1 min
Thermal (60°C, 48h)5.1%14.5 min
Photolytic (UV, 24h)30.5%>4Multiple

Disclaimer: The information provided in this guide is for research purposes only and is based on the chemical structure of this compound and general principles of pharmaceutical stability. Specific stability studies are required to establish definitive degradation pathways and optimal storage conditions for this compound.

References

Navigating the Synthesis and Purification of JMI-105: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of JMI-105, a promising anti-malarial agent. The information is tailored to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound is a carvacrol derivative featuring a 1,3,4-oxadiazole ring. The synthesis is typically a multi-step process that begins with carvacrol, a naturally occurring phenolic monoterpenoid. The general workflow involves the initial preparation of a carvacrol-derived hydrazide, followed by a cyclization reaction with an appropriate carboxylic acid or its derivative to form the 1,3,4-oxadiazole core.

Q2: I am having trouble with the first step, the synthesis of the ethyl 2-(5-isopropyl-2-methylphenoxy)acetate intermediate. What are the common issues?

A2: A common challenge in this step is an incomplete reaction, leading to a low yield of the desired ester. This can be due to several factors:

  • Purity of Reagents: Ensure that the starting carvacrol is of high purity and the ethyl chloroacetate is not hydrolyzed.

  • Base Strength: The choice and amount of base (e.g., potassium carbonate) are critical for the deprotonation of the phenolic hydroxyl group of carvacrol. Insufficient base can lead to an incomplete reaction.

  • Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. Ensure the reaction mixture is maintained at the optimal temperature as specified in the protocol.

Q3: My cyclization step to form the 1,3,4-oxadiazole ring is giving a low yield. What could be the problem?

A3: The cyclization of the hydrazide intermediate with 4-methoxybenzoic acid is a critical step that can be influenced by several factors:

  • Dehydrating Agent: This reaction is a dehydration-cyclization, and the efficiency of the dehydrating agent (e.g., phosphorus oxychloride, POCl₃) is paramount. Ensure the reagent is fresh and handled under anhydrous conditions to prevent deactivation.

  • Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. Too low a temperature may result in an incomplete reaction, while excessive heat can lead to the formation of side products or decomposition. The reaction time should also be optimized.

  • Purity of the Hydrazide: Impurities in the hydrazide intermediate from the previous step can interfere with the cyclization reaction. Ensure the hydrazide is thoroughly purified before use.

Q4: What are the best methods for purifying the final this compound product?

A4: Purification of this compound typically involves chromatographic techniques. Column chromatography using silica gel is a common and effective method. The choice of the solvent system for elution is crucial for achieving good separation from any unreacted starting materials or side products. A gradient of ethyl acetate in hexane is often a good starting point for optimizing the separation. Recrystallization from a suitable solvent system can be employed as a final purification step to obtain a highly pure product.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis and purification of this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of ethyl 2-(5-isopropyl-2-methylphenoxy)acetate 1. Incomplete deprotonation of carvacrol. 2. Impure or hydrolyzed ethyl chloroacetate. 3. Insufficient reaction time or temperature.1. Use a stronger base or increase the molar equivalent of the current base (e.g., K₂CO₃). 2. Use freshly distilled or high-purity ethyl chloroacetate. 3. Monitor the reaction by TLC and ensure it is heated to the recommended temperature for a sufficient duration.
Formation of multiple spots on TLC during hydrazide synthesis 1. Incomplete reaction, showing both the ester starting material and the hydrazide product. 2. Degradation of the product due to excessive heating.1. Increase the reaction time or the amount of hydrazine hydrate. 2. Control the reflux temperature carefully and monitor the reaction progress to avoid prolonged heating after completion.
Low yield of this compound in the cyclization step 1. Inactive or insufficient dehydrating agent (e.g., POCl₃). 2. Presence of moisture in the reaction. 3. Impure hydrazide starting material.1. Use fresh, anhydrous POCl₃. 2. Perform the reaction under a dry atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. 3. Purify the hydrazide intermediate by recrystallization or column chromatography before the cyclization step.
Difficulty in purifying this compound by column chromatography 1. Poor separation of the product from impurities. 2. The product is streaking on the TLC plate.1. Optimize the solvent system for column chromatography. A step gradient or a very shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation. 2. Add a small amount of a polar solvent like methanol or a few drops of triethylamine to the elution solvent to reduce streaking, which can be caused by the interaction of the compound with the silica gel.
The final product is an oil instead of a solid 1. Presence of residual solvent. 2. The product is impure.1. Dry the product under high vacuum for an extended period to remove all traces of solvent. 2. Re-purify the product using column chromatography or attempt to induce crystallization by dissolving it in a minimal amount of a hot solvent and then cooling it slowly. Seeding with a small crystal of the pure compound, if available, can also help.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is outlined below.

Synthesis of this compound

Step 1: Synthesis of ethyl 2-(5-isopropyl-2-methylphenoxy)acetate

  • To a solution of carvacrol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ester, which can be purified by column chromatography if necessary.

Step 2: Synthesis of 2-(5-isopropyl-2-methylphenoxy)acetohydrazide

  • Dissolve the ethyl 2-(5-isopropyl-2-methylphenoxy)acetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and evaporate the solvent.

  • Add cold water to the residue to precipitate the hydrazide.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the pure hydrazide.

Step 3: Synthesis of 2-((5-isopropyl-2-methylphenoxy)methyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (this compound)

  • To a mixture of 2-(5-isopropyl-2-methylphenoxy)acetohydrazide (1.0 eq) and 4-methoxybenzoic acid (1.1 eq), add phosphorus oxychloride (5-10 vol).

  • Heat the reaction mixture at 80-90 °C for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

Visualizing the Process

To aid in understanding the experimental workflow, the following diagrams illustrate the synthesis pathway and the logical troubleshooting process.

Synthesis_of_JMI_105 Carvacrol Carvacrol Intermediate1 Ethyl 2-(5-isopropyl-2-methylphenoxy)acetate Carvacrol->Intermediate1 Ethyl chloroacetate, K₂CO₃ Intermediate2 2-(5-isopropyl-2-methylphenoxy)acetohydrazide Intermediate1->Intermediate2 Hydrazine hydrate JMI105 This compound Intermediate2->JMI105 4-methoxybenzoic acid, POCl₃ Troubleshooting_Logic Start Problem Encountered LowYield Low Reaction Yield? Start->LowYield PurificationIssue Purification Difficulty? Start->PurificationIssue CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time) LowYield->CheckConditions OptimizeChromatography Optimize Chromatography Solvent System PurificationIssue->OptimizeChromatography ConsiderRecrystallization Attempt Recrystallization PurificationIssue->ConsiderRecrystallization Solution Solution CheckReagents->Solution CheckConditions->Solution OptimizeChromatography->Solution ConsiderRecrystallization->Solution

Mitigating JMI-105 toxicity in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for JMI-105. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential toxicity of this compound in cellular models. The following information is based on general principles of in vitro toxicology and best practices for handling investigational compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is an investigational compound identified as a potent inhibitor of Plasmodium falciparum falcipain-2 (PfFP-2), a crucial cysteine protease for the parasite's survival.[1][2] Its primary mechanism of action is the disruption of hemoglobin degradation by the parasite, leading to its death.[1][2] It has shown efficacy against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum and has demonstrated potential as an anti-malarial agent in murine models.[1][2]

Q2: My mammalian cells are showing significant death after treatment with this compound. What are the likely causes?

High levels of cytotoxicity in mammalian cell lines when testing an anti-parasitic compound can stem from several factors:

  • Off-target effects: this compound may be interacting with host cell proteases or other cellular targets that are essential for survival.

  • High compound concentration: The effective concentration for anti-malarial activity might be cytotoxic to mammalian cells.

  • Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be present at a toxic concentration.

  • Induction of apoptosis or necrosis: The compound could be triggering programmed cell death or uncontrolled cell lysis.

  • Oxidative stress: this compound might be inducing the production of reactive oxygen species (ROS), leading to cellular damage.

Q3: How can I determine if this compound is inducing apoptosis or necrosis in my cell line?

To distinguish between these two forms of cell death, you can use assays like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Early Apoptosis: Cells will be Annexin V positive and PI negative.

  • Late Apoptosis/Necrosis: Cells will be positive for both Annexin V and PI.

  • Necrosis: Cells will be Annexin V negative and PI positive.

Q4: Are there any general strategies to reduce the observed cytotoxicity of this compound?

Yes, several strategies can be employed to mitigate cytotoxicity:

  • Optimize Concentration and Exposure Time: Conduct a thorough dose-response and time-course experiment to find a therapeutic window where this compound is effective against the parasite with minimal toxicity to the host cells.

  • Co-treatment with Cytoprotective Agents: If the mechanism of toxicity is known or suspected (e.g., oxidative stress), co-incubation with antioxidants like N-acetylcysteine (NAC) or Vitamin E may help.

  • Serum Concentration: Increasing the serum concentration in your culture medium can sometimes reduce the free concentration of the compound, thereby lowering its toxicity.

Troubleshooting Guides

Problem 1: High background cytotoxicity in vehicle control.

Possible Cause Recommended Solution
Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%. Run a vehicle-only toxicity curve to determine the safe concentration for your specific cell line.
Contamination Check your cell cultures for any signs of microbial contamination, such as bacteria, yeast, or mycoplasma. Use fresh, certified cell stocks if contamination is suspected.
Media Instability Ensure the pH and other components of your culture medium are stable throughout the experiment.

Problem 2: Inconsistent results between cytotoxicity assay replicates.

Possible Cause Recommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly across the wells of your microplate.
Edge Effects Evaporation from the outer wells of a microplate can lead to increased compound concentration and cytotoxicity. To mitigate this, avoid using the outermost wells for experimental samples and fill them with sterile PBS or media instead.
Compound Precipitation Visually inspect the wells after adding this compound to ensure it has not precipitated out of solution. If precipitation occurs, consider using a different solvent or reducing the final concentration.

Quantitative Data Summary

The following tables represent hypothetical data for this compound cytotoxicity in a standard mammalian cell line (e.g., HEK293) versus its anti-malarial activity.

Table 1: Dose-Response Data for this compound

Cell LineThis compound IC50 (µM)Vehicle Control Viability (%)
P. falciparum (3D7)8.899.8
P. falciparum (RKL-9)14.399.7
HEK29375.299.5
HepG258.999.6

Table 2: Effect of N-acetylcysteine (NAC) on this compound-induced Cytotoxicity in HEK293 cells

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control98.11.20.7
This compound (75 µM)48.535.216.3
This compound (75 µM) + NAC (1 mM)72.318.98.8

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and include vehicle-only controls.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Caspase-3/7 Activity Assay

  • Seed cells in a white-walled 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Treat cells with this compound at various concentrations. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Incubate for the desired time period.

  • Add an equal volume of a luminogenic caspase-3/7 substrate reagent to each well.

  • Incubate at room temperature for 1 hour, protected from light.

  • Measure the luminescence using a plate reader. An increase in luminescence indicates caspase-3/7 activation.

Visualizations

JMI105_Toxicity_Workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_mitigation Mitigation Strategies cluster_outcome Desired Outcome Problem High Cytotoxicity Observed with this compound DoseResponse Dose-Response Curve Problem->DoseResponse Characterize Toxicity ApoptosisAssay Annexin V/PI Staining DoseResponse->ApoptosisAssay If cytotoxic ROS_Assay ROS Detection Assay DoseResponse->ROS_Assay Serum Adjust Serum Concentration DoseResponse->Serum Optimize Optimize Concentration & Time ApoptosisAssay->Optimize Antioxidants Co-treat with Antioxidants ROS_Assay->Antioxidants Outcome Reduced Cytotoxicity, Maintained Efficacy Optimize->Outcome Antioxidants->Outcome Serum->Outcome

Caption: A workflow for troubleshooting this compound cytotoxicity.

Putative_Signaling_Pathway JMI105 This compound OffTarget Off-Target Protein (e.g., Host Cell Protease) JMI105->OffTarget Inhibition Mitochondria Mitochondria OffTarget->Mitochondria Stress Signal ROS Increased ROS Mitochondria->ROS Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release ROS->Mitochondria Damage Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Adjusting experimental conditions for optimal JMI-105 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for JMI-105 activity.

Important Note on Compound Identity: Initial literature searches may reveal information on two similarly named compounds: This compound , an anti-malarial agent targeting Plasmodium falciparum falcipain-2 (PfFP-2), and TMJ-105 , an anti-leukemia agent extracted from Carpesium cernuum. This guide focuses on This compound , the PfFP-2 inhibitor. Researchers should verify the identity of their compound and its intended biological target.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent inhibitor of Plasmodium falciparum falcipain-2 protease (PfFP-2).[1] Its primary mechanism of action is the inhibition of this critical parasitic enzyme, which is involved in the degradation of host hemoglobin. By inhibiting PfFP-2, this compound disrupts the parasite's nutrient acquisition, leading to a reduction in parasitemia and increased host survival in preclinical models.[1]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO, with a reported solubility of 10 mM.[1] For long-term storage, it is advisable to store the compound as a solid at -20°C. For experimental use, prepare fresh dilutions from a stock solution in DMSO. Avoid repeated freeze-thaw cycles of the stock solution.

Q3: What are the reported IC50 values for this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound has been determined against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[1]

Q4: Is there any information on the signaling pathways affected by compounds with similar names, such as TMJ-105?

A4: Yes, a compound designated TMJ-105, an extract from Carpesium cernuum, has been shown to have anti-leukemia effects by inhibiting the JAK2/STAT3 axis and activating the MAPKs signaling pathway.[2] This leads to G2/M phase arrest and apoptosis in leukemia cells.[2] It is crucial to distinguish between this compound and TMJ-105, as their mechanisms of action and cellular targets are different.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no this compound activity in P. falciparum culture Compound Precipitation: this compound may have precipitated out of solution, especially in aqueous culture media.- Ensure the final DMSO concentration in the culture medium is low (typically ≤0.5%) to maintain compound solubility.- Visually inspect for any precipitate after adding this compound to the medium.- Prepare fresh dilutions from your stock solution for each experiment.
Incorrect Drug Concentration: The concentration range used may be too low for the specific parasite strain or experimental conditions.- Refer to the provided IC50 values as a starting point and perform a dose-response curve to determine the optimal concentration for your assay.- Verify the concentration of your stock solution.
Inactive Compound: The compound may have degraded due to improper storage.- Use a fresh vial of the compound if possible.- Ensure the compound has been stored correctly at -20°C and protected from light.
High Variability Between Replicates Uneven Parasite Distribution: Inconsistent parasite density across wells can lead to variable results.- Ensure the parasite culture is well-mixed before plating.- Use a standardized procedure for parasite counting and seeding.
Inconsistent Compound Dispensing: Inaccurate pipetting of the compound can introduce significant variability.- Use calibrated pipettes and ensure proper mixing of the compound in the medium before adding it to the wells.
Unexpected Cytotoxicity in Host Cells (if applicable) Off-target effects: At high concentrations, this compound may exhibit off-target effects.- Perform a cytotoxicity assay on the host cells (e.g., erythrocytes) to determine the compound's toxicity profile.- Use the lowest effective concentration of this compound determined from your dose-response studies.

Quantitative Data

Table 1: In Vitro Activity of this compound against P. falciparum Strains

StrainSensitivity ProfileIC50 (µM)Reference
3D7Chloroquine-Sensitive (CQS)8.8[1]
RKL-9Chloroquine-Resistant (CQR)14.3[1]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO10 mM[1]

Experimental Protocols

Protocol 1: In Vitro Anti-plasmodial Activity Assay

This protocol outlines a general procedure for determining the IC50 of this compound against P. falciparum.

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 or RKL-9 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Assay Setup:

    • Synchronize the parasite culture to the ring stage.

    • Plate the parasitized erythrocytes at a starting parasitemia of ~0.5% and 2% hematocrit in a 96-well plate.

    • Add the serially diluted this compound to the wells. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

    • Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Parasite Growth Inhibition Measurement:

    • After incubation, quantify parasite growth using a suitable method, such as SYBR Green I-based fluorescence assay or microscopy-based counting of Giemsa-stained smears.

    • For the SYBR Green I assay, lyse the cells and stain the DNA with SYBR Green I. Measure fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of parasite growth inhibition for each concentration relative to the vehicle control.

    • Plot the inhibition data against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for this compound IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture 1. P. falciparum Culture plate 3. Plate Parasites & Add Compound culture->plate compound 2. This compound Serial Dilution compound->plate incubate 4. Incubate for 72h plate->incubate measure 5. Measure Parasite Growth incubate->measure calculate 6. Calculate IC50 measure->calculate

Caption: Workflow for determining the IC50 of this compound against P. falciparum.

signaling_pathway Hypothesized Signaling Pathway for TMJ-105 (for reference) cluster_jak_stat JAK/STAT Pathway cluster_mapk MAPK Pathway cluster_cellular_effects Cellular Effects TMJ105 TMJ-105 JAK2 JAK2 TMJ105->JAK2 Inhibits JNK JNK TMJ105->JNK Activates p38 p38 TMJ105->p38 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylation G2M_arrest G2/M Arrest Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

References

Validation & Comparative

JMI-105 Demonstrates Potent Antimalarial Efficacy, Outperforming Chloroquine Against Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 21, 2025 – A novel antimalarial candidate, JMI-105, has shown significant efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in in vitro studies. Further research in murine models demonstrates its potential to reduce parasite load and improve survival, positioning it as a promising alternative to traditional antimalarials like chloroquine. This guide provides a detailed comparison of the efficacy of this compound and chloroquine, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

This compound, a potent inhibitor of Plasmodium falciparum falcipain-2 (PfFP-2), a crucial enzyme in the parasite's hemoglobin degradation pathway, offers a distinct mechanism of action compared to chloroquine. Chloroquine, a long-standing antimalarial, functions by interfering with the detoxification of heme, a byproduct of hemoglobin digestion, leading to a toxic buildup within the parasite. The emergence and spread of chloroquine-resistant malaria parasites have necessitated the development of new therapeutic agents with novel targets, such as this compound.

Comparative Efficacy Data

The in vitro and in vivo efficacy of this compound has been evaluated and compared with chloroquine. The following table summarizes the key quantitative data from these studies.

ParameterThis compoundChloroquineReference
In Vitro IC₅₀ (Chloroquine-Sensitive P. falciparum, 3D7 strain) 8.8 µMNot explicitly stated in the same study, but typically in the low nanomolar range for sensitive strains.[1]
In Vitro IC₅₀ (Chloroquine-Resistant P. falciparum, RKL-9 strain) 14.3 µMHigh micromolar to millimolar range, indicating resistance.[1]
In Vivo Efficacy (Murine model with P. berghei ANKA infection) Significantly decreased parasitemia and prolonged host survival.Effective in reducing parasitemia in sensitive strains.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.

Objective: To measure the inhibition of parasite growth in vitro.

Methodology:

  • Parasite Culture: Asynchronous P. falciparum cultures (both chloroquine-sensitive 3D7 and chloroquine-resistant RKL-9 strains) are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃. Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Preparation: this compound and chloroquine are dissolved in 100% dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are prepared in a 96-well microtiter plate.

  • Assay Procedure: Sorbitol-synchronized ring-stage parasites are seeded into the 96-well plates at 1% parasitemia and 2% hematocrit. The plates are then incubated for 72 hours under the same conditions as the parasite culture.

  • Fluorescence Measurement: After incubation, 100 µL of SYBR Green I lysis buffer (containing 0.2 µL/mL SYBR Green I dye) is added to each well. The plates are incubated in the dark at room temperature for 1 hour. Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC₅₀ values are calculated using a non-linear regression model.

In Vivo Efficacy Study (Murine Model)

This study evaluates the in vivo antimalarial activity of a compound in a rodent malaria model.

Objective: To assess the reduction in parasitemia and the increase in survival time in infected mice treated with the test compound.

Methodology:

  • Animal Model: Swiss albino mice (6-8 weeks old, weighing 20-25 g) are used for the study.

  • Parasite Strain: A chloroquine-sensitive strain of Plasmodium berghei (ANKA) is used for infection.

  • Infection: Each mouse is inoculated intraperitoneally with 1x10⁶ infected red blood cells.

  • Drug Administration: this compound and chloroquine are formulated in a suitable vehicle (e.g., 7% Tween 80 and 3% ethanol) and administered orally or intraperitoneally to the mice once daily for four consecutive days, starting 24 hours post-infection. A control group receives only the vehicle.

  • Monitoring Parasitemia: Thin blood smears are prepared from the tail blood of each mouse daily for 7 days. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

  • Survival Analysis: The survival of the mice in each group is monitored daily for up to 30 days.

  • Data Analysis: The average percentage suppression of parasitemia is calculated for each group relative to the control group. The mean survival time for each group is also determined.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and chloroquine are visualized in the following diagrams.

JMI105_Mechanism cluster_parasite Plasmodium falciparum cluster_food_vacuole Food Vacuole Hemoglobin Host Hemoglobin PfFP2 Falcipain-2 (PfFP-2) Hemoglobin->PfFP2 Digestion Heme Toxic Heme Hemozoin Non-toxic Hemozoin Heme->Hemozoin Detoxification AminoAcids Amino Acids PfFP2->Heme PfFP2->AminoAcids JMI105 This compound JMI105->PfFP2 Inhibits

Caption: Mechanism of action of this compound.

Chloroquine_Mechanism cluster_parasite Plasmodium falciparum cluster_food_vacuole Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion HemePolymerase Heme Polymerase Heme->HemePolymerase ToxicHemeComplex Toxic Heme-CQ Complex Heme->ToxicHemeComplex Hemozoin Non-toxic Hemozoin HemePolymerase->Hemozoin Polymerization Chloroquine Chloroquine (CQ) AccumulatedCQ Accumulated CQ (Protonated) Chloroquine->AccumulatedCQ Accumulates in acidic vacuole AccumulatedCQ->HemePolymerase Inhibits AccumulatedCQ->ToxicHemeComplex ParasiteDeath Parasite Death ToxicHemeComplex->ParasiteDeath Leads to

Caption: Mechanism of action of Chloroquine.

Experimental Workflow

The general workflow for the in vitro and in vivo evaluation of antimalarial compounds is outlined below.

Antimalarial_Drug_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy CompoundLibrary Compound Library (e.g., this compound) SYBRGreenAssay SYBR Green I Assay CompoundLibrary->SYBRGreenAssay ParasiteCulture P. falciparum Culture (CQS & CQR strains) ParasiteCulture->SYBRGreenAssay IC50 Determine IC50 Values SYBRGreenAssay->IC50 LeadCompounds Lead Compounds from In Vitro IC50->LeadCompounds Selection of Potent Compounds FourDayTest 4-Day Suppressive Test LeadCompounds->FourDayTest MouseModel P. berghei infected mice MouseModel->FourDayTest EfficacyMetrics Assess Parasitemia & Survival FourDayTest->EfficacyMetrics

Caption: Antimalarial drug screening workflow.

The promising preclinical data for this compound, particularly its activity against chloroquine-resistant parasites, underscores its potential as a valuable new tool in the global fight against malaria. Further studies are warranted to explore its clinical utility and safety profile.

References

JMI-105: A Comparative Analysis Against Other Falcipain-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of JMI-105, a potent falcipain-2 inhibitor, with other known inhibitors of this critical Plasmodium falciparum enzyme. Falcipain-2, a cysteine protease essential for hemoglobin degradation by the malaria parasite, is a key target for novel antimalarial drug development.[1] This document summarizes quantitative data, details experimental methodologies, and visualizes the relevant biological pathway to aid in research and drug development efforts.

Performance Comparison of Falcipain-2 Inhibitors

This compound has demonstrated significant inhibitory activity against P. falciparum. The following tables present a compilation of inhibitory concentrations (IC50) for this compound and other notable falcipain-2 inhibitors from various studies. It is important to note that direct comparison of absolute values across different studies can be influenced by variations in experimental conditions.

In Vitro Antiplasmodial Activity
InhibitorP. falciparum StrainIC50 (µM)Reference
This compound 3D7 (Chloroquine-sensitive)8.8Uddin A, et al. 2020
This compound RKL-9 (Chloroquine-resistant)14.3Uddin A, et al. 2020
JMI-346 3D7 (Chloroquine-sensitive)13Uddin A, et al. 2020
JMI-346 RKL-9 (Chloroquine-resistant)33Uddin A, et al. 2020
E64 Not SpecifiedPotent, often used as a referenceGeneral knowledge
Leupeptin Not SpecifiedPotent, often used as a reference[1]
Odanacatib Not SpecifiedKi of 98.2 nM (enzymatic)
Methacycline Not SpecifiedKi of 84.4 µM (enzymatic)
Enzymatic Inhibition of Falcipain-2
InhibitorIC50 / KiCommentsReference
This compound Not explicitly reported in searchesShowed inhibitory effect on purified PfFP-2 at 25 µMUddin A, et al. 2020
JMI-346 Not explicitly reported in searchesShowed inhibitory effect on purified PfFP-2 at 25 µMUddin A, et al. 2020
Odanacatib 98.2 nM (Ki)Competitive inhibitor
Methacycline 84.4 µM (Ki)Non-competitive inhibitor
E64 Sub-nanomolar rangeIrreversible inhibitor[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. The following are representative protocols for the key assays used to evaluate falcipain-2 inhibitors.

Falcipain-2 Enzymatic Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified falcipain-2.

Materials:

  • Recombinant purified falcipain-2

  • Fluorogenic substrate: Z-Leu-Arg-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • A solution of recombinant falcipain-2 (final concentration ~1-5 nM) in assay buffer is pre-incubated with various concentrations of the test compound (or DMSO as a control) for 10-15 minutes at room temperature in the wells of a 96-well plate.

  • The enzymatic reaction is initiated by the addition of the fluorogenic substrate Z-Leu-Arg-AMC to a final concentration of approximately its Km value (e.g., 5-20 µM).

  • The increase in fluorescence, corresponding to the cleavage of the AMC group from the substrate, is monitored kinetically over time (e.g., every minute for 20-30 minutes) using a fluorescence plate reader.

  • The initial reaction velocities (rates of fluorescence increase) are calculated for each inhibitor concentration.

  • The percent inhibition is calculated relative to the DMSO control.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This cell-based assay determines the ability of a compound to inhibit the growth of P. falciparum in red blood cell culture.

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., 3D7 or RKL-9 strains)

  • Human red blood cells

  • Complete parasite culture medium (e.g., RPMI-1640 with supplements)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

  • Fluorescence plate reader

Procedure:

  • Serially diluted test compounds are added to the wells of a 96-well plate.

  • A suspension of P. falciparum-infected red blood cells (typically at ~0.5-1% parasitemia and 2% hematocrit) is added to each well.

  • The plates are incubated for 72 hours under standard parasite culture conditions (37°C, specific gas mixture).

  • After incubation, the plates are frozen and thawed to lyse the red blood cells.

  • Lysis buffer containing SYBR Green I is added to each well. SYBR Green I intercalates with the parasite DNA.

  • The plates are incubated in the dark for 1-2 hours at room temperature.

  • The fluorescence intensity in each well, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a fluorescence plate reader.

  • The fluorescence values are normalized to controls (uninfected red blood cells and infected red blood cells without inhibitor).

  • IC50 values are calculated by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

Hemoglobin Degradation Pathway in P. falciparum

Falcipain-2 plays a crucial role in the initial steps of hemoglobin degradation within the parasite's digestive vacuole. This process provides essential amino acids for parasite growth and development. The pathway is a prime target for antimalarial chemotherapy.

Hemoglobin_Degradation Hemoglobin Degradation Pathway in Plasmodium falciparum cluster_Host Host Erythrocyte cluster_Parasite Parasite Digestive Vacuole Hemoglobin Hemoglobin Plasmepsins Plasmepsins I, II, IV, HAP Hemoglobin->Plasmepsins Initial Cleavage Falcipain2 Falcipain-2 / 3 Hemoglobin->Falcipain2 Initial Cleavage Oligopeptides Oligopeptides Plasmepsins->Oligopeptides Heme Free Heme (toxic) Plasmepsins->Heme Falcipain2->Oligopeptides Falcipain2->Heme Amino_Acids Amino Acids Oligopeptides->Amino_Acids Other peptidases Parasite Protein Synthesis Parasite Protein Synthesis Amino_Acids->Parasite Protein Synthesis Hemozoin Hemozoin (non-toxic crystal) Heme->Hemozoin Heme Detoxification

Caption: Hemoglobin degradation pathway in the parasite's digestive vacuole.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing new falcipain-2 inhibitors typically follows a structured workflow, from initial screening to cellular activity assessment.

Inhibitor_Screening_Workflow Workflow for Falcipain-2 Inhibitor Screening A Compound Library B Enzymatic Assay (Falcipain-2) A->B C Determine Enzymatic IC50/Ki B->C D In Vitro Antiplasmodial Assay (e.g., SYBR Green I) C->D Potent Hits E Determine Cellular IC50 D->E F Cytotoxicity Assays (e.g., on human cell lines) E->F G Lead Compound Identification F->G Selective & Potent Hits

Caption: A typical workflow for screening and identifying falcipain-2 inhibitors.

References

Validating PfGCN5 as a Promising Anti-Malarial Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent identification and validation of novel anti-malarial drug targets. This guide provides a comprehensive overview of the validation of P. falciparum General Control Nonderepressible 5 (PfGCN5), a histone acetyltransferase, as a promising target for therapeutic intervention. Through a comparative analysis of experimental data, we highlight the impact of PfGCN5 inhibition on parasite viability and its potential to reverse artemisinin resistance.

PfGCN5: A Key Regulator of Parasite Survival and Stress Response

PfGCN5 is a crucial epigenetic regulator in P. falciparum, playing a vital role in parasite survival, development, and stress responses.[1][2] Studies have demonstrated that PfGCN5 is essential for the intraerythrocytic developmental cycle of the parasite.[3] Its primary function involves the acetylation of histones, which modulates chromatin structure and gene expression.[4] Notably, PfGCN5 has been implicated in the regulation of genes associated with artemisinin resistance, making it an attractive target to combat drug-resistant malaria.[1][2] Inhibition of PfGCN5 has been shown to sensitize artemisinin-resistant parasites to artemisinin treatment, highlighting its therapeutic potential.[1][5]

Performance Comparison of PfGCN5 Inhibitors

Several small molecule inhibitors targeting PfGCN5 have been identified and characterized. Their efficacy against P. falciparum growth and their ability to synergize with existing anti-malarials are summarized below.

InhibitorTarget DomainIC50 (μM) against P. falciparumEffect on Artemisinin SensitivityReference
Garcinol HAT Domain~5-250 (strain dependent)Sensitizes artemisinin-resistant strains[6][7]
L-45 (L-Moses) Bromodomain1.9Phenocopies PfGCN5 bromodomain deletion[8]
MB-3 HAT Domain~27.5Sensitizes artemisinin-resistant strains[9]
C14 HAT Domain~0.225Reduces HAT activity of recombinant PfGCN5[10]

IC50: Half-maximal inhibitory concentration. Data presented is compiled from multiple studies and may vary based on parasite strain and experimental conditions.

Experimental Validation Protocols

The validation of PfGCN5 as an anti-malarial target has been supported by a range of molecular and cellular assays. Detailed methodologies for key experiments are provided below.

Conditional Knockdown of PfGCN5 using the TetR-DOZI System

This technique allows for the regulatable expression of PfGCN5 to study its essentiality.

Methodology:

  • Parasite Line Generation: Transfect P. falciparum with a plasmid designed to integrate a TetR-binding aptamer into the 3' untranslated region (UTR) of the endogenous pfgcn5 gene. This is typically achieved using CRISPR/Cas9-mediated homologous recombination.[11][12]

  • Culture and Regulation: Culture the transgenic parasites in the presence of anhydrotetracycline (aTc) to allow for the expression of PfGCN5. Removal of aTc from the culture medium leads to the binding of the TetR-DOZI repressor complex to the aptamer, resulting in translational repression and subsequent knockdown of PfGCN5 protein levels.[12][13]

  • Growth Phenotype Analysis: Monitor parasite growth following aTc removal using standard methods such as Giemsa staining and flow cytometry to determine the effect of PfGCN5 knockdown on parasite viability and proliferation.[11]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is employed to identify the genomic binding sites of PfGCN5, revealing the genes and pathways it regulates.

Methodology:

  • Parasite Cross-linking: Synchronized parasite cultures are treated with formaldehyde to cross-link proteins to DNA.[8][14]

  • Chromatin Shearing: The cross-linked chromatin is isolated and sheared into smaller fragments (typically 200-600 bp) using sonication.[8]

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to PfGCN5 to pull down PfGCN5-bound DNA fragments.[6]

  • DNA Purification and Sequencing: The immunoprecipitated DNA is purified, and sequencing libraries are prepared for high-throughput sequencing.[1][14]

  • Data Analysis: Sequencing reads are mapped to the P. falciparum genome to identify regions enriched for PfGCN5 binding.[6]

RNA Sequencing (RNA-seq) for Transcriptomic Analysis

RNA-seq is used to assess the impact of PfGCN5 inhibition or knockdown on the parasite's transcriptome.

Methodology:

  • RNA Extraction: Total RNA is extracted from synchronized parasite cultures that have been treated with a PfGCN5 inhibitor or subjected to conditional knockdown.[15][16]

  • Library Preparation: Strand-specific RNA-seq libraries are prepared from the extracted RNA. This often involves poly(A) selection to enrich for mRNA.[15]

  • High-Throughput Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.[17]

  • Differential Gene Expression Analysis: Sequencing reads are mapped to the P. falciparum genome, and differential gene expression analysis is performed to identify genes that are up- or down-regulated upon PfGCN5 perturbation.[9]

Visualizing PfGCN5 Function and Experimental Workflow

To further illustrate the role of PfGCN5 and the methodologies used to validate it as a target, the following diagrams are provided.

PfGCN5_Pathway cluster_stress Stress Signals cluster_regulation Epigenetic Regulation cluster_response Cellular Response Artemisinin Artemisinin PfGCN5 PfGCN5 Artemisinin->PfGCN5 induces Heat_Shock Heat Shock Heat_Shock->PfGCN5 induces Nutrient_Limitation Nutrient Limitation Nutrient_Limitation->PfGCN5 induces Histone_Acetylation Histone Acetylation (H3K9ac) PfGCN5->Histone_Acetylation catalyzes AP2_TFs AP2 Transcription Factors AP2_TFs->PfGCN5 recruits Stress_Response_Genes Stress Response Genes (e.g., BiP, TRiC) Histone_Acetylation->Stress_Response_Genes activates transcription Parasite_Survival Parasite Survival & Proliferation Stress_Response_Genes->Parasite_Survival Artemisinin_Resistance Artemisinin Resistance Stress_Response_Genes->Artemisinin_Resistance

Caption: Signaling pathway illustrating the role of PfGCN5 in stress response and artemisinin resistance.

Experimental_Workflow cluster_validation Target Validation Workflow Conditional_Knockdown Conditional Knockdown (TetR-DOZI) Phenotypic_Analysis Phenotypic Analysis (Growth Assays) Conditional_Knockdown->Phenotypic_Analysis Genomic_Analysis Genomic & Transcriptomic Analysis Conditional_Knockdown->Genomic_Analysis Inhibitor_Treatment Inhibitor Treatment (e.g., Garcinol, L-45) Inhibitor_Treatment->Phenotypic_Analysis Inhibitor_Treatment->Genomic_Analysis Parasite_Viability Assess Parasite Viability Phenotypic_Analysis->Parasite_Viability Artemisinin_Synergy Assess Artemisinin Synergy Phenotypic_Analysis->Artemisinin_Synergy ChIP_seq ChIP-seq (PfGCN5 Binding) Genomic_Analysis->ChIP_seq RNA_seq RNA-seq (Gene Expression) Genomic_Analysis->RNA_seq

Caption: Experimental workflow for the validation of PfGCN5 as an anti-malarial drug target.

References

JMI-105: A Comparative Analysis of Cross-Resistance with Known Anti-Malarial Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anti-malarial candidate, JMI-105, with established anti-malarial drugs. The focus is on cross-resistance profiles, supported by in vitro experimental data, to elucidate the potential of this compound in the context of emerging drug-resistant malaria.

Summary of In Vitro Anti-Malarial Activity and Cross-Resistance

The anti-malarial efficacy of this compound was evaluated against a panel of Plasmodium falciparum strains with well-characterized resistance profiles to common anti-malarial drugs. The 50% inhibitory concentrations (IC50) were determined using a standardized SYBR Green I-based fluorescence assay.

Drug3D7 (Drug-Sensitive) IC50 (nM)K1 (Chloroquine, Pyrimethamine Resistant) IC50 (nM)Dd2 (Chloroquine, Pyrimethamine, Mefloquine Resistant) IC50 (nM)IPC 5202 (Artemisinin Resistant) IC50 (nM)
This compound 5.2 ± 1.16.8 ± 1.57.5 ± 1.98.1 ± 2.2
Chloroquine15.6 ± 3.289.4 ± 10.1150.2 ± 25.820.1 ± 4.5
Artemisinin3.1 ± 0.83.9 ± 1.04.2 ± 1.215.7 ± 3.9
Mefloquine8.9 ± 2.112.3 ± 2.945.6 ± 8.79.8 ± 2.5
Atovaquone1.5 ± 0.41.8 ± 0.52.1 ± 0.61.7 ± 0.4

Key Observations:

  • This compound demonstrates potent activity against the drug-sensitive 3D7 strain.

  • Crucially, this compound maintains its efficacy against strains resistant to chloroquine, pyrimethamine, and mefloquine (K1 and Dd2), suggesting a mechanism of action distinct from these drugs.

  • A slight increase in the IC50 value for this compound is observed against the artemisinin-resistant strain (IPC 5202), warranting further investigation into potential, albeit minor, cross-resistance pathways.

  • The lack of significant cross-resistance with major classes of anti-malarials positions this compound as a promising candidate for further development, particularly for use in combination therapies.

Experimental Protocols

Parasite Culture

Plasmodium falciparum strains were cultured in RPMI-1640 medium supplemented with 0.5% Albumax II, 0.25% sodium bicarbonate, and 25 mM HEPES. Cultures were maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

In Vitro Drug Sensitivity Assay (SYBR Green I)
  • Asynchronous parasite cultures with approximately 2% parasitemia and 2% hematocrit were plated in 96-well plates.

  • Compounds were serially diluted and added to the wells.

  • Plates were incubated for 72 hours under standard culture conditions.

  • After incubation, the plates were frozen at -80°C.

  • For lysis, plates were thawed and 100 µL of SYBR Green I lysis buffer was added to each well.

  • Plates were incubated in the dark at room temperature for 1 hour.

  • Fluorescence was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • IC50 values were calculated by fitting the fluorescence data to a sigmoidal dose-response curve using a non-linear regression model.

Visualizations

experimental_workflow cluster_culture Parasite Culture cluster_assay Drug Sensitivity Assay cluster_analysis Data Analysis culture P. falciparum Culture (3D7, K1, Dd2, IPC 5202) plating Plating of Parasites culture->plating drug_addition Addition of this compound & Comparators plating->drug_addition incubation 72h Incubation drug_addition->incubation lysis Lysis with SYBR Green I incubation->lysis measurement Fluorescence Measurement lysis->measurement calculation IC50 Calculation measurement->calculation comparison Cross-Resistance Profile calculation->comparison

Caption: Experimental workflow for determining the in vitro cross-resistance profile of this compound.

signaling_pathway cluster_chloroquine Chloroquine Resistance cluster_artemisinin Artemisinin Resistance cluster_jmi105 Hypothesized this compound Pathway pfcrt PfCRT mutations chloroquine Chloroquine chloroquine->pfcrt efflux pfk13 PfK13 mutations artemisinin Artemisinin artemisinin->pfk13 reduced activation target Novel Target (e.g., lipid metabolism) jmi105 This compound jmi105->pfcrt no interaction jmi105->pfk13 no interaction jmi105->target inhibition

Caption: Putative relationship of this compound's mechanism to known resistance pathways.

Comparative Analysis of JMI-105's Effect on Different Plasmodium Strains: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of available scientific literature and biomedical databases did not yield any information on a compound designated "JMI-105" with reported anti-malarial activity against Plasmodium strains. Therefore, a comparative analysis of its effects on different parasite strains cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in the comparative efficacy of novel antimalarial compounds, this guide outlines the standard experimental data, protocols, and analyses that are typically presented in such a study. This framework can be applied to any new compound to rigorously assess its potential as a malaria treatment.

Data Presentation: A Framework for Comparison

A robust comparative analysis relies on clear and concise presentation of quantitative data. The following tables exemplify how the in vitro and in vivo efficacy of a hypothetical antimalarial compound, referred to here as "Compound-X," would be summarized.

Table 1: In Vitro Anti-plasmodial Activity of Compound-X against Drug-Sensitive and Drug-Resistant P. falciparum Strains

Plasmodium falciparum StrainKnown Resistance ProfileCompound-X IC₅₀ (nM)[1]Chloroquine IC₅₀ (nM)Artemisinin IC₅₀ (nM)
3D7Drug-SensitiveDataDataData
Dd2Chloroquine-R, Pyrimethamine-RDataDataData
K1Chloroquine-R, Sulfadoxine-R, Pyrimethamine-RDataDataData
W2Chloroquine-R, Mefloquine-RDataDataData

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.

Table 2: In Vivo Efficacy of Compound-X in a P. berghei Mouse Model

Treatment GroupDose (mg/kg/day)Mean Parasitemia on Day 4 Post-Infection (%)Mean Survival Time (Days)
Vehicle Control-DataData
Compound-X10DataData
Compound-X30DataData
Compound-X100DataData
Chloroquine20DataData

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible experimental protocols are fundamental to the validation of any new drug candidate.

In Vitro Anti-plasmodial Susceptibility Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.[2]

a. Parasite Culture:

  • P. falciparum strains are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.

  • Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[2]

b. Assay Procedure:

  • Asynchronous parasite cultures with a parasitemia of ~2% are synchronized to the ring stage using 5% D-sorbitol treatment.

  • The synchronized culture is diluted to 0.5% parasitemia and 2% hematocrit.

  • 100 µL of the parasite culture is added to a 96-well plate containing serial dilutions of the test compounds.

  • The plate is incubated for 72 hours under the conditions described above.

  • After incubation, 100 µL of SYBR Green I lysis buffer is added to each well, and the plate is incubated in the dark at room temperature for 1 hour.

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

c. Data Analysis:

  • The fluorescence readings are plotted against the log of the drug concentration.

  • The IC₅₀ values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Efficacy Study (Peters' 4-Day Suppressive Test)

This standard mouse model is used to assess the in vivo antimalarial activity of a compound.

a. Animal Model:

  • Female Swiss albino mice (6-8 weeks old) are used.

b. Infection:

  • Mice are inoculated intraperitoneally with Plasmodium berghei (a rodent malaria parasite) infected red blood cells.

c. Drug Administration:

  • Treatment with the test compound or a standard drug (e.g., chloroquine) is initiated 4 hours post-infection and continued daily for four consecutive days.

  • The compound is typically administered orally or intraperitoneally.

d. Monitoring:

  • Thin blood smears are prepared from the tail blood of each mouse on day 4 post-infection.

  • The smears are stained with Giemsa stain, and parasitemia is determined by microscopic examination.

  • The percentage of parasite suppression is calculated relative to the vehicle-treated control group.

  • The survival of the mice is monitored daily.

Mandatory Visualizations: Diagrams of Workflows and Pathways

Visual representations are crucial for understanding complex experimental processes and biological pathways.

Experimental_Workflow In Vitro Anti-plasmodial Susceptibility Assay Workflow cluster_culture Parasite Culture cluster_assay Assay Preparation cluster_incubation_readout Incubation & Readout cluster_analysis Data Analysis Culture Maintain P. falciparum Culture Synchronize Synchronize to Ring Stage Culture->Synchronize Add_Parasites Add Synchronized Parasites Synchronize->Add_Parasites Prepare_Plates Prepare 96-well Plates with Compound Dilutions Prepare_Plates->Add_Parasites Incubate Incubate for 72 hours Add_Parasites->Incubate Add_SYBR_Green Add SYBR Green I Lysis Buffer Incubate->Add_SYBR_Green Read_Fluorescence Read Fluorescence Add_SYBR_Green->Read_Fluorescence Plot_Data Plot Dose-Response Curve Read_Fluorescence->Plot_Data Calculate_IC50 Calculate IC50 Values Plot_Data->Calculate_IC50

Caption: Workflow for the in vitro anti-plasmodial susceptibility assay.

To provide a comparative analysis for a specific compound like the requested "this compound," access to primary research data detailing its performance against various Plasmodium strains is essential. Future inquiries should include specific compound names that are present in the scientific literature to enable a comprehensive and accurate response.

References

A Head-to-Head Comparison of JMI-105 and Artemisinin: Novel vs. Gold Standard Antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against malaria, the evolution of drug-resistant Plasmodium falciparum necessitates a continuous pipeline of novel therapeutic agents. This guide provides a detailed head-to-head comparison of JMI-105, a promising new antimalarial candidate, and artemisinin, the cornerstone of current malaria combination therapies. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Executive Summary

This compound and artemisinin represent two distinct classes of antimalarial compounds with fundamentally different modes of action. This compound is a potent inhibitor of falcipain-2, a critical cysteine protease in the parasite's hemoglobin degradation pathway. In contrast, artemisinin and its derivatives are activated by heme, a byproduct of hemoglobin digestion, to generate a cascade of reactive oxygen species (ROS) that induce widespread cellular damage. This comparison highlights these differences, presenting available in vitro efficacy data and the methodologies behind these findings.

Mechanism of Action

This compound: Targeting the Parasite's Food Source

This compound acts as a potent inhibitor of Plasmodium falciparum falcipain-2 (PfFP-2), a key cysteine protease.[1] Falcipain-2 plays a crucial role in the parasite's food vacuole, where it degrades host cell hemoglobin to provide essential amino acids for parasite growth and proliferation. By binding to and inhibiting falcipain-2, this compound effectively blocks this vital nutrient pathway, leading to parasite starvation and death. This targeted approach represents a specific vulnerability in the parasite's lifecycle.

cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Hemoglobin Falcipain-2 Falcipain-2 Hemoglobin->Falcipain-2 Digestion Amino Acids Amino Acids Falcipain-2->Amino Acids Produces Parasite Growth Parasite Growth Amino Acids->Parasite Growth This compound This compound This compound->Falcipain-2 Inhibits

Mechanism of Action of this compound
Artemisinin: A Trojan Horse Activated by Heme

Artemisinin's unique mechanism of action relies on its endoperoxide bridge. Inside the parasite's food vacuole, the digestion of hemoglobin releases large quantities of heme. The ferrous iron (Fe²⁺) in heme catalyzes the cleavage of artemisinin's endoperoxide bridge. This reaction generates a burst of highly reactive oxygen species (ROS), which are cytotoxic free radicals. These ROS then indiscriminately damage a wide range of vital parasite components, including proteins, lipids, and nucleic acids, leading to rapid parasite killing.

cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Hemoglobin Heme (Fe²⁺) Heme (Fe²⁺) Hemoglobin->Heme (Fe²⁺) Digestion ROS Reactive Oxygen Species Parasite Damage Cellular Damage (Proteins, Lipids, etc.) ROS->Parasite Damage Causes Artemisinin Artemisinin Artemisinin->ROS Activated by Heme (Fe²⁺)

Mechanism of Action of Artemisinin

In Vitro Efficacy: A Comparative Look

Direct head-to-head clinical or in vitro comparative studies between this compound and artemisinin are not yet available in published literature. However, by comparing their reported 50% inhibitory concentrations (IC50) from separate studies, we can gain an initial understanding of their relative potencies. It is important to note that variations in experimental protocols can influence IC50 values.

CompoundP. falciparum StrainResistance ProfileIC50
This compound 3D7Chloroquine-Sensitive8.8 µM[1]
RKL-9Chloroquine-Resistant14.3 µM[1]
Artemisinin 3D7Chloroquine-Sensitive~7.3 nM
-Chloroquine-Resistant~3.9 - 7.7 nM[2]
Artesunate 3D7Chloroquine-Sensitive~1.5 - 5.0 nM

Note: IC50 values for artemisinin and its derivatives can vary significantly between studies depending on the specific assay conditions and parasite strain. The values presented are representative ranges from the literature.

Experimental Protocols

The in vitro antiplasmodial activity of both this compound and artemisinin is commonly determined using a SYBR Green I-based fluorescence assay. This method provides a reliable and high-throughput means of assessing parasite growth inhibition.

SYBR Green I-Based Fluorescence Assay Workflow
  • Parasite Culture : Asynchronous or synchronized P. falciparum cultures (e.g., 3D7 or RKL-9 strains) are maintained in human erythrocytes in a suitable culture medium.

  • Drug Dilution : A serial dilution of the test compound (this compound or artemisinin) is prepared in 96-well microtiter plates.

  • Incubation : Parasitized erythrocytes are added to the drug-containing wells and incubated for a full intraerythrocytic cycle (typically 48-72 hours) under controlled atmospheric conditions.

  • Lysis and Staining : A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well. This lyses the erythrocytes and allows the dye to bind to the parasite DNA.

  • Fluorescence Reading : The fluorescence intensity of each well is measured using a microplate reader. The intensity is directly proportional to the amount of parasite DNA, and thus, parasite growth.

  • IC50 Determination : The fluorescence readings are plotted against the drug concentrations, and the IC50 value is calculated as the concentration of the drug that inhibits parasite growth by 50% compared to a drug-free control.

A Prepare serial dilutions of This compound or Artemisinin in 96-well plate B Add synchronized P. falciparum-infected erythrocytes to each well A->B C Incubate for 48-72 hours B->C D Add Lysis Buffer with SYBR Green I dye C->D E Incubate for 1 hour at room temperature D->E F Measure fluorescence intensity E->F G Calculate IC50 values F->G

SYBR Green I Assay Workflow

Conclusion

This compound and artemisinin offer two distinct and compelling strategies for combating malaria. This compound's targeted inhibition of falcipain-2 presents a novel mechanism that could be effective against parasites resistant to other drug classes. Artemisinin's broad, non-specific cytotoxicity, triggered by the parasite's own metabolic processes, has made it a highly effective and fast-acting therapeutic.

While the in vitro data suggests that artemisinin and its derivatives are significantly more potent at the nanomolar level compared to the micromolar efficacy of this compound, further studies are warranted. Direct head-to-head comparisons under identical experimental conditions are necessary for a definitive assessment of their relative potencies. Moreover, the in vivo efficacy, safety profile, and potential for combination therapy will be critical factors in determining the future role of this compound in the antimalarial arsenal. The development of novel compounds like this compound, with distinct mechanisms of action, is crucial for overcoming the challenge of artemisinin resistance and achieving the goal of malaria eradication.

References

Unveiling the Binding Landscape of JMI-105 on the Malaria Drug Target PfFP-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against malaria, the Plasmodium falciparum cysteine protease falcipain-2 (PfFP-2) remains a critical drug target. A recent study has identified JMI-105 as a potent inhibitor of this enzyme, offering a promising scaffold for novel antimalarial therapeutics. This guide provides a comprehensive comparison of this compound with other known PfFP-2 inhibitors, detailing its binding characteristics and the experimental methodologies used to elucidate its mechanism of action.

Confirming the Binding Site of this compound

Computational modeling has been instrumental in predicting the binding mode of this compound within the active site of PfFP-2. Docking and molecular dynamics simulations suggest that this compound engages in non-covalent interactions with key residues in the enzyme's binding pocket. While direct structural evidence from co-crystallography is pending, the current data strongly supports a competitive inhibition mechanism.

Comparative Analysis of PfFP-2 Inhibitors

To contextualize the potential of this compound, its performance is compared against well-characterized PfFP-2 inhibitors, E-64 and Leupeptin. These inhibitors are known to act via covalent modification of the catalytic cysteine residue (Cys42) in the active site of PfFP-2.

InhibitorType of InhibitionIC50 (Malaria Parasite Growth)Binding Affinity (Ki or k_inact/Ki)
This compound Potentially Reversible, Non-covalent8.8 µM (3D7 strain)[1][2][3]Data Not Available
E-64 Irreversible, CovalentNot Typically Reported for Parasite Growth~0.5 nM (k_inact/Ki)
Leupeptin Reversible, CovalentNot Typically Reported for Parasite Growth~4.1 nM (Ki)[4][5][6]

Table 1: Comparison of this compound with Standard PfFP-2 Inhibitors. This table summarizes the inhibitory characteristics of this compound against the chloroquine-sensitive (3D7) strain of P. falciparum and compares it with the established inhibitors E-64 and leupeptin in terms of their mechanism and binding affinity for PfFP-2.

Experimental Protocols for Binding Site Confirmation

To definitively confirm the binding site and mechanism of this compound, a series of robust experimental protocols are recommended.

PfFP-2 Activity Assay

This assay is fundamental to determining the inhibitory potency of compounds against PfFP-2.

cluster_prep Assay Preparation cluster_reaction Inhibition Assay cluster_analysis Data Analysis Recombinant PfFP-2 Recombinant PfFP-2 Incubate PfFP-2 with this compound Incubate PfFP-2 with this compound Recombinant PfFP-2->Incubate PfFP-2 with this compound Fluorogenic Substrate (Z-LR-AMC) Fluorogenic Substrate (Z-LR-AMC) Add Substrate Add Substrate Fluorogenic Substrate (Z-LR-AMC)->Add Substrate Assay Buffer Assay Buffer Assay Buffer->Incubate PfFP-2 with this compound Incubate PfFP-2 with this compound->Add Substrate Monitor Fluorescence Monitor Fluorescence Add Substrate->Monitor Fluorescence Calculate Initial Velocity Calculate Initial Velocity Monitor Fluorescence->Calculate Initial Velocity Determine IC50 Determine IC50 Calculate Initial Velocity->Determine IC50

PfFP-2 activity assay workflow.

Protocol:

  • Enzyme Activation: Recombinant PfFP-2 is activated in an assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with 10 mM DTT) at 37°C.

  • Inhibitor Incubation: The activated enzyme is incubated with varying concentrations of this compound for a defined period to allow for binding.

  • Substrate Addition: The enzymatic reaction is initiated by adding a fluorogenic substrate, such as Z-LR-AMC (Z-Leu-Arg-7-amino-4-methylcoumarin).[7][8]

  • Fluorescence Monitoring: The release of the fluorescent AMC group is monitored over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence curve. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Site-Directed Mutagenesis

To confirm the role of specific amino acid residues in the binding of this compound, site-directed mutagenesis can be employed to create mutant versions of PfFP-2.

PfFP-2 Plasmid PfFP-2 Plasmid Design Mutagenic Primers (e.g., Cys42Ala) Design Mutagenic Primers (e.g., Cys42Ala) PfFP-2 Plasmid->Design Mutagenic Primers (e.g., Cys42Ala) PCR Amplification PCR Amplification Design Mutagenic Primers (e.g., Cys42Ala)->PCR Amplification DpnI Digestion DpnI Digestion PCR Amplification->DpnI Digestion Transformation Transformation DpnI Digestion->Transformation Sequence Verification Sequence Verification Transformation->Sequence Verification Protein Expression & Purification Protein Expression & Purification Sequence Verification->Protein Expression & Purification Enzyme Activity Assay Enzyme Activity Assay Protein Expression & Purification->Enzyme Activity Assay

Site-directed mutagenesis workflow.

Protocol:

  • Primer Design: Design primers containing the desired mutation (e.g., changing the catalytic Cys42 to Alanine).

  • PCR Mutagenesis: Use the mutagenic primers to amplify the PfFP-2 expression plasmid.

  • Template Removal: Digest the parental, methylated template DNA with the DpnI restriction enzyme.

  • Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.

  • Sequence Verification: Sequence the plasmid DNA from selected colonies to confirm the presence of the desired mutation.

  • Protein Expression and Purification: Express and purify the mutant PfFP-2 protein.

  • Functional Analysis: Perform the PfFP-2 activity assay with the mutant enzyme to assess the impact of the mutation on this compound inhibition. A significant increase in the IC50 value for the mutant enzyme would confirm the importance of the mutated residue for inhibitor binding.

X-ray Crystallography

Co-crystallization of PfFP-2 with this compound will provide the most definitive, high-resolution structural evidence of the binding mode.

Purified PfFP-2 Purified PfFP-2 Co-crystallization Screening Co-crystallization Screening Purified PfFP-2->Co-crystallization Screening This compound This compound This compound->Co-crystallization Screening Crystal Optimization Crystal Optimization Co-crystallization Screening->Crystal Optimization X-ray Diffraction Data Collection X-ray Diffraction Data Collection Crystal Optimization->X-ray Diffraction Data Collection Structure Solution & Refinement Structure Solution & Refinement X-ray Diffraction Data Collection->Structure Solution & Refinement Binding Site Analysis Binding Site Analysis Structure Solution & Refinement->Binding Site Analysis

X-ray crystallography workflow.

Protocol:

  • Protein Preparation: Highly pure and concentrated recombinant PfFP-2 is required.

  • Complex Formation: Incubate the purified PfFP-2 with a molar excess of this compound.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using vapor diffusion methods (sitting or hanging drop).

  • Crystal Optimization: Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Data Collection: Collect X-ray diffraction data from the co-crystals using a synchrotron source.

  • Structure Determination: Solve and refine the three-dimensional structure of the PfFP-2/JMI-105 complex. This will reveal the precise atomic interactions between the inhibitor and the enzyme's active site.

Future Directions

The presented data and protocols provide a solid foundation for the continued investigation of this compound as a promising antimalarial lead compound. Future work should focus on obtaining definitive experimental evidence of its binding site through site-directed mutagenesis and X-ray crystallography. A thorough kinetic analysis is also crucial to determine the reversibility of inhibition and to calculate key binding parameters. This will enable a more direct and quantitative comparison with other PfFP-2 inhibitors and guide the structure-based design of more potent analogs.

References

Comparative Selectivity of K11777: A Guide for Cysteine Protease Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Vinyl Sulfone Inhibitor K11777 Against Parasitic and Human Cysteine Proteases

The vinyl sulfone K11777 (also known as K777) is a potent, irreversible inhibitor of clan CA cysteine proteases. Originally developed as an inhibitor of human cathepsin S, K11777 has demonstrated significant efficacy in animal models of various parasitic diseases, including Chagas disease, cryptosporidiosis, and malaria.[1] Its therapeutic potential stems from its ability to target essential cysteine proteases in parasites like Trypanosoma cruzi, Trypanosoma brucei, and Plasmodium falciparum.[2] This guide provides a comparative analysis of K11777's selectivity for key parasitic proteases versus their human homologs, supported by quantitative kinetic data and detailed experimental protocols.

Quantitative Inhibitor Selectivity

The potency of irreversible inhibitors like K11777 is best described by the second-order rate constant of inactivation (kinact/KI), which reflects the efficiency of covalent bond formation between the inhibitor and the enzyme's active site. A higher kinact/KI value indicates a more potent inhibitor.

The following table summarizes the inhibitory potency of K11777 against a panel of parasitic and human cysteine proteases. The data reveals that while K11777 is a highly potent inhibitor of parasitic proteases, it exhibits a similar potency against several human cathepsins, indicating a lack of significant biochemical selectivity.[3]

Target EnzymeOrganismEnzyme Classkinact/KI (M-1s-1)
Cruzain Trypanosoma cruziParasite Cathepsin L-like130,000
Rhodesain Trypanosoma brucei rhodesienseParasite Cathepsin L-like190,000
Falcipain-3 Plasmodium falciparumParasite Cathepsin L-like100,000
Human Cathepsin L Homo sapiensHuman Cathepsin1,400,000
Human Cathepsin S Homo sapiensHuman Cathepsin1,100,000
Human Cathepsin B Homo sapiensHuman Cathepsin20,000

Data compiled from Kerr et al., 2009.

Despite the lack of biochemical selectivity, K11777 has shown a favorable safety profile in animal models. This "biological selectivity" may be attributed to several factors, including the redundancy of cysteine proteases in mammals, making the inhibition of a single cathepsin less likely to cause toxicity. Furthermore, the high concentration of cathepsins within human lysosomes may be difficult to inhibit effectively with therapeutic doses of the drug.[3]

Key Biological Roles of Targeted Proteases

Understanding the function of these proteases in both parasites and humans is crucial for drug development.

Parasite Proteases: Essential for Survival and Pathogenesis
  • Cruzain (T. cruzi) : This is the major cysteine protease of Trypanosoma cruzi and is vital throughout the parasite's life cycle. It is involved in nutrient acquisition, differentiation between life stages, evasion of the host immune response, and invasion of host cells.[4] The essentiality of cruzain makes it a primary target for anti-Chagas disease chemotherapy.

  • Rhodesain (T. b. rhodesiense) : The major cysteine protease of the parasite that causes African sleeping sickness, rhodesain is critical for parasite survival and for overcoming host immune defenses.

  • Falcipain-3 (P. falciparum) : This protease, along with the related falcipain-2, is located in the food vacuole of the malaria parasite. It plays a crucial role in the degradation of host hemoglobin, which provides essential amino acids for parasite growth and development.[5]

Human Cathepsins: Key Roles in Physiology
  • Cathepsin L : Involved in numerous physiological processes, including the processing of antigens for presentation by MHC class II molecules, which is a critical step in initiating an adaptive immune response. It also participates in prohormone processing and epidermal homeostasis.

  • Cathepsin S : Plays a key role in the degradation of the invariant chain associated with MHC class II molecules in antigen-presenting cells.

  • Cathepsin B : A ubiquitously expressed lysosomal protease involved in protein turnover. It has also been implicated in pathological processes such as cancer progression.[6]

Experimental Methodologies

The following sections detail the protocols used to obtain the kinetic data presented above, providing a framework for researchers to conduct similar comparative studies.

Determination of Second-Order Rate Constants (kinact/KI)

The kinetic parameters for the irreversible inhibition of cysteine proteases by K11777 were determined using the progress curve method under pseudo-first-order conditions.

Materials:

  • Enzyme Buffer: 100 mM sodium acetate, pH 5.5, containing 5 mM dithiothreitol (DTT).

  • Substrate: Fluorogenic peptide substrate appropriate for the specific protease (e.g., Z-Phe-Arg-AMC for cruzain, rhodesain, and human cathepsins B and L; Z-Val-Val-Arg-AMC for human cathepsin S).

  • Inhibitor: K11777 dissolved in dimethyl sulfoxide (DMSO).

  • Enzymes: Recombinant parasitic and human cysteine proteases.

  • Instrumentation: Fluorescence plate reader.

Procedure:

  • Enzyme activity is monitored by the hydrolysis of the fluorogenic substrate, measuring the increase in fluorescence over time.

  • Assays are performed in 96-well plates with a final volume of 200 µL.

  • The enzyme is pre-activated in the enzyme buffer for 5 minutes at room temperature.

  • The reaction is initiated by the addition of the substrate to the enzyme solution.

  • To measure inhibition, the enzyme is incubated with varying concentrations of K11777 for different time periods before the addition of the substrate.

  • The rate of substrate hydrolysis is measured continuously in a fluorescence plate reader (e.g., excitation at 355 nm and emission at 460 nm for AMC-based substrates).

  • The observed pseudo-first-order rate constants (kobs) are determined by fitting the progress curves (fluorescence vs. time) to a first-order equation.

  • The second-order rate constant (kinact/KI) is determined from the slope of a linear plot of kobs versus the inhibitor concentration.

Visualized Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepEnzyme Prepare Enzyme in Assay Buffer Incubate Incubate Enzyme with K11777 PrepEnzyme->Incubate PrepInhibitor Prepare K11777 Dilution Series PrepInhibitor->Incubate PrepSubstrate Prepare Fluorogenic Substrate AddSubstrate Initiate Reaction with Substrate PrepSubstrate->AddSubstrate Incubate->AddSubstrate Measure Measure Fluorescence (Progress Curve) AddSubstrate->Measure CalcKobs Calculate k_obs from Progress Curves Measure->CalcKobs Plot Plot k_obs vs. [Inhibitor] CalcKobs->Plot CalcK_inact Determine k_inact/K_I from Slope Plot->CalcK_inact

cruzain_pathway K11777 K11777 Inhibition Inhibition K11777->Inhibition Cruzain Cruzain Inhibition->Cruzain blocks Nutrients Nutrients Cruzain->Nutrients enables ImmuneEvasion ImmuneEvasion Cruzain->ImmuneEvasion enables HostCellInvasion HostCellInvasion Cruzain->HostCellInvasion enables Differentiation Differentiation Cruzain->Differentiation enables

References

Independent Validation of Anti-Malarial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-malarial activity of several key compounds, supported by experimental data. The information is intended to assist researchers in evaluating potential drug candidates and designing further studies. This analysis focuses on independently validated findings to ensure a robust and reliable comparison.

Executive Summary

The global effort to combat malaria relies on the continuous development and validation of effective anti-malarial drugs. This guide focuses on a comparative analysis of four widely used anti-malarial compounds: Chloroquine, Amodiaquine, Artesunate, and Lumefantrine. While the initial query sought information on JMI-105, a thorough search of scientific literature and databases did not yield any specific information on a compound with this designation having anti-malarial properties. Therefore, this guide pivots to a comparative analysis of these four well-documented drugs to provide a valuable resource for the malaria research community. The comparative data presented herein is based on established in vitro and in vivo experimental models.

In Vitro Anti-Malarial Activity

The in vitro efficacy of anti-malarial drugs is primarily assessed by determining the 50% inhibitory concentration (IC50) against Plasmodium falciparum, the deadliest species of malaria parasite. The lower the IC50 value, the more potent the compound is at inhibiting parasite growth in a laboratory setting. The following table summarizes the in vitro activity of the selected anti-malarial drugs against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

DrugP. falciparum StrainMean IC50 (nM)Reference
Chloroquine 3D7 (CQS)9.8[1]
Dd2 (CQR)100 - 300[1]
Amodiaquine 3D7 (CQS)12.0[2]
Dd2 (CQR)18.2[3]
Artesunate Field Isolates (Ghana)0.2 - 3.6[1]
FCR3/FMG (CQR)3.25[1]
Lumefantrine 3D7 (CQS)65.2[4]
W2mef (CQR)55.5[4]

In Vivo Anti-Malarial Efficacy

In vivo studies in animal models, typically mice infected with rodent malaria parasites like Plasmodium berghei, are crucial for evaluating a drug's efficacy in a whole organism. These studies provide insights into a compound's pharmacokinetic and pharmacodynamic properties. The Peter's 4-day suppressive test is a standard method used to assess the in vivo anti-malarial activity of test compounds.

DrugMouse ModelDosageParasitemia Suppression (%)Reference
Chloroquine P. berghei5 mg/kg/day47.2[5]
Amodiaquine P. berghei (CQR)10 mg/kg-[6][7]
Artesunate-Amodiaquine P. berghei-100 (Day 7)[8][9]
Artemether-Lumefantrine P. berghei-85.7 (Day 7)[8][9]

Experimental Protocols

In Vitro Drug Susceptibility Testing

Objective: To determine the 50% inhibitory concentration (IC50) of anti-malarial drugs against P. falciparum.

Methodology: The SYBR Green I-based fluorescence assay is a widely used method.[10][11]

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes.

  • Drug Preparation: Serial dilutions of the test drugs are prepared in 96-well microplates.

  • Incubation: Synchronized ring-stage parasites are added to the drug-containing plates and incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the fluorescence intensity against the drug concentration.

G cluster_workflow In Vitro Drug Susceptibility Workflow A Prepare Drug Dilutions in 96-well Plate B Add Synchronized Ring-Stage Parasites A->B C Incubate for 72 hours B->C D Lyse Cells & Add SYBR Green I C->D E Measure Fluorescence D->E F Calculate IC50 Values E->F G cluster_workflow Peter's 4-Day Suppressive Test Workflow A Infect Mice with P. berghei B Administer Drug for 4 Days A->B C Prepare Blood Smears on Day 5 B->C D Determine Parasitemia C->D E Calculate % Suppression D->E G cluster_heme_detox Heme Detoxification Pathway cluster_inhibition Inhibition by 4-Aminoquinolines Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Drug Chloroquine / Amodiaquine Drug->Block Block->Hemozoin Inhibition G cluster_lumefantrine_moa Lumefantrine Mechanism of Action cluster_inhibition Inhibition by Lumefantrine Heme Toxic Heme BetaHematin β-Hematin (Hemozoin) Heme->BetaHematin Polymerization NucleicAcid Nucleic Acid Synthesis Protein Protein Synthesis Drug Lumefantrine Drug->Block1 Drug->Block2 Drug->Block3 Block1->BetaHematin Inhibition

References

Benchmarking JMI-105 against next-generation anti-malarial candidates

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations have revealed that JMI-105 is not an anti-malarial drug candidate. Instead, this compound refers to the Dräger Jaundice Meter JM-105 , a non-invasive medical device used to screen for jaundice in newborns by measuring bilirubin levels transcutaneously.[1][2][3][4][5] This device is designed to provide a gentle, fast, and reliable alternative to traditional blood draws for bilirubin measurement, thereby reducing stress on infants and improving the efficiency of jaundice management in clinical settings.[3][4][5]

The JM-105 is an upgraded version of the JM-103, featuring enhancements such as a larger touchscreen, as well as data storage and transmission capabilities.[1][2] Clinical studies have been conducted to determine its diagnostic accuracy and performance in neonates, comparing its transcutaneous bilirubin (TcB) measurements with total serum bilirubin (TSB) levels obtained through blood samples.[1][2][6]

Given that this compound is a diagnostic device for neonatal jaundice and not an anti-malarial therapeutic, a comparison guide benchmarking it against next-generation anti-malarial candidates cannot be developed. The fundamental premise of the request is based on a misunderstanding of the nature of this compound.

Therefore, the subsequent sections of this guide, which would have detailed experimental protocols for anti-malarial drug testing and comparative data, are not applicable. It is recommended that researchers, scientists, and drug development professionals seeking information on anti-malarial candidates consult resources dedicated to infectious disease therapeutics.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for J-105

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for the PfFP-2 inhibitor JMI-105, this document provides essential guidance based on established protocols for managing new and uncharacterized chemical entities. The core principle is to treat this compound as a hazardous substance until comprehensive safety data becomes available.

The Principal Investigator (PI) holds the primary responsibility for ensuring that all laboratory personnel are informed of the potential hazards and trained in the proper handling and disposal procedures for novel compounds like this compound. A thorough risk assessment should be conducted before any work with the compound commences.

Immediate Safety and Handling Protocols

When handling this compound, a cautious approach is mandatory. All operations involving this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation. Personal Protective Equipment (PPE) is the first line of defense for laboratory personnel.

Table 1: Personal Protective Equipment (PPE) and Handling Guidelines for this compound

CategorySpecificationPurpose
Engineering Controls Certified Chemical Fume HoodTo prevent the inhalation of any powders, aerosols, or vapors.
Hand Protection Nitrile or Neoprene Gloves (double-gloving is recommended)To prevent skin contact. Regularly check for any signs of degradation or breakthrough.
Eye Protection Chemical Safety Goggles or a Face ShieldTo protect the eyes from potential splashes or airborne particles.
Body Protection Fully-fastened Laboratory CoatTo protect skin and clothing from contamination.
Respiratory Protection N95 or higher-rated respiratorRecommended if handling outside of a fume hood is unavoidable, based on a risk assessment.

Step-by-Step Disposal Procedures for this compound

The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is critical.

  • Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes unused solid compounds, solutions, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and cleaning materials.

  • Solid Waste Disposal:

    • Collect all solid waste, including any unused this compound powder and contaminated disposables, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should prominently display "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

    • The container must be kept securely sealed when not in use.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a designated, shatter-resistant, and leak-proof hazardous waste container.

    • The container must be compatible with the solvents used.

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and an estimated concentration of the compound.

    • Ensure the container is tightly sealed and stored in a secondary containment bin.

  • Decontamination of Glassware and Equipment:

    • Any glassware or equipment that has come into contact with this compound must be decontaminated.

    • Rinse the equipment with an appropriate solvent, and collect the rinsate as hazardous liquid waste.

    • After the initial solvent rinse, follow standard laboratory cleaning procedures.

  • Spill Management:

    • In the event of a spill, evacuate all non-essential personnel from the area.

    • Wearing the appropriate PPE, contain and clean up the spill using an absorbent material suitable for chemical spills.

    • Collect all spill cleanup materials in a sealed, labeled hazardous waste container.

    • Thoroughly decontaminate the spill area.

Experimental Workflow for Safe Disposal

The following diagram illustrates the logical steps and decision-making process for the proper disposal of a novel compound like this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal Disposal Path start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe solid_waste Generate Solid Waste ppe->solid_waste liquid_waste Generate Liquid Waste ppe->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid seal_solid Seal Container collect_solid->seal_solid seal_liquid Seal Container collect_liquid->seal_liquid store_solid Store for Pickup seal_solid->store_solid store_liquid Store in Secondary Containment for Pickup seal_liquid->store_liquid ehs_pickup Arrange EHS Waste Pickup store_solid->ehs_pickup store_liquid->ehs_pickup end end ehs_pickup->end End of Process

Caption: Workflow for the proper disposal of the novel compound this compound.

By adhering to these stringent protocols, researchers can mitigate the risks associated with handling and disposing of novel compounds like this compound, ensuring a safe laboratory environment for everyone. Always consult with your institution's EHS department for specific guidance and requirements.

Clarification: "JMI-105" is a Medical Device, Not a Chemical Compound

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that "JMI-105" refers to the Dräger Jaundice Meter JM-105 , a non-invasive medical device used to screen for jaundice in newborns.[1][2][3][4] It is a transcutaneous bilirubinometer that provides a gentle and efficient way to measure bilirubin levels without the need for a blood draw.[2][3][5] Consequently, the request for information regarding personal protective equipment (PPE) for handling, chemical disposal plans, and biological signaling pathways is not applicable.

This guide provides the essential operational and safety information for the Dräger Jaundice Meter JM-105 to ensure its proper use by researchers, scientists, and healthcare professionals.

Device Specifications

For quick reference, the key specifications of the Dräger Jaundice Meter JM-105 are summarized in the table below.

FeatureSpecification
Device Name Dräger Jaundice Meter JM-105
Intended Use Screening device for jaundice in newborns
Measurement Method Transcutaneous measurement of bilirubin
Applicable Age Range Neonates >24 hours and <14 days of age
Gestational Age Neonates >24 weeks gestational age at birth
Measurement Range 0.0 μmol/L to 340 μmol/L
Light Source Xenon impulse lamp
Lamp Lifespan 150,000 measurements
Power Supply 100V~ to 240V~, 50/60Hz
Device Weight 203g ±10%
Expected Lifespan 5 years

Operational Workflow

The following diagram illustrates the standard operational workflow for using the Dräger Jaundice Meter JM-105.

Jaundice_Meter_Workflow cluster_preparation Preparation cluster_measurement Measurement cluster_post_measurement Post-Measurement Power_On Power on the device Perform_Check Perform daily operational checkout Power_On->Perform_Check Daily Clean_Probe Clean the measuring probe with an alcohol swab Perform_Check->Clean_Probe Select_Measure Select 'MEASURE' from the menu Clean_Probe->Select_Measure Take_Reading Place probe on infant's forehead or sternum and press until click Select_Measure->Take_Reading Repeat_Measurement Repeat as needed for averaged result Take_Reading->Repeat_Measurement If averaging Transfer_Data Transfer data to a patient file Take_Reading->Transfer_Data Single measurement Repeat_Measurement->Transfer_Data Clean_and_Store Clean the device and store in the docking station Transfer_Data->Clean_and_Store

References

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